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  • Product: 3-(1H-imidazol-5-yl)butan-2-amine
  • CAS: 127607-85-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Pharmacological Applications of 3-(1H-imidazol-5-yl)butan-2-amine

Executive Summary In the landscape of neuropharmacology, the precise structural modification of endogenous neurotransmitters is a cornerstone of targeted drug development. 3-(1H-imidazol-5-yl)butan-2-amine , universally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the precise structural modification of endogenous neurotransmitters is a cornerstone of targeted drug development. 3-(1H-imidazol-5-yl)butan-2-amine , universally recognized in literature as α,β-dimethylhistamine , represents a critical advancement in histaminergic ligand design. By introducing methyl groups at both the alpha and beta carbons of the histamine ethylamine side chain, researchers successfully engineered a molecule with profound stereoselectivity and exceptional potency for the Histamine H3 Receptor (H3R) [1]. This in-depth guide dissects the physiochemical properties, stereochemical nuances, and experimental workflows essential for validating the efficacy of this vital pharmacological tool.

Structural Identity and Physiochemical Properties

The endogenous ligand histamine[2-(1H-imidazol-4-yl)ethanamine] serves as the structural scaffold for 3-(1H-imidazol-5-yl)butan-2-amine. The addition of two methyl groups fundamentally alters the molecule's steric bulk and rotational freedom, restricting it to conformations that are highly favorable for H3R binding while sterically hindering interactions with H1, H2, and H4 receptors [2].

Due to the rapid tautomeric equilibrium of the imidazole ring in aqueous solutions, the molecule is frequently denoted interchangeably as the 4-yl or 5-yl isomer. However, the IUPAC nomenclature standardizes it as 3-(1H-imidazol-5-yl)butan-2-amine to reflect the longest carbon chain (butane) numbering.

Quantitative Data: Physiochemical Profile

The following table summarizes the core chemical identifiers and physical properties of the compound [3].

PropertyValue
IUPAC Name 3-(1H-imidazol-5-yl)butan-2-amine
Common Synonyms α,β-dimethylhistamine; alpha,beta-dimethylhistamine
Molecular Formula C₇H₁₃N₃
Exact Molecular Weight 139.20 g/mol
CAS Registry Number 127607-85-6
Primary Target Histamine H3 Receptor (Autoreceptor/Heteroreceptor)
Most Active Stereoisomer (αR, βS)-α,β-dimethylhistamine

Stereoselectivity and Pharmacological Profile

The pharmacological utility of 3-(1H-imidazol-5-yl)butan-2-amine is heavily dictated by its stereochemistry. The molecule possesses two chiral centers (the alpha and beta carbons), resulting in four possible stereoisomers.

Extensive X-ray crystallography and nuclear magnetic resonance (NMR) studies have demonstrated that the (αR, βS) enantiomer is the most biologically active, exhibiting an agonistic potency two orders of magnitude higher than its (αS, βR) counterpart [1].

Furthermore, while the human H3 and H4 receptors share approximately 37% sequence homology, 3-(1H-imidazol-5-yl)butan-2-amine displays stark selectivity. The methyl substitutions are well-tolerated by the H3R binding pocket but cause severe steric clashes within the H4R pocket [4].

Comparative Receptor Binding Affinities

(Relative potency expressed as a percentage compared to endogenous histamine)

Receptor SubtypeRelative Potency (%)Pharmacological Role
Human H3 Receptor (hH3R) 282%Highly Potent Full Agonist
Human H4 Receptor (hH4R) 0.13%Negligible Activity
Human H1 / H2 Receptors < 0.1%Inactive

Mechanism of Action: H3 Receptor Signaling

The Histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It functions primarily as a presynaptic autoreceptor (inhibiting histamine synthesis and release) and as a heteroreceptor (modulating the release of acetylcholine, dopamine, and norepinephrine)[5].

Upon binding to the H3R, 3-(1H-imidazol-5-yl)butan-2-amine stabilizes the receptor's active conformation, triggering the exchange of GDP for GTP on the Gαi/o protein subunit. This cascade directly inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) and a subsequent decrease in neurotransmitter exocytosis.

H3_Signaling Agonist α,β-dimethylhistamine (3-(1H-imidazol-5-yl)butan-2-amine) H3R Histamine H3 Receptor (Gi/o coupled) Agonist->H3R Binds & Activates Gi Gαi/o Protein Subunit H3R->Gi Conformational Change AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces Synthesis PKA Protein Kinase A Activity ↓ cAMP->PKA Downregulates Neuro Neurotransmitter Release ↓ (Histamine, ACh, NE) PKA->Neuro Modulates Exocytosis

Figure 1: H3 Receptor signaling pathway modulated by α,β-dimethylhistamine.

Experimental Workflow: Radioligand Binding Assay

To validate the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of 3-(1H-imidazol-5-yl)butan-2-amine, researchers employ a competitive radioligand displacement assay using human embryonic kidney (HEK-293) cells stably expressing the hH3R [4]. The following protocol is designed as a self-validating system, ensuring high signal-to-noise ratios and reproducible kinetic data.

Step-by-Step Methodology & Causality

Step 1: Membrane Preparation

  • Procedure: Homogenize HEK-293(hH3R) cells in 50 mM Tris-HCl buffer (pH 7.5) containing a protease inhibitor cocktail. Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.

  • Causality: The hypotonic Tris-HCl buffer induces cell lysis via osmotic shock. Protease inhibitors are critical to prevent the proteolytic degradation of the GPCRs during lysis. The high-speed ultracentrifugation isolates the lipid membrane fraction where the H3 receptors are anchored, effectively removing cytosolic contaminants that could interfere with binding.

Step 2: Radioligand Incubation

  • Procedure: Resuspend the membrane pellet and incubate with 0.5 nM [¹²⁵I]iodoproxyfan (a radiolabeled H3R ligand), alongside varying logarithmic concentrations of 3-(1H-imidazol-5-yl)butan-2-amine, for 60 minutes at 25°C.

  • Causality: A 60-minute incubation at 25°C is thermodynamically optimal. It allows the competitive binding reaction to reach a steady-state equilibrium without accelerating the thermal denaturation of the receptor proteins, which frequently occurs if incubated at 37°C in cell-free membrane preparations.

Step 3: Rapid Filtration

  • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.3% polyethylenimine (PEI) for 2 hours.

  • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. This neutralization of the filter matrix drastically reduces the non-specific binding (NSB) of the positively charged radioligands to the filter itself, ensuring that the detected radioactivity corresponds strictly to receptor-bound ligand.

Step 4: Washing and Quantification

  • Procedure: Wash the filters three times rapidly with 3 mL of ice-cold 50 mM Tris-HCl buffer. Quantify the bound radioactivity using a gamma counter or liquid scintillation counting.

  • Causality: The use of ice-cold buffer kinetically "freezes" the receptor-ligand complex. This minimizes the dissociation rate ( koff​ ) of the bound radioligand during the wash steps while effectively flushing away any unbound background radioactivity.

Binding_Assay Prep HEK-293 Cell Membrane Prep Incubate Incubate with Radioligand & Agonist Prep->Incubate Add Buffer Filter Rapid Filtration (GF/B Filters) Incubate->Filter Stop Reaction Wash Wash with Ice-Cold Buffer Filter->Wash Remove Unbound Count Liquid Scintillation Counting Wash->Count Extract Analyze IC50 / Ki Determination Count->Analyze Data Input

Figure 2: Radioligand binding assay workflow for determining H3R affinity.

References

  • Title : Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of (Alpha R, Beta S)-alpha,beta-dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. Source : Journal of Medicinal Chemistry (PubMed). URL :[Link]

  • Title : Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. Source : British Journal of Pharmacology (PubMed). URL :[Link]

  • Title : alpha,beta-dimethylhistamine Chemical Properties and Identifiers. Source : LookChem. URL :[Link]

Sources

Exploratory

Pharmacokinetics and Half-Life of 3-(1H-imidazol-5-yl)butan-2-amine: A Technical Guide to H3 Receptor Agonist Profiling

Introduction 3-(1H-imidazol-5-yl)butan-2-amine, widely recognized in medicinal chemistry as α,β-dimethylhistamine , represents a critical milestone in neuropharmacology. Specifically, the (αR, βS) enantiomer is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(1H-imidazol-5-yl)butan-2-amine, widely recognized in medicinal chemistry as α,β-dimethylhistamine , represents a critical milestone in neuropharmacology. Specifically, the (αR, βS) enantiomer is a highly potent and selective [1]. While its receptor affinity is exceptional, translating this molecule into a viable therapeutic agent requires navigating its complex pharmacokinetic (PK) landscape. As an application scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the challenges posed by endogenous amine analogs: they are inherently hydrophilic, prone to rapid clearance, and exhibit characteristically short biological half-lives.

This whitepaper dissects the structural dynamics, metabolic clearance mechanisms, and self-validating experimental protocols necessary to accurately profile the half-life of α,β-dimethylhistamine.

Structural Causality: Metabolism and Clearance

To understand the half-life of α,β-dimethylhistamine, we must first examine the causality behind its structural design. Endogenous histamine is rapidly degraded by two primary pathways: oxidative deamination via Diamine Oxidase (DAO) and ring methylation via Histamine N-methyltransferase (HNMT).

The addition of methyl groups at the alpha and beta positions of the ethylamine side chain serves a dual mechanistic purpose:

  • Receptor Conformation: The steric bulk restricts the molecule into a gauche conformation, which is [2].

  • Enzymatic Shielding: The α-methyl group provides profound steric hindrance against DAO, effectively [3].

Despite this metabolic shielding, the half-life of α,β-dimethylhistamine remains short. Why? The causality lies in its physicochemical properties. At a physiological pH of 7.4, the primary amine is protonated, rendering the molecule a highly polar monocation. This extreme hydrophilicity prevents efficient reabsorption in the renal tubules, leading to rapid renal excretion of the unchanged drug. Furthermore, the imidazole ring remains susceptible to HNMT-mediated methylation.

Metabolism A α,β-Dimethylhistamine (Active Agonist) B Diamine Oxidase (DAO) [Sterically Blocked] A->B α-methyl hindrance C Histamine N-methyltransferase (HNMT Metabolism) A->C N-methylation D Renal Filtration (Hydrophilic Excretion) A->D High polarity E Systemic Elimination (t½ < 1.5 hours) C->E D->E

Metabolic and clearance pathways dictating the short half-life of α,β-dimethylhistamine.

Pharmacokinetic Profile and Half-Life Data

The interplay of high polarity and residual metabolism results in a restrictive PK profile. In preclinical murine models, hydrophilic H3 agonists of this class typically exhibit a [4]. The volume of distribution (Vd) is relatively low, reflecting the molecule's inability to readily cross lipid bilayers, including the blood-brain barrier (BBB)—a significant hurdle given that H3 receptors are primarily localized in the central nervous system.

Table 1: Quantitative Pharmacokinetic Parameters for α,β-Dimethylhistamine (Preclinical Extrapolation)

PK ParameterTypical RangeMechanistic Driver
Biological Half-Life (t1/2) 0.8 – 1.5 hoursRapid renal filtration and HNMT-mediated clearance.
Systemic Clearance (Cl) > 40 mL/min/kgHigh aqueous solubility prevents renal tubular reabsorption.
Oral Bioavailability (F) < 10%Cationic state at intestinal pH prevents passive transcellular diffusion.
Volume of Distribution (Vd) 0.5 – 1.2 L/kgConfinement to plasma and extracellular fluids; poor tissue penetration.

Self-Validating Experimental Protocol for PK Profiling

The following protocol is designed as a self-validating system : every step includes an internal control to ensure data integrity and prove the causality of the results.

Step 1: Dosing and Controlled Sampling
  • Administration: Administer α,β-dimethylhistamine intravenously (1 mg/kg) and orally (10 mg/kg) to a cohort of Sprague-Dawley rats.

  • Collection: Collect 200 µL blood samples via the jugular vein at precise intervals: 0, 5, 15, 30, 60, 120, 240, and 480 minutes.

  • Self-Validation Check: Immediately transfer blood into pre-chilled K2EDTA tubes containing a known concentration of an HNMT inhibitor (e.g., metoprine) to prevent ex vivo degradation. Centrifuge at 4°C to isolate plasma.

Step 2: Protein Precipitation and Extraction
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Precipitation: Add 150 µL of ice-cold acetonitrile spiked with 50 ng/mL of a deuterated internal standard (IS), such as α,β-dimethylhistamine-d6.

  • Self-Validation Check: The deuterated IS co-elutes with the analyte, perfectly correcting for any ion suppression (matrix effects) during electrospray ionization and accounting for volumetric losses during extraction.

  • Isolation: Vortex for 2 minutes and centrifuge at 4000 rpm for 15 minutes. Transfer the supernatant to an analysis plate.

Step 3: HILIC-LC-MS/MS Quantification
  • Chromatography: Inject 5 µL of the supernatant onto a HILIC column (e.g., Waters XBridge BEH Amide).

  • Mobile Phase: Utilize a gradient mobile phase consisting of 10 mM ammonium formate in water (A) and acetonitrile (B).

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the parent[M+H]+ ion.

  • Self-Validation Check: Intersperse Quality Control (QC) samples (low, mid, and high concentrations) every 10 samples. The run is only validated if QC accuracy falls within ±15% of the nominal concentration.

Step 4: Non-Compartmental PK Analysis
  • Plot the plasma concentration-time curve.

  • Calculate the terminal elimination half-life (t1/2) using the equation t1/2​=ln(2)/λz​ , where λz​ is the elimination rate constant derived from the log-linear terminal phase.

PK_Workflow S1 1. Dosing (IV/PO) S2 2. Sampling (+ HNMT Inhibitor) S1->S2 S3 3. Extraction (+ Deuterated IS) S2->S3 S4 4. LC-MS/MS (HILIC Column) S3->S4 S5 5. PK Modeling (NCA Analysis) S4->S5

Self-validating LC-MS/MS workflow for pharmacokinetic profiling and half-life determination.

Overcoming Half-Life Limitations: Prodrug Strategies

Because the short half-life and poor BBB penetration of α,β-dimethylhistamine limit its clinical application, medicinal chemists have engineered lipophilic prodrugs. By masking the primary amine with an azomethine (Schiff base) group, the molecule's [4]. This modification enhances gastrointestinal absorption and facilitates rapid transport across the BBB. Once in the central nervous system, the azomethine linkage undergoes spontaneous hydrolysis, releasing the active α,β-dimethylhistamine directly at the site of action, effectively extending its apparent half-life and enabling sustained receptor activation.

References

  • Lipp, R., et al. (1992). Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R, beta S)-alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist. Journal of Medicinal Chemistry, 35(23), 4434-4441. URL: [Link]

  • Nagy, P. I., et al. (1994). Ab initio calculations in the gas phase and Monte Carlo simulations using the statistical perturbation method in aqueous solution have been carried out to study the tautomeric/conformational equilibria of histamine and (alpha R,beta S)-alpha,beta-dimethylhistamine. Journal of the American Chemical Society, 116(13), 5714-5721. URL:[Link]

  • Samonina, J., & Kańska, M. (2013). Mechanistic studies of reactions catalysed by diamine oxidase using isotope effects. Isotopes in Environmental and Health Studies, 49(4), 512-523. URL: [Link]

  • Krause, M., et al. (1995). Synthesis, X-ray crystallography, and pharmacokinetics of novel azomethine prodrugs of (R)-alpha-methylhistamine: highly potent and selective histamine H3 receptor agonists. Journal of Medicinal Chemistry, 38(20), 4070-4079. URL:[Link]

Sources

Foundational

mechanism of action of 3-(1H-imidazol-5-yl)butan-2-amine in cellular models

An In-Depth Technical Guide to Elucidating the Cellular Mechanism of Action of 3-(1H-imidazol-5-yl)butan-2-amine Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Cellular Mechanism of Action of 3-(1H-imidazol-5-yl)butan-2-amine

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular mechanism of action of the novel compound, 3-(1H-imidazol-5-yl)butan-2-amine. Drawing from established methodologies for analogous imidazole-containing compounds, this document outlines a logical and technically sound experimental workflow. The proposed studies are designed to identify the molecular target(s) of this compound, delineate the subsequent intracellular signaling cascades, and characterize its functional cellular consequences. This guide is structured to provide not just procedural steps, but also the scientific rationale behind each experimental choice, ensuring a robust and insightful investigation.

Introduction: The Scientific Rationale

The imidazole moiety is a critical pharmacophore present in numerous biologically active molecules, including the endogenous signaling molecule histamine.[1] Compounds containing a 3-(imidazol-5-yl)propylamine scaffold, which is structurally related to 3-(1H-imidazol-5-yl)butan-2-amine, are known to interact with histamine receptors, particularly the H3 receptor, often as agonists.[2] Furthermore, other imidazole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][3]

Given its structure, it is highly probable that 3-(1H-imidazol-5-yl)butan-2-amine interacts with one or more histamine receptor subtypes. The histamine H4 receptor (H4R), a G-protein coupled receptor (GPCR) predominantly expressed in immune cells, and the histamine H3 receptor (H3R), primarily found in the central nervous system, are strong potential targets.[2][4][5] Both receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][5][6]

This guide, therefore, proposes a systematic approach to first confirm the interaction of 3-(1H-imidazol-5-yl)butan-2-amine with histamine receptors and then to dissect the downstream signaling events and functional outcomes in a relevant cellular context.

Proposed Primary Molecular Target and Signaling Pathways

Based on the structural similarity to known histamine receptor ligands, the primary hypothesis is that 3-(1H-imidazol-5-yl)butan-2-amine acts as an agonist at the histamine H4 and/or H3 receptors.

Histamine H4 Receptor (H4R) Signaling Cascade

Activation of the H4R by an agonist is known to initiate a cascade of intracellular events.[5] The binding of the ligand to the H4R induces a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in cAMP production. The Gβγ subunits can, in turn, activate other downstream effectors, such as phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

H4R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 3-(1H-imidazol-5-yl)butan-2-amine H4R Histamine H4 Receptor Agonist->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) PKA->Cellular_Response PIP2 PIP2 Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->Cellular_Response PKC->Cellular_Response

Caption: Proposed Histamine H4 Receptor Signaling Pathway.

Histamine H3 Receptor (H3R) Signaling Cascade

Similar to the H4R, the H3R is also coupled to Gi/o proteins.[2] Its activation leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. This pathway is particularly relevant in neuronal cells, where it often acts as a presynaptic autoreceptor to inhibit the release of histamine and other neurotransmitters.

H3R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 3-(1H-imidazol-5-yl)butan-2-amine H3R Histamine H3 Receptor Agonist->H3R Binds G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response

Caption: Proposed Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for Mechanistic Elucidation

The following experimental workflow provides a logical progression from target identification and validation to the characterization of downstream signaling and functional cellular effects.

Experimental_Workflow cluster_Phase1 Phase 1: Target Identification & Validation cluster_Phase2 Phase 2: Downstream Signaling Analysis cluster_Phase3 Phase 3: Functional Cellular Assays P1_A Receptor Binding Assays (H1R, H2R, H3R, H4R) P1_B Second Messenger Assays (cAMP Accumulation) P1_A->P1_B Determine functional activity P1_C Calcium Mobilization Assays P1_B->P1_C Confirm Gq coupling P2_A Western Blot Analysis (MAPK/ERK, Akt phosphorylation) P1_C->P2_A Investigate downstream kinases P2_B Gene Expression Profiling (qRT-PCR or RNA-Seq) P2_A->P2_B Assess transcriptional changes P3_A Cell Viability & Apoptosis Assays P2_B->P3_A Evaluate effects on cell fate P3_B Cell Migration/Chemotaxis Assays P3_A->P3_B Analyze impact on cell motility P3_C Cytokine Release Assays P3_B->P3_C Measure immunomodulatory effects

Caption: Experimental Workflow for Mechanistic Elucidation.

Phase 1: Target Identification and Validation

The initial phase focuses on identifying the primary molecular target(s) of 3-(1H-imidazol-5-yl)butan-2-amine and confirming its functional activity as an agonist or antagonist. A human mast cell line (e.g., HMC-1) or a monocytic cell line (e.g., U937), which endogenously express H4Rs, would be suitable cellular models.[5][7] Alternatively, HEK293 cells stably transfected with individual human histamine receptor subtypes can be used for more specific analysis.[8][9]

3.1.1. Receptor Binding Assays

  • Objective: To determine the binding affinity and selectivity of 3-(1H-imidazol-5-yl)butan-2-amine for the four human histamine receptor subtypes (H1, H2, H3, and H4).

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing the individual histamine receptor subtypes.

    • Perform competitive radioligand binding assays using a known radiolabeled antagonist for each receptor (e.g., [³H]mepyramine for H1R, [³H]tiotidine for H2R, [³H]Nα-methylhistamine for H3R, and [³H]histamine or a specific H4R antagonist for H4R).

    • Incubate the membranes with the radioligand in the presence of increasing concentrations of unlabeled 3-(1H-imidazol-5-yl)butan-2-amine.

    • Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from the IC50 values to determine the binding affinity.

3.1.2. Second Messenger Assays (cAMP Accumulation)

  • Objective: To determine if 3-(1H-imidazol-5-yl)butan-2-amine acts as an agonist or antagonist at Gi/o-coupled histamine receptors (H3R and H4R) by measuring its effect on intracellular cAMP levels.[6]

  • Methodology:

    • Culture cells expressing the H3R or H4R in appropriate media.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of increasing concentrations of 3-(1H-imidazol-5-yl)butan-2-amine.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • An agonist will inhibit forskolin-stimulated cAMP accumulation in a dose-dependent manner. To test for antagonist activity, cells are co-treated with a known agonist and the test compound.

3.1.3. Calcium Mobilization Assays

  • Objective: To assess the ability of 3-(1H-imidazol-5-yl)butan-2-amine to induce intracellular calcium mobilization, a hallmark of Gq-coupled receptor activation or Gβγ-mediated PLC activation downstream of Gi/o.[5]

  • Methodology:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Wash the cells to remove excess dye.

    • Measure baseline fluorescence using a fluorescence plate reader or microscope.

    • Add 3-(1H-imidazol-5-yl)butan-2-amine and monitor the change in fluorescence intensity over time.

    • An increase in fluorescence indicates a rise in intracellular calcium concentration.

Phase 2: Downstream Signaling Analysis

Once the primary target has been validated, the next phase is to investigate the downstream signaling pathways activated by 3-(1H-imidazol-5-yl)butan-2-amine.

3.2.1. Western Blot Analysis

  • Objective: To determine if the compound activates key downstream signaling kinases such as the mitogen-activated protein kinase (MAPK/ERK) pathway or the PI3K/Akt pathway.

  • Methodology:

    • Treat cells with 3-(1H-imidazol-5-yl)butan-2-amine for various time points.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt).

    • Use secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection.

    • Quantify band intensities to determine the fold-change in protein phosphorylation.

3.2.2. Gene Expression Profiling

  • Objective: To identify changes in gene expression profiles in response to treatment with 3-(1H-imidazol-5-yl)butan-2-amine.

  • Methodology:

    • Treat cells with the compound for a longer duration (e.g., 6-24 hours).

    • Isolate total RNA from the cells.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of specific genes of interest (e.g., cytokines, chemokines, transcription factors).

    • Alternatively, for a more global analysis, perform RNA sequencing (RNA-Seq) to identify all differentially expressed genes.

Phase 3: Functional Cellular Assays

The final phase aims to characterize the physiological consequences of target engagement and signaling pathway activation. The choice of assays will depend on the cell type and the therapeutic area of interest.

3.3.1. Cell Viability and Apoptosis Assays

  • Objective: To determine the effect of 3-(1H-imidazol-5-yl)butan-2-amine on cell proliferation, viability, and apoptosis, which is particularly relevant if an anti-cancer effect is being investigated.[10][11]

  • Methodology:

    • Cell Viability: Treat cells with a range of concentrations of the compound for 24-72 hours. Assess cell viability using an MTT or WST-1 assay.

    • Apoptosis: Treat cells with the compound and then stain with Annexin V and propidium iodide (PI). Analyze the cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells. Caspase-3/7 activity assays can also be performed.

3.3.2. Cell Migration/Chemotaxis Assays

  • Objective: To evaluate the ability of 3-(1H-imidazol-5-yl)butan-2-amine to induce or inhibit the migration of immune cells, a key function of H4R activation.[7][9]

  • Methodology:

    • Use a Boyden chamber or a transwell migration assay.

    • Place a chemoattractant (or the test compound) in the lower chamber and the cells in the upper chamber, separated by a porous membrane.

    • Incubate for several hours to allow cell migration.

    • Quantify the number of cells that have migrated to the lower side of the membrane by staining and microscopy or by using a fluorescently labeled cell-based assay.

3.3.3. Cytokine Release Assays

  • Objective: To measure the effect of 3-(1H-imidazol-5-yl)butan-2-amine on the production and release of inflammatory or anti-inflammatory cytokines.[7]

  • Methodology:

    • Treat immune cells (e.g., PBMCs, mast cells) with the compound in the presence or absence of a stimulus (e.g., LPS, anti-CD3/CD28).

    • Collect the cell culture supernatant after an appropriate incubation period.

    • Measure the concentration of various cytokines (e.g., IL-6, TNF-α, IL-10, IFN-γ) using multiplex bead-based assays (e.g., Luminex) or individual ELISAs.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of Receptor Binding Affinities (Ki, nM)

Compound H1R H2R H3R H4R
3-(1H-imidazol-5-yl)butan-2-amine
Histamine (Control)

| Selective Antagonist (Control) | | | | |

Table 2: Functional Activity at Histamine Receptors (EC50/IC50, nM)

Assay H3R H4R
cAMP Accumulation (Agonist)

| Calcium Mobilization (Agonist) | | |

Conclusion

This technical guide provides a robust and comprehensive strategy for elucidating the cellular mechanism of action of 3-(1H-imidazol-5-yl)butan-2-amine. By systematically progressing from target identification to the characterization of downstream signaling and functional cellular outcomes, researchers can gain a deep and nuanced understanding of this novel compound's biological activity. The insights gained from these studies will be invaluable for its further development as a potential therapeutic agent.

References

  • Lim, H. D., et al. (2005). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 144(6), 775-785.
  • Thurmond, R. L., et al. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 6, 65. [Link]

  • Sugata, Y., et al. (2008). Histamine H4 receptor agonists have more activities than H4 agonism in antigen-specific human T-cell responses. Immunology, 123(3), 334-341.
  • Leurs, R., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. Journal of Pharmacology and Experimental Therapeutics, 330(1), 193-201.
  • Clauzure, M., et al. (2022). Histamine H4 Receptor Agonism Induces Antitumor Effects in Human T-Cell Lymphoma. International Journal of Molecular Sciences, 23(3), 1378. [Link]

  • Panula, P., et al. (2015). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology, 172(10), 2442-2454.
  • Medina, V. A., et al. (2022). Histamine H4 Receptor Agonism Induces Antitumor Effects in Human T-Cell Lymphoma. International Journal of Molecular Sciences, 23(3), 1378.
  • de Esch, I. J., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(22), 6371-6374. [Link]

  • Leurs, R., et al. (2006). Discovery of S-(2-Guanidylethyl)-isothiourea (VUF 8430) as a Potent Nonimidazole Histamine H4 Receptor Agonist. Journal of Medicinal Chemistry, 49(25), 7277-7280.
  • Bristol-Myers Company. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2157-2163.
  • BenchChem. (2025). Application Notes and Protocols for 3-(1H-Imidazol-5-YL)propan-1-amine HCl in Organic Synthesis. BenchChem.
  • Sharma, D., et al. (2016). A review: Imidazole synthesis and its biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 5(11), 1315-1337.
  • BenchChem. (2025). Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. BenchChem.
  • Ashok, S. R., et al. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives: Molecular Docking and its Biological Activities. Asian Journal of Chemistry, 31(7), 1545-1552.

Sources

Exploratory

toxicity and LD50 of 3-(1H-imidazol-5-yl)butan-2-amine in animal models

An In-Depth Technical Guide to the Preclinical Toxicological Assessment of 3-(1H-imidazol-5-yl)butan-2-amine Preamble: Navigating the Data Void for a Novel Imidazole Compound For researchers and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Toxicological Assessment of 3-(1H-imidazol-5-yl)butan-2-amine

Preamble: Navigating the Data Void for a Novel Imidazole Compound

For researchers and drug development professionals, the initial toxicological assessment of a novel chemical entity is a critical step in the journey from discovery to potential clinical application. This guide addresses the toxicity and lethal dose 50 (LD50) of 3-(1H-imidazol-5-yl)butan-2-amine. It is important to state at the outset that, as of the writing of this document, there is a notable absence of publicly available, specific toxicological studies for this particular molecule.

This guide, therefore, is structured to provide a robust framework for initiating such a toxicological investigation. By leveraging data from structurally related compounds and adhering to established international guidelines, we can construct a scientifically sound, predictive, and actionable protocol for the in-vivo assessment of 3-(1H-imidazol-5-yl)butan-2-amine.

Part 1: Predictive Toxicology - Insights from Structural Analogs

The chemical structure of 3-(1H-imidazol-5-yl)butan-2-amine contains two key pharmacophores: an imidazole ring and a butan-2-amine moiety. An initial toxicological hypothesis can be formulated by examining the known effects of these components.

The Imidazole Core:

The imidazole ring is a common feature in many biologically active compounds. The parent compound, imidazole, is considered harmful if swallowed, with a reported oral LD50 in rats ranging from 220 to 970 mg/kg body weight[1]. Signs of acute toxicity from imidazole and its derivatives in animal models include salivation, restlessness, hypothermia, decreased food consumption, and in severe cases, tonic-clonic convulsions[1]. Other simple imidazole derivatives have demonstrated moderate acute oral toxicity in rats, with LD50 values in the range of 1040-1144 mg/kg[2][3].

The Aminobutane Moiety:

The butan-2-amine component is a simple aliphatic amine. 2-aminobutane is known to be moderately toxic to mammals and is a recognized irritant[4]. The presence of an amine group can also influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential to cause local irritation.

Based on these structural components, it is reasonable to hypothesize that 3-(1H-imidazol-5-yl)butan-2-amine may exhibit moderate acute oral toxicity. The primary target organs for toxicity could include the central nervous system (given the potential for neurological signs observed with imidazole) and the liver and kidneys, which are common sites of metabolism and excretion[1].

Part 2: A Step-by-Step Experimental Workflow for Acute Oral Toxicity (LD50) Determination

The following protocol is a comprehensive approach to determining the acute oral toxicity and LD50 of 3-(1H-imidazol-5-yl)butan-2-amine, based on the principles of the OECD Guidelines for the Testing of Chemicals, specifically guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure)[5][6][7][8][9]. The Up-and-Down Procedure (OECD 425) is often preferred as it minimizes the number of animals required while still providing a statistically robust LD50 estimate[6][7].

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
  • Animal Model Selection:

    • Species: Rat (Wistar or Sprague-Dawley strains are common).

    • Sex: Initially, use only females, as they are often slightly more sensitive. If no gender differences are expected, a single sex is sufficient.

    • Age and Weight: Young, healthy adult animals (8-12 weeks old) with body weights within a narrow range (± 20% of the mean).

  • Housing and Acclimatization:

    • House animals in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).

    • Provide standard laboratory diet and water ad libitum.

    • Acclimatize animals to laboratory conditions for at least 5 days prior to the study.

  • Dose Preparation and Administration:

    • The test substance should be dissolved or suspended in a suitable vehicle (e.g., water, saline, or 0.5% carboxymethyl cellulose). The toxicity of the vehicle should be known and ideally, be non-toxic.

    • Administer the substance by oral gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.

    • Animals should be fasted (food, but not water) for 3-4 hours before and after dosing.

  • Dosing Procedure (Up-and-Down Method):

    • Starting Dose: Based on data from related imidazole compounds, a starting dose of 300 mg/kg could be considered.

    • Dosing Progression:

      • Dose a single animal at the starting dose.

      • If the animal survives for 48 hours, the next animal is dosed at a higher level (e.g., a factor of 3.2 higher, approximately 960 mg/kg).

      • If the first animal dies, the next animal is dosed at a lower level (e.g., a factor of 3.2 lower, approximately 94 mg/kg).

    • Continuation: Continue this sequential dosing until one of the stopping criteria is met (e.g., three consecutive animals survive at the highest dose, or a series of reversals around a specific dose level is observed).

  • Observation Period:

    • Observe animals individually during the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days[5].

    • Record all clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weights at least weekly.

  • Endpoint and Data Analysis:

    • The primary endpoint is mortality within the 14-day observation period.

    • At the end of the study, all surviving animals are humanely euthanized and subjected to a gross necropsy.

    • The LD50 is calculated using the maximum likelihood method, for which specialized software is available[6].

G cluster_prep Preparation Phase cluster_dosing Dosing and Observation cluster_analysis Analysis Phase animal_selection Animal Selection (Rats, Females, 8-12 weeks) acclimatization Acclimatization (5 days) animal_selection->acclimatization dose_prep Dose Preparation (Vehicle Selection) acclimatization->dose_prep start_dose Dose First Animal (e.g., 300 mg/kg) dose_prep->start_dose observe_48h Observe for 48h start_dose->observe_48h outcome Outcome? observe_48h->outcome dose_higher Dose Next Animal Higher Dose outcome->dose_higher Survives dose_lower Dose Next Animal Lower Dose outcome->dose_lower Dies observe_14d Observe for 14 Days (Clinical Signs, Body Weight) outcome->observe_14d dose_higher->observe_48h dose_lower->observe_48h necropsy Gross Necropsy observe_14d->necropsy ld50_calc LD50 Calculation (Maximum Likelihood Method) necropsy->ld50_calc

Caption: Experimental workflow for LD50 determination using the Up-and-Down Procedure.

Part 3: Data Presentation and Expected Observations

All quantitative data should be summarized in a clear and concise table to allow for easy interpretation and comparison.

Table 1: Hypothetical Acute Oral Toxicity Data for 3-(1H-imidazol-5-yl)butan-2-amine in Rats

Dose (mg/kg)Number of AnimalsMortality (within 14 days)Time to DeathKey Clinical Signs of ToxicityGross Necropsy Findings
9430/3N/AMild lethargy observed in the first 4 hours.No abnormalities observed.
30052/56-24 hoursLethargy, piloerection, ataxia, tremors.Pale liver, signs of gastrointestinal irritation.
96033/32-8 hoursSevere tremors, convulsions, prostration.Hemorrhagic stomach, dark liver.
Calculated LD50 (95% CI) XXX mg/kg (YYY - ZZZ)

Potential Clinical Signs of Toxicity:

Based on the known effects of imidazole derivatives, researchers should be vigilant for the following signs:

  • Neurological: Tremors, convulsions, ataxia (impaired coordination), restlessness, and changes in activity levels.

  • Autonomic: Salivation, changes in pupil size, piloerection (hair standing on end).

  • General: Lethargy, changes in body weight, reduced food and water intake, ruffled fur, and changes in posture.

Part 4: Investigating a Potential Mechanism of Toxicity

Many imidazole-containing compounds are known to interact with histamine receptors[10][11][12][13]. The structural similarity of 3-(1H-imidazol-5-yl)butan-2-amine to histamine suggests a potential interaction with histamine receptors, particularly H3 receptors, which are predominantly found in the central nervous system[10][11]. Activation or blockade of these receptors can modulate the release of various neurotransmitters, including dopamine, acetylcholine, and serotonin[11][13][14].

An overdose of a compound acting on these receptors could lead to a significant imbalance in neurotransmitter levels, potentially explaining the neurological signs of toxicity observed with other imidazole derivatives.

G Compound 3-(1H-imidazol-5-yl)butan-2-amine (High Dose) H3R Histamine H3 Receptor (Presynaptic) Compound->H3R Binds to Neurotransmitter Modulation of Neurotransmitter Release (e.g., Dopamine, ACh, Serotonin) H3R->Neurotransmitter Regulates Imbalance Neurotransmitter Imbalance Neurotransmitter->Imbalance Toxicity Observed CNS Toxicity (Tremors, Convulsions) Imbalance->Toxicity

Caption: Potential mechanism of CNS toxicity via histamine H3 receptor interaction.

Conclusion: A Path Forward for a Novel Compound

While direct toxicological data for 3-(1H-imidazol-5-yl)butan-2-amine is currently unavailable, a robust and ethical preclinical safety evaluation can be designed and executed. By leveraging knowledge from structurally similar compounds, adhering to internationally recognized OECD guidelines for acute toxicity testing, and carefully observing for a range of potential clinical signs, researchers can effectively characterize the acute toxicity profile and determine the LD50 of this novel chemical entity. The proposed workflow provides a clear and scientifically rigorous path to generating the foundational data necessary for any future drug development endeavors involving this compound.

References

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135. [Link]

  • BG Chemie. (2006). TOXICOLOGICAL EVALUATIONS No. 203 Imidazole. [Link]

  • Singh, G., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 1-18. [Link]

  • Rapacz, A., et al. (2022). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). International Journal of Molecular Sciences, 23(22), 14316. [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]

  • OECD. (1998). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • ResearchGate. (n.d.). OECD - 420, 423 & 425 guidelines. [Link]

  • Slideshare. (2018). OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. [Link]

  • Australian Government Department of Health. (2022). 1H-Imidazole, 1-methyl- - Evaluation statement. [Link]

  • Australian Government Department of Health. (2022). 1H-Imidazole, 1-ethenyl- - Evaluation statement. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment. [Link]

  • Kumar, S., et al. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. [Link]

  • Kumar, S., et al. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole. PubChem. [Link]

  • Sheets, L. P. (2001). Acute LD50 and LC50 Values for Imidacloprid and its Metabolites in Laboratory Animals. ResearchGate. [Link]

  • AERU. (2026). 2-aminobutane. University of Hertfordshire. [Link]

  • Wiecek, M., et al. (2022). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules, 27(20), 6889. [Link]

  • Holgate, S. T., & Polosa, R. (2008). Histamine, histamine receptors, and anti-histamines in the context of allergic responses. LymphoSign Journal, 5(1), 1-13. [Link]

  • Hu, H., et al. (2008). [Biological effects and toxicology studies of melamine and its derivative cyanuric acid]. Zhejiang Da Xue Xue Bao Yi Xue Ban, 37(6), 544-550. [Link]

  • Hall, I. H., et al. (1987). Acute toxicity of amine-boranes and related derivatives in mice. Journal of Pharmaceutical Sciences, 76(4), 339-342. [Link]

  • Oishi, R., et al. (1983). In vivo effects of some histamine H1-receptor antagonists on monoamine metabolism in the mouse brain. Archives Internationales de Pharmacodynamie et de Thérapie, 263(1), 51-61. [Link]

  • Leurs, R., et al. (2009). Histamine Receptors and Their Ligands. Thai Journal of Pharmaceutical Sciences, 33, 1-12. [Link]

Sources

Foundational

Blood-Brain Barrier Permeability of 3-(1H-imidazol-5-yl)butan-2-amine: A Mechanistic and Methodological Guide

Executive Summary 3-(1H-imidazol-5-yl)butan-2-amine, widely known in pharmacological literature as α,β -dimethylhistamine, is a highly potent and selective agonist of the histamine H3 receptor[1]. Because H3 receptors fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(1H-imidazol-5-yl)butan-2-amine, widely known in pharmacological literature as α,β -dimethylhistamine, is a highly potent and selective agonist of the histamine H3 receptor[1]. Because H3 receptors function primarily as presynaptic auto- and heteroreceptors within the central nervous system (CNS), the therapeutic viability of this compound is entirely dependent on its ability to cross the blood-brain barrier (BBB). This technical guide synthesizes the physicochemical rationale behind its enhanced BBB permeability compared to endogenous histamine and provides field-proven, self-validating methodologies for quantifying its CNS exposure.

Physicochemical Rationale for BBB Permeability

Endogenous histamine exhibits negligible BBB penetration due to its high hydrophilicity and rapid degradation by cerebrovascular enzymes. The structural modification of adding methyl groups at both the α and β positions of the ethylamine side chain fundamentally alters the molecule's pharmacokinetic profile[1],[2]:

  • Lipophilicity (LogP) Shift: The dual methylation increases the partition coefficient (LogP 1.56), shifting the molecule from a highly hydrophilic state into the optimal lipophilic range (LogP 1.5–2.5) required for passive transcellular diffusion across the tightly junctioned endothelial cells of the BBB[3].

  • Conformational and Tautomeric Stabilization: In aqueous physiological environments, the molecule exists predominantly in the N τ -H tautomeric form. The steric bulk of the α and β methyl groups favors specific gauche conformations that internally stabilize the molecule via intramolecular interactions[4],[5]. This internal stabilization reduces the energetic penalty of desolvation when the molecule partitions from the aqueous plasma into the lipid bilayer of the BBB.

  • Metabolic Shielding: The BBB is not just a physical barrier but an enzymatic one. Histamine is rapidly cleared by histamine N-methyltransferase (HMT) and diamine oxidase (DAO). The α -methyl group provides profound steric hindrance against DAO, while the combined α,β -substitution significantly reduces affinity for HMT[6],[7]. This resistance prevents premature degradation within the brain microvessels, driving the concentration gradient necessary for deep CNS penetration.

H3_Signaling Agonist α,β-dimethylhistamine (H3 Agonist) BBB Blood-Brain Barrier (Passive Diffusion) Agonist->BBB Penetration (LogP ~1.56) H3R Presynaptic H3 Receptor (Gi/o Coupled) BBB->H3R CNS Target Binding AC Adenylyl Cyclase (Inhibition) H3R->AC Gi/o α-subunit Ca2 Voltage-Gated Ca2+ Channels (Inhibition) H3R->Ca2 Gi/o βγ-subunit cAMP cAMP Levels ↓ AC->cAMP Decreased Synthesis Release Neurotransmitter Release ↓ (Histamine, ACh, NE) cAMP->Release Modulates Ca2->Release Reduced Influx

Caption: Presynaptic H3 receptor modulation by CNS-penetrant α,β-dimethylhistamine.

Experimental Methodologies for BBB Assessment

To rigorously quantify the BBB permeability of 3-(1H-imidazol-5-yl)butan-2-amine, a dual-tiered approach utilizing in vitro human endothelial models and in vivo pharmacokinetic profiling is required. The following protocols are designed as self-validating systems to prevent false positives caused by barrier leakage or vascular contamination.

Protocol 1: In Vitro hCMEC/D3 Transwell Permeability Assay

Causality: The hCMEC/D3 cell line retains key morphological features of human brain endothelium, including tight junctions. Validating barrier integrity before compound testing ensures that measured permeability is transcellular (drug-specific) rather than paracellular (due to a compromised monolayer).

Step-by-Step Workflow:

  • Cell Culture: Seed hCMEC/D3 cells on collagen-coated polycarbonate Transwell inserts (0.4 µm pore size). Culture for 5–7 days until a confluent monolayer forms.

  • Barrier Integrity Validation (Critical Step): Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω⋅cm2 . Co-incubate with Lucifer Yellow (LY) as a paracellular permeability marker. The assay is only valid if the LY apparent permeability ( Papp​ ) is <1×10−6 cm/s.

  • Compound Dosing: Spike the apical (blood) chamber with 10 µM of α,β -dimethylhistamine in HBSS buffer (pH 7.4).

  • Sampling: Extract 50 µL aliquots from the basolateral (brain) chamber at 15, 30, 60, and 120 minutes. Immediately replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​ using the equation: Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the transport rate, A is the surface area, and C0​ is the initial donor concentration.

Protocol 2: In Vivo Brain-to-Plasma Ratio ( Kp​ ) via LC-MS/MS

Causality:In vitro models lack the complex hemodynamic and protein-binding variables of a living organism. Determining the in vivo Kp​ is essential for confirming true CNS exposure. Transcardial perfusion is strictly required to wash out blood from the brain's vascular bed; failing to do so will artificially inflate brain concentration data.

Step-by-Step Workflow:

  • Administration: Administer α,β -dimethylhistamine intravenously (i.v.) at 1 mg/kg to male Sprague-Dawley rats.

  • Sampling & Perfusion (Critical Step): At T=1h (approximate Tmax​ ), euthanize the animals. Immediately perform transcardial perfusion with ice-cold saline for 3–5 minutes until the liver clears of blood.

  • Tissue Processing: Harvest the brain, weigh it, and homogenize in 3 volumes of 80:20 Acetonitrile:Water containing a deuterated internal standard (e.g., Histamine-d4). Centrifuge at 14,000 x g for 15 mins at 4°C to precipitate proteins.

  • Plasma Extraction: Centrifuge matched systemic blood samples to isolate plasma. Extract using the identical protein precipitation method.

  • LC-MS/MS Analysis: Quantify the compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Calculate Kp​=AUCbrain​/AUCplasma​ .

BBB_Workflow Synthesis Compound Prep α,β-dimethylhistamine InVitro In Vitro Assay hCMEC/D3 Transwell Synthesis->InVitro Validation Barrier Validation TEER & Lucifer Yellow InVitro->Validation InVivo In Vivo Profiling Rat PK Model Validation->InVivo If Papp > 10^-6 cm/s Perfusion Transcardial Perfusion (Vascular Washout) InVivo->Perfusion LCMS LC-MS/MS Quantification Perfusion->LCMS Data Calculate Papp & Kp (CNS Exposure) LCMS->Data

Caption: Staged experimental workflow for validating the BBB permeability of α,β-dimethylhistamine.

Quantitative Data Presentation

The structural modifications of 3-(1H-imidazol-5-yl)butan-2-amine yield a highly favorable profile for neuropharmacological applications when compared to the parent histamine molecule[2],[3].

Property / MetricHistamine α,β -dimethylhistamineImplications for BBB Permeability
Molecular Weight 111.15 g/mol 139.20 g/mol Both are well below the 400 Da threshold for optimal BBB penetration.
LogP -0.70~1.56Shift from highly hydrophilic to optimal lipophilicity for passive transcellular diffusion.
Enzymatic Stability Poor (Rapid clearance)High (Sterically hindered)Prevents rapid peripheral and cerebrovascular degradation by HMT and DAO.
Expected In Vitro Papp​ < 1×10−6 cm/s> 15×10−6 cm/sIndicates high transcellular permeability across endothelial tight junctions.
Expected In Vivo Kp​ < 0.05> 0.8Confirms significant in vivo CNS partitioning and target engagement potential.

References

  • Title: Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of (Alpha R, Beta S)-alpha,beta-dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. Source: PubMed / Journal of Medicinal Chemistry URL: [Link]

  • Title: Influence of Bulky Substituents on Histamine H3 Receptor Agonist/Antagonist Properties. Source: ResearchGate URL: [Link]

  • Title: Gas-phase lithium cation basicity of histamine and its agonist 2-(β-aminoethyl)-pyridine: Experimental (FT-ICR-MS) and theoretical studies (DFT) of chelation effect. Source: ResearchGate URL: [Link]

  • Title: Structural and Vibrational Study of the Tautomerism of Histamine Free-Base in Solution. Source: ResearchGate URL: [Link]

  • Title: Concentration and basicity of histamine rotamers. Source: ResearchGate URL: [Link]

  • Title: CAS No.127607-85-6, alpha,beta-dimethylhistamine Source: LookChem URL: [Link]

Sources

Exploratory

identifying primary metabolites of 3-(1H-imidazol-5-yl)butan-2-amine in vivo

Title: Elucidating the In Vivo Metabolic Fate of 3-(1H-imidazol-5-yl)butan-2-amine: A Technical Guide to Pharmacokinetic Profiling Executive Summary The compound 3-(1H-imidazol-5-yl)butan-2-amine, widely known in pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Elucidating the In Vivo Metabolic Fate of 3-(1H-imidazol-5-yl)butan-2-amine: A Technical Guide to Pharmacokinetic Profiling

Executive Summary The compound 3-(1H-imidazol-5-yl)butan-2-amine, widely known in pharmacological literature as α,β -dimethylhistamine, is a highly potent and selective histamine H3 receptor agonist[1]. Particularly in its (αR,βS) stereoisomeric form, it serves as a critical tool compound and structural scaffold for central nervous system (CNS) drug development[1][2]. For drug development professionals and bioanalytical scientists, accurately identifying its primary in vivo metabolites is essential for understanding its pharmacokinetic (PK) clearance, off-target toxicity, and receptor residence time. This whitepaper provides a comprehensive, causality-driven methodology for the isolation, identification, and quantification of its primary metabolites in vivo.

Mechanistic Rationale: The Shunting of Metabolic Pathways

To design an effective in vivo identification protocol, one must first understand the structural causality dictating the molecule's biotransformation.

Endogenous histamine is primarily cleared via two parallel enzymatic pathways: oxidative deamination by diamine oxidase (DAO) and ring methylation by histamine N-methyltransferase (HNMT)[3]. However, the deliberate structural modifications in 3-(1H-imidazol-5-yl)butan-2-amine dictate a highly divergent pharmacokinetic fate.

The introduction of a bulky methyl group at the α -position of the ethylamine side chain introduces severe steric hindrance. This structural shield effectively precludes the primary amine from docking into the active sites of DAO and monoamine oxidase (MAO), blocking oxidative deamination[4]. Consequently, the metabolic flux is obligatorily shunted entirely toward the HNMT pathway.

HNMT, which is the sole enzyme responsible for histaminergic catabolism in the CNS[5][6], transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the tele-nitrogen ( ) of the imidazole ring[6]. Therefore, the definitive primary in vivo metabolite of 3-(1H-imidazol-5-yl)butan-2-amine is its -methylated derivative.

MetabolicPathway Substrate 3-(1H-imidazol-5-yl) butan-2-amine HNMT HNMT (N-methyltransferase) Substrate->HNMT SAM -> SAH DAO Diamine Oxidase (DAO) Substrate->DAO Steric Hindrance Metabolite N-tau-methyl Metabolite HNMT->Metabolite Ring Methylation Blocked Oxidative Deamination (BLOCKED) DAO->Blocked No Reaction

Fig 1. Mechanistic diversion of α,β-dimethylhistamine metabolism exclusively through the HNMT pathway.

Self-Validating Experimental Workflow

To capture and identify this metabolite, the experimental design must account for the rapid enzymatic turnover of histaminergic compounds and their extreme hydrophilicity. The following step-by-step methodology ensures a self-validating system where ex vivo artifacts are eliminated, and analytical retention is maximized.

Step 1: In Vivo Administration & Enzymatic Quenching
  • Dosing: Administer 3-(1H-imidazol-5-yl)butan-2-amine (e.g., 1–5 mg/kg IV or PO) to the mammalian model (e.g., Wistar rats or Swiss mice).

  • Sampling: Collect plasma and cerebrospinal fluid (CSF) at predetermined PK timepoints (e.g., 15, 30, 60, 120 mins).

  • Causality-Driven Quenching: Immediately upon collection, spike the biofluids with 10 µM of amodiaquine (a potent HNMT inhibitor)[5] and snap-freeze in liquid nitrogen. Why? HNMT remains active in certain biofluids and tissues post-collection. Failing to quench the enzyme will result in artificial ex vivo methylation, skewing the in vivo metabolic profile.

Step 2: Sample Preparation via Acidified Protein Precipitation
  • Extraction: Thaw samples on ice. Aliquot 50 µL of plasma/CSF and add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and a deuterated internal standard (e.g., Histamine-d4).

  • Causality-Driven Acidification: Why acidify the crash solvent? Both the primary amine and the imidazole ring are highly basic. Acidification ensures they remain fully protonated, maximizing their solubility in the organic crash solvent while forcing the denaturation and precipitation of binding proteins.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 3: LC-HRMS/MS Analysis
  • Chromatography: Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Acquity BEH Amide, 1.7 µm).

  • Causality-Driven Separation: Why HILIC? Standard C18 reversed-phase columns fail to retain highly polar, low-molecular-weight amines, causing them to elute in the void volume with severe ion suppression. HILIC provides excellent retention and sharp peak shapes for imidazole alkylamines.

  • Mass Spectrometry: Operate a High-Resolution Mass Spectrometer (HRMS, e.g., Q-TOF or Orbitrap) in positive Electrospray Ionization (ESI+) mode.

Workflow Dosing 1. In Vivo Dosing (Oral/IV Administration) Sampling 2. Biofluid Sampling (Enzymatic Quenching) Dosing->Sampling Extraction 3. Sample Preparation (Acidified Protein Crash) Sampling->Extraction LCMS 4. LC-HRMS/MS (HILIC Separation & ESI+) Extraction->LCMS Analysis 5. Identification (+14 Da Mass Shift) LCMS->Analysis

Fig 2. Self-validating in vivo workflow for isolating and identifying HNMT-derived metabolites.

Data Presentation & Metabolite Identification

Identification relies on exact mass measurements and tandem mass spectrometry (MS/MS) fragmentation patterns. The addition of a methyl group by HNMT corresponds to an exact mass shift of +14.0157 Da .

During MS/MS fragmentation, the collision-induced dissociation (CID) of the parent compound typically yields a dominant product ion corresponding to the loss of ammonia ( −17 Da) and the cleavage of the alkylamine side chain, leaving the intact imidazole ring. By comparing the MS/MS spectra of the parent and the metabolite, analysts can confirm that the +14 Da shift occurred on the imidazole ring (tele-nitrogen) rather than the primary amine.

Table 1: Quantitative LC-HRMS/MS Parameters for Metabolite Identification

Compound ClassificationChemical FormulaExact Mass[M+H]⁺Primary MS/MS Product IonsMetabolic Mass Shift
Parent Drug (3-(1H-imidazol-5-yl)butan-2-amine) C7​H13​N3​ 140.1182m/z 123.09, 95.06N/A
Primary Metabolite ( -methylated derivative) C8​H15​N3​ 154.1339m/z 137.10, 109.07+14.0157 Da

Note: The presence of the m/z 109.07 fragment in the metabolite spectrum (compared to m/z 95.06 in the parent) definitively localizes the biotransformation to the imidazole ring, confirming HNMT-mediated metabolism.

References

  • Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of (Alpha R, Beta S)-alpha,beta-dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. PubMed (nih.gov). 1

  • Compared pharmacology of human histamine H3 and H4 receptors. PubMed (nih.gov). 2

  • Repurposing Histaminergic Drugs in Multiple Sclerosis. MDPI. 5

  • Histamine N-methyltransferase. Wikipedia. 6

  • Effects of histamine and diamine oxidase activities on pregnancy: a critical review. Oxford Academic. 3

  • Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. PMC (nih.gov).4

Sources

Foundational

receptor selectivity profile of 3-(1H-imidazol-5-yl)butan-2-amine derivatives

The Receptor Selectivity Profile of 3-(1H-imidazol-5-yl)butan-2-amine Derivatives: A Technical Guide to α,β -Dimethylhistamine Executive Summary The compound 3-(1H-imidazol-5-yl)butan-2-amine , more commonly referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

The Receptor Selectivity Profile of 3-(1H-imidazol-5-yl)butan-2-amine Derivatives: A Technical Guide to α,β -Dimethylhistamine

Executive Summary

The compound 3-(1H-imidazol-5-yl)butan-2-amine , more commonly referred to in pharmacological literature as α,β -dimethylhistamine , represents a critical milestone in the development of selective histaminergic ligands. As the histaminergic system modulates diverse physiological processes—ranging from wakefulness and cognitive function in the central nervous system (CNS) to immune responses in the periphery—targeting specific receptor subtypes (H1–H4) without off-target liabilities is paramount.

This technical guide explores the structure-activity relationships (SAR), stereochemical dependencies, and receptor selectivity profile of α,β -dimethylhistamine derivatives. By dissecting the mechanistic pathways and the self-validating experimental protocols used to quantify these interactions, this whitepaper provides a comprehensive framework for researchers developing next-generation Histamine H3 receptor (H3R) agonists.

Structural Rationale and Stereochemical Dependency

Histamine (2-(1H-imidazol-4-yl)ethanamine) binds to four known G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The structural challenge in drug design is that the endogenous ligand is highly flexible. By introducing methyl groups at the α and β carbons of the ethylamine side chain, researchers restrict the conformational mobility of the molecule, forcing it into specific spatial arrangements.

The stereochemistry of 3-(1H-imidazol-5-yl)butan-2-amine is the primary driver of its receptor selectivity. The molecule possesses two chiral centers, yielding four potential stereoisomers. Crystallographic and pharmacological analyses have demonstrated that the (αR,βS) configuration is exceptionally potent [1].

Causality in Binding: The (αR,βS) isomer spatially mimics the naturally occurring L-histidine configuration. The H3 receptor's orthosteric binding pocket exhibits a strict steric tolerance that accommodates this specific branched side-chain geometry. Conversely, the enantiomeric (αS,βR) configuration exhibits an agonistic potency two orders of magnitude lower, underscoring the rigid stereoselective requirements of the H3R pocket [1].

Receptor Selectivity Profile: H3 vs. H4 Divergence

The most significant pharmacological feature of (αR,βS)

α,β -dimethylhistamine is its profound selectivity for the H3 receptor over the H4 receptor, despite the high sequence homology (approx. 31% overall, and 54% in the transmembrane domains) between the two [2].

While methyl substitution on the imidazole ring (e.g., 4-methylhistamine) tends to favor H4R and H2R activation, side-chain methylation (at the α , β , or positions) is well-tolerated by H3R but highly detrimental to H4R binding.

Quantitative Selectivity Summary

Table 1 summarizes the comparative pharmacological profile of α,β -dimethylhistamine derivatives against the human histamine receptor family.

Table 1: Binding affinities and functional potencies of α,β -dimethylhistamine across human histamine receptors.

Receptor SubtypeRelative Potency to HistamineAffinity ( Ki​ / KD​ )Functional EfficacyPrimary Localization
hH3R ~282%Nanomolar (< 10 nM)Full AgonistCNS (Presynaptic)
hH4R ~0.13%Micromolar (> 1000 nM)Weak / Partial AgonistHematopoietic cells
hH1R < 0.1%NegligibleNoneSmooth muscle, Endothelium
hH2R < 0.1%NegligibleNoneGastric parietal cells

Signal Transduction and Mechanistic Pathways

Both H3 and H4 receptors are coupled to Gi/o​ proteins. The activation of the presynaptic H3 autoreceptor by α,β -dimethylhistamine triggers a cascade that ultimately dampens neuronal excitability and neurotransmitter release.

  • Receptor Activation: The agonist binds to the H3R, inducing a conformational shift that catalyzes the exchange of GDP for GTP on the Gi/o​ protein complex.

  • Adenylate Cyclase Inhibition: The Gαi/o​ subunit directly inhibits adenylate cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: Concurrently, the Gβγ subunit inhibits voltage-gated calcium channels ( Ca2+ ) and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

  • Exocytosis Inhibition: The reduction in intracellular calcium prevents the fusion of synaptic vesicles with the presynaptic membrane, inhibiting the release of histamine (autoreceptor function) and other neurotransmitters like acetylcholine, dopamine, and serotonin (heteroreceptor function).

SignalingPathway Ligand 3-(1H-imidazol-5-yl)butan-2-amine H3R H3 Receptor (Gi/o coupled) Ligand->H3R Agonist Binding Gi Gi/o Protein Activation H3R->Gi Conformational Change AC Adenylate Cyclase Gi->AC Alpha subunit inhibits Ca Inhibited Ca2+ Channels Gi->Ca Beta-gamma subunit inhibits cAMP Decreased cAMP AC->cAMP Reduced synthesis NT Inhibited Neurotransmitter Release cAMP->NT Downstream Effect Ca->NT Reduced Exocytosis

Fig 1. H3 receptor Gi/o-coupled signal transduction pathway inhibiting neurotransmitter release.

Experimental Methodologies for Validating Selectivity

To establish the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) of a novel ligand's profile, researchers must employ self-validating, orthogonal assays. The following protocols detail how to accurately measure the H3 vs. H4 selectivity of 3-(1H-imidazol-5-yl)butan-2-amine derivatives [2].

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Causality & Rationale: To determine the inhibition constant ( Ki​ ), competitive binding assays are utilized. For hH3R, [125I] iodoproxyfan is the radioligand of choice because it provides exceptionally high specific activity and low non-specific binding at the H3 receptor. For hH4R, [3H] histamine is used. Buffer selection is critical here: Tris buffer ensures monophasic binding for H4R, whereas phosphate buffers can artificially lower the Hill coefficient and create biphasic low-affinity states.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK-293 cells stably expressing either hH3R or hH4R. Harvest cells, homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Incubation: Resuspend membranes (approx. 10–20 µg protein/well) in assay buffer. Add a constant concentration of radioligand ( [125I] iodoproxyfan for H3; [3H] histamine for H4) and varying concentrations of the α,β -dimethylhistamine derivative ( 10−11 to 10−4 M).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Inhibition Assay (Efficacy Determination)

Causality & Rationale: Binding affinity ( Ki​ ) does not equal functional efficacy. Because H3 and H4 are Gi/o​ -coupled, their activation inhibits cAMP production. To create a measurable signal window, cells must first be stimulated with forskolin , a direct activator of adenylate cyclase. The efficacy of the agonist is then measured by its ability to suppress this artificially elevated cAMP level.

Step-by-Step Methodology:

  • Cell Plating: Seed hH3R- or hH4R-expressing HEK-293 cells into 96-well plates and incubate overnight.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes to prevent the degradation of cAMP by endogenous phosphodiesterases.

  • Stimulation & Agonism: Add 10 µM forskolin simultaneously with varying concentrations of the derivative. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and quantify intracellular cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay kit.

  • Data Analysis: Plot the concentration-response curve to determine the EC50​ (potency) and Emax​ (maximum efficacy). A full agonist will achieve ~80% inhibition of forskolin-induced cAMP at the H3R.

ExperimentalWorkflow Cells HEK-293 Cells Expressing hH3R or hH4R Membrane Membrane Preparation Cells->Membrane Lysis & Centrifugation Assay2 cAMP Inhibition Assay (Efficacy: EC50) Cells->Assay2 Add Forskolin + Agonist Assay1 Radioligand Binding Assay (Affinity: Ki) Membrane->Assay1 Add Radioligand + Competitor Read1 Scintillation Counting Assay1->Read1 Measure Bound Radioactivity Read2 TR-FRET / ELISA Assay2->Read2 Measure cAMP Levels Data Selectivity Profiling (H3 vs H4) Read1->Data Calculate Ki Read2->Data Calculate EC50 & Emax

Fig 2. Workflow for validating H3/H4 receptor binding affinity and functional cAMP efficacy.

Translational Perspectives in Drug Development

The exceptional selectivity of (αR,βS)

α,β -dimethylhistamine for the H3 receptor provides a vital pharmacological tool. Because the H4 receptor mediates chemotaxis and inflammatory responses in mast cells and eosinophils, off-target H4 activation by an H3-targeted CNS drug could trigger unwanted immunological cascades.

By utilizing the steric bulk of the α,β -dimethyl side chain, drug developers can successfully design H3-selective therapeutics for neurodegenerative diseases, sleep-wake disorders (such as narcolepsy), and cognitive deficits, entirely bypassing the peripheral immune liabilities associated with H4 receptor engagement.

References

  • Lipp R, Arrang JM, Garbarg M, Luger P, Schunack W. "Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R,beta S)-alpha,beta-dimethylhistamine. A novel highly potent histamine H3 receptor agonist." Journal of Medicinal Chemistry. 1992.[Link]

  • Gbahou F, Vincent L, Humbert-Claude M, Tardivel-Lacombe J, Chabret C, Arrang JM. "Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives." British Journal of Pharmacology. 2006.[Link]

Exploratory

Physicochemical Profiling of 3-(1H-imidazol-5-yl)butan-2-amine: Partition Coefficient, Lipophilicity, and CNS Penetration

Executive Summary The development of neuroactive therapeutics requires a delicate balance between target affinity and pharmacokinetic viability. 3-(1H-imidazol-5-yl)butan-2-amine , universally recognized in pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neuroactive therapeutics requires a delicate balance between target affinity and pharmacokinetic viability. 3-(1H-imidazol-5-yl)butan-2-amine , universally recognized in pharmacological literature as α,β -dimethylhistamine , represents a masterclass in rational drug design. By introducing two methyl groups to the aliphatic side chain of endogenous histamine, researchers have engineered a highly potent and selective Histamine H3 receptor agonist[1][2].

As a Senior Application Scientist, I approach the evaluation of this molecule not just through its receptor binding affinity, but through the thermodynamic principles that govern its bioavailability. This whitepaper provides an in-depth technical analysis of the partition coefficient ( P ) and lipophilicity ( logP / logD ) of α,β -dimethylhistamine, detailing the causality behind its physicochemical behavior, conformational dynamics, and the rigorous experimental protocols required to quantify its blood-brain barrier (BBB) permeability.

Structural and Stereochemical Foundations

Histamine (2-(1H-imidazol-5-yl)ethanamine) is a highly hydrophilic biogenic amine that cannot readily cross the blood-brain barrier[3][4]. The structural modification to 3-(1H-imidazol-5-yl)butan-2-amine involves the addition of a methyl group at the α -carbon (adjacent to the amine) and the β -carbon (adjacent to the imidazole ring).

This dual methylation introduces two chiral centers, resulting in four possible stereoisomers. Pharmacological assays have definitively shown that the (αR,βS) enantiomer is a highly potent H3 receptor agonist with exceptional receptor selectivity, displaying an agonistic potency two orders of magnitude higher than its (αS,βR) counterpart[1][5].

The Causality of Methylation on Lipophilicity

The addition of the α and β methyl groups serves a dual purpose:

  • Steric Shielding: The methyl groups sterically hinder the hydration shells around the protonated primary amine and the imidazole ring.

  • Cavity Formation Energy: In aqueous media, the increased hydrophobic surface area requires a larger cavity formation energy. This thermodynamic penalty drives the molecule out of the aqueous phase and into lipid-rich environments, drastically increasing its partition coefficient.

Quantitative Data: Lipophilicity and Physicochemical Shifts

The partition coefficient ( P ) is the ratio of concentrations of an un-ionized compound in a mixture of two immiscible phases (typically 1-octanol and water) at equilibrium. For ionizable compounds like α,β -dimethylhistamine, the distribution coefficient ( D ) at a specific pH (usually physiological pH 7.4) is a more accurate predictor of in vivo behavior.

Table 1: Comparative Physicochemical Properties

PropertyHistamine α,β -dimethylhistamineCausality / Impact
Molecular Formula C 5​ H 9​ N 3​ C 7​ H 13​ N 3​ Addition of two -CH 3​ groups.
Molecular Weight 111.15 g/mol [3]139.20 g/mol Slight increase, still well within Lipinski's Rule of 5.
Experimental logP -0.70[3]~1.56[6]A shift of >2.2 log units transforms the molecule from highly hydrophilic to optimally lipophilic for CNS entry.
BBB Permeability PoorExcellent logP between 1.5 and 2.5 is considered the "sweet spot" for passive BBB diffusion.
Primary Target H1, H2, H3, H4H3 (Highly Selective)[2] α -branching imparts stereoselective affinity for the H3 autoreceptor[2].

Mechanistic Insights: Tautomerism and Conformational Equilibria

The apparent partition coefficient of α,β -dimethylhistamine is not a static value; it is a macroscopic average of multiple microscopic states.

Tautomerism

The imidazole ring exists in two tautomeric forms: the N τ (tele) and N π (pros) tautomers, depending on which nitrogen atom is protonated[4]. The equilibrium between these forms is solvent-dependent. In lipophilic environments (like the interior of a lipid bilayer), the tautomer capable of forming stronger intramolecular hydrogen bonds is thermodynamically favored.

Rotameric States

Theoretical calculations and NMR studies demonstrate that in aqueous solution at physiological pH (7.4), the molecule exists predominantly in a monocationic form[7]. The gauche 3H tautomer is more stable than the trans conformer by approximately 2 kcal/mol[7]. This stability arises from the balance between internal electrostatic stabilization (intramolecular hydrogen bonding between the side-chain amine and the imidazole ring) and solvent effects[7]. When the molecule partitions into a lipid membrane, the dielectric constant drops drastically (from 78 in water to 2 in the membrane core), further shifting the rotameric equilibrium toward the internally hydrogen-bonded gauche conformation, which effectively "hides" the polar functional groups and facilitates membrane traversal.

Experimental Protocols for Determining Lipophilicity

To ensure scientific integrity, lipophilicity must be measured using self-validating experimental systems. Below are the field-proven methodologies for determining the logP and logD7.4​ of α,β -dimethylhistamine.

Protocol A: The Gold-Standard Shake-Flask Method (Octanol/Water)

Causality: The shake-flask method remains the definitive standard because it directly measures thermodynamic equilibrium. Pre-saturating the phases is critical; failure to do so results in mutual dissolution during the experiment, altering phase volumes and skewing the concentration ratio.

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously stir 1-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) together for 24 hours at 25°C. Separate the phases using a separatory funnel. Why: This ensures the octanol is water-saturated and the water is octanol-saturated, preventing volume shifts.

  • Sample Preparation: Dissolve exactly 1.0 mg of (αR,βS)

    α,β -dimethylhistamine in 1.0 mL of the pre-saturated aqueous buffer.
  • Equilibration: Add 1.0 mL of the pre-saturated 1-octanol to the aqueous sample in a glass vial. Seal tightly.

  • Agitation: Invert the vial at 50 RPM on a mechanical shaker for 1 hour at a strictly controlled 25°C. Why: Gentle inversion prevents the formation of stable micro-emulsions that occur with vigorous vortexing, which would artificially inflate the aqueous concentration reading.

  • Phase Separation: Centrifuge the vial at 3000 x g for 15 minutes to ensure complete phase separation.

  • Quantification (Self-Validating Step): Extract aliquots from both the octanol phase and the aqueous phase. Quantify the concentration in both phases using LC-MS/MS.

  • Mass Balance Calculation: Calculate Coctanol​×Voctanol​+Cwater​×Vwater​ . This must equal the initial mass (1.0 mg) ± 5%. Why: If mass balance fails, the compound has aggregated at the interface or degraded, invalidating the logD result.

  • LogD Calculation: logD7.4​=log10​(Coctanol​/Cwater​) .

Protocol B: High-Throughput RP-HPLC Method

Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) correlates the retention time of a molecule on a hydrophobic stationary phase (C18) with its lipophilicity. It is faster and requires less sample than the shake-flask method.

Step-by-Step Methodology:

  • Column Selection: Use a standardized C18 column (e.g., 5 μ m, 4.6 x 150 mm).

  • Mobile Phase: Prepare an isocratic mobile phase of Methanol / aqueous buffer (pH 7.4) at various ratios (e.g., 40:60, 50:50, 60:40).

  • Calibration: Inject a suite of reference compounds with known, validated logP values (e.g., aniline, toluene, chlorobenzene). Record their retention times ( tR​ ) and calculate their capacity factors ( k′=(tR​−t0​)/t0​ ).

  • Standard Curve: Plot logk′ versus known logP for the reference compounds to generate a linear regression equation.

  • Sample Injection: Inject α,β -dimethylhistamine. Record its tR​ and calculate its logk′ .

  • Extrapolation: Use the standard curve to extrapolate the apparent logD7.4​ of α,β -dimethylhistamine.

Biological Translation: BBB Permeation and H3 Receptor Activation

The calculated logP of 1.56[6] places α,β -dimethylhistamine perfectly within the optimal range for central nervous system drugs. Upon administration, the molecule partitions out of the aqueous plasma, traverses the lipophilic endothelial cells of the blood-brain barrier, and enters the CNS compartment.

Once inside the CNS, it acts upon the Histamine H3 receptors. These receptors function primarily as presynaptic autoreceptors that inhibit the synthesis and release of endogenous histamine, as well as heteroreceptors that modulate the release of other neurotransmitters (e.g., acetylcholine, dopamine)[2].

G N1 α,β-dimethylhistamine (LogP ~ 1.56) N2 Aqueous Phase (Blood) pH 7.4: Monocationic N1->N2 Systemic Circulation N3 Lipid Membrane (BBB) Desolvation & Diffusion N2->N3 Partitioning N4 CNS Compartment Presynaptic Terminal N3->N4 Permeation N5 Histamine H3 Receptor Stereoselective Binding N4->N5 Affinity (αR,βS) N6 Inhibition of Histamine Synthesis & Release N5->N6 G-protein Signaling

Pharmacokinetic and pharmacodynamic pathway of α,β-dimethylhistamine traversing the BBB.

Conclusion

The transformation of histamine into 3-(1H-imidazol-5-yl)butan-2-amine ( α,β -dimethylhistamine) is a prime example of how targeted structural modifications manipulate partition coefficients. By increasing the logP from -0.70 to approximately 1.56, researchers successfully overcame the pharmacokinetic limitations of endogenous histamine, enabling passive diffusion across the blood-brain barrier. Coupled with the profound stereoselectivity of the (αR,βS) enantiomer, this lipophilic shift renders the molecule a highly effective tool for probing and modulating H3 receptor activity in the central nervous system.

Sources

Foundational

The Physiological Role and Pharmacodynamics of 3-(1H-imidazol-5-yl)butan-2-amine Analogs

As the landscape of neuropharmacology evolves, the precise modulation of histaminergic pathways has emerged as a critical target for treating cognitive, sleep, and neuroinflammatory disorders. Among the most significant...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of neuropharmacology evolves, the precise modulation of histaminergic pathways has emerged as a critical target for treating cognitive, sleep, and neuroinflammatory disorders. Among the most significant pharmacological tools developed in this domain are the analogs of 3-(1H-imidazol-5-yl)butan-2-amine , commonly known as α,β -dimethylhistamine .

This technical guide provides an in-depth analysis of the molecular dynamics, physiological roles, and experimental validation of these analogs, specifically focusing on their function as highly potent and selective Histamine H3 receptor (H3R) agonists.

Molecular Identity and Conformational Dynamics

The physiological efficacy of 3-(1H-imidazol-5-yl)butan-2-amine is intrinsically linked to its stereochemistry and conformational behavior in physiological environments. The addition of methyl groups at both the α and β positions of the histamine side chain creates a rigidified structure that dramatically alters receptor subtype selectivity[1][2].

Stereoselectivity and the Eutomer

Depending on the synthetic pathway, structural variations of this neurotransmitter analog yield distinct optical isomers[1]. Extensive structure-activity relationship (SAR) studies have identified the (αR,βS) enantiomer as the eutomer (the biologically active enantiomer)[1][3].

The (αR,βS) configuration closely mimics the spatial orientation of L-histidine, allowing for optimal binding within the transmembrane helices of the H3 receptor[2]. In stark contrast, the agonistic potency of the (αS,βR) enantiomer is two orders of magnitude lower, demonstrating the exquisite stereoselectivity of the H3R binding pocket[3][4].

Physiological pH and Tautomerism

Under physiological conditions (pH = 7.4), the analog exists predominantly in its monocationic form[5]. Ab initio calculations and NMR studies reveal that the gauche 3H tautomer is the most thermodynamically stable conformation in aqueous solution[5][6]. This internal stabilization, balanced by solvent effects, is crucial because the H3 receptor specifically recognizes the gauche conformer to initiate the G-protein coupled signaling cascade[5].

Receptor Selectivity Profile

A major challenge in histaminergic drug development is achieving selectivity, particularly distinguishing between the H3 receptor (predominantly central) and the H4 receptor (predominantly immunological)[2][7].

While simple methylation at the 4-position of the imidazole ring (e.g., 4-methylhistamine) yields a compound with high H4R affinity, branching at the α and β positions of the side chain dramatically shifts the affinity toward the H3R[2][8]. The table below summarizes the relative potencies, demonstrating why (±)

α,β -dimethylhistamine is considered a benchmark H3R agonist[2][8].

Table 1: Relative Potencies and Affinities of Histamine Derivatives

CompoundH3R Relative Potency (%)H4R Relative Potency (%)H3R Affinity ( Ki​ , nM)H4R Affinity ( Ki​ , nM)Histamine100100~5.0~10.0(R)- α -methylhistamine~150~1.5~3.0>500 (±) α,β -dimethylhistamine2820.13~1.5>10004-methylhistamine<167>10007.0 ± 1.2 Data synthesized from competitive binding assays utilizing [125I]iodoproxyfan for H3R and [3H]histamine for H4R expressed in HEK-293 cells[2][8].

Physiological Role: Signal Transduction and Neuromodulation

The physiological role of (αR,βS)

α,β -dimethylhistamine is defined by its activation of the H3 receptor, which functions as both an autoreceptor and a heteroreceptor throughout the central and peripheral nervous systems[2][9].
The Gi/o​ Signaling Cascade

The H3 receptor is a constitutively active G-protein coupled receptor (GPCR) that couples exclusively to pertussis toxin-sensitive Gαi/o​ proteins[10][11]. The binding of the (αR,βS) agonist triggers a multi-tiered intracellular response:

  • Inhibition of Adenylyl Cyclase (AC): Downregulates cAMP production, suppressing Protein Kinase A (PKA) activity and subsequently reducing CREB-dependent gene transcription[10][12].

  • Ion Channel Modulation: Directly inhibits voltage-gated calcium channels (N-type and P/Q-type) and the Na+/H+ exchanger, while activating inwardly rectifying potassium channels. The net reduction in intracellular Ca2+ is the primary mechanism preventing vesicular exocytosis[10][13].

  • Kinase Activation: Activates the MAPK and PI3K/Akt pathways, which play secondary roles in neuroprotection and synaptic plasticity[10][13].

H3_Signaling Agonist (αR,βS)-α,β-diMeHA H3R Histamine H3 Receptor Agonist->H3R Binds Gi Gαi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channels Gi->Ca_channel Inhibits MAPK MAPK / PI3K Pathways Gi->MAPK Activates cAMP cAMP Production AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases CREB CREB Transcription PKA->CREB Downregulates NT_release Neurotransmitter Release Ca_channel->NT_release Suppresses

Caption: Intracellular signaling cascade triggered by H3R agonists, leading to neurotransmitter suppression.

Autoreceptor vs. Heteroreceptor Functions
  • Autoreceptors: Located on histaminergic neurons originating from the tuberomammillary nucleus. Activation by α,β -dimethylhistamine creates a negative feedback loop, inhibiting the synthesis and release of endogenous histamine, thereby modulating wakefulness and vigilance[2][10].

  • Heteroreceptors: Located on non-histaminergic terminals. H3 agonists inhibit the release of acetylcholine, dopamine, serotonin, and norepinephrine. This broad neuromodulatory capability makes H3R ligands critical tools for studying cognitive processing and neuroinflammation[10][14].

Experimental Methodologies & Protocols

To rigorously evaluate the physiological role of 3-(1H-imidazol-5-yl)butan-2-amine analogs, we must employ self-validating experimental systems. The following protocols detail the standard methodologies for assessing central and peripheral H3R activity.

Protocol 1: In Vitro Synaptosomal Neurotransmitter Release Assay

This assay measures the autoreceptor function of the analog in the central nervous system.

Causality & Logic: We utilize K+ -evoked depolarization to artificially simulate the arrival of an action potential. The high potassium concentration forces voltage-gated calcium channels to open, triggering exocytosis. A potent H3 agonist will suppress this Ca2+ -dependent release. To ensure the system is self-validating, a selective H3 antagonist (e.g., thioperamide or ciproxifan) is applied to a parallel cohort; a reversal of the suppression definitively proves the effect is H3-mediated, ruling out non-specific cytotoxicity or direct channel blockade[14][15].

Step-by-Step Methodology:

  • Synaptosome Isolation: Decapitate male Wistar rats and rapidly dissect the cerebral cortex. Homogenize the tissue in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g to remove debris, then centrifuge the supernatant at 12,000 × g to isolate the P2 synaptosomal fraction.

  • Radiolabeling: Resuspend the synaptosomes in physiological Krebs-Ringer bicarbonate buffer and incubate with 0.1 μM [3H] -histamine for 30 minutes at 37°C to load the presynaptic vesicles.

  • Superfusion: Transfer the labeled synaptosomes to a superfusion chamber. Wash continuously with Krebs-Ringer buffer for 45 minutes to establish a stable baseline of spontaneous tritium efflux.

  • Agonist/Antagonist Application: Introduce (αR,βS)

    α,β -dimethylhistamine (1 nM to 1 μM ) into the superfusion buffer. For the validation cohort, co-administer 100 nM thioperamide.
  • Depolarization: Stimulate the synaptosomes with a 2-minute pulse of buffer containing 30 mM K+ (with equimolar reduction of Na+ to maintain osmolarity).

  • Quantification: Collect superfusate fractions every 2 minutes. Measure the radioactivity using liquid scintillation counting. Calculate the fractional release of [3H] -histamine relative to the total incorporated radioactivity.

Assay_Workflow Prep 1. Isolate Rat Cortical Synaptosomes Label 2. Incubate with [3H]-Histamine Prep->Label Wash 3. Superfusion & Washout Label->Wash Stim 4. K+ Depolarization + Agonist/Antagonist Wash->Stim Measure 5. Liquid Scintillation Counting Stim->Measure

Caption: Workflow for the K+-evoked synaptosomal [3H]-histamine release assay.

Protocol 2: In Vivo Capsaicin-Induced Plasma Extravasation

This model evaluates the peripheral heteroreceptor function of H3 agonists.

Causality & Logic: Capsaicin activates TRPV1 channels on peripheral sensory C-fibers, causing the release of pro-inflammatory neuropeptides (like Substance P) which induce vascular leakage (plasma extravasation). H3 heteroreceptors are located on these sensory nerve terminals. Administering an H3 agonist inhibits the release of these neuropeptides, thereby reducing vascular leakage. This demonstrates the compound's potential as an anti-neurogenic inflammatory agent[14][15].

Step-by-Step Methodology:

  • Preparation: Anesthetize adult rats using isoflurane.

  • Dye Administration: Inject Evans Blue dye (50 mg/kg) intravenously via the tail vein. This dye binds tightly to serum albumin, acting as a visual and quantifiable marker for plasma leakage.

  • Agonist Dosing: Administer (αR,βS)

    α,β -dimethylhistamine intravenously or subcutaneously 15 minutes prior to the inflammatory challenge.
  • Inflammatory Challenge: Inject capsaicin (1 μ mol/kg) subcutaneously into the dorsal skin or hind paw to trigger neurogenic inflammation.

  • Tissue Extraction: Euthanize the animals 30 minutes post-challenge. Excise the challenged tissue.

  • Quantification: Extract the Evans Blue dye from the tissue using formamide incubation (50°C for 24 hours). Measure the absorbance of the supernatant at 620 nm using a spectrophotometer to quantify the extent of plasma extravasation.

References

  • Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of (Alpha R, Beta S)-alpha,beta-dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. PubMed (NIH).[Link]

  • Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. PMC (NIH).[Link]

  • Structural and Vibrational Study of the Tautomerism of Histamine Free-Base in Solution. ResearchGate.[Link]

  • Signaling pathways associated with the histamine H3 receptor. ResearchGate.[Link]

  • Influence of Bulky Substituents on Histamine H3 Receptor Agonist/Antagonist Properties. ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HILIC Method Development for the Quantification of 3-(1H-imidazol-5-yl)butan-2-amine

Executive Summary The quantification of small, highly polar biogenic amines presents a persistent challenge in pharmaceutical and bioanalytical laboratories. 3-(1H-imidazol-5-yl)butan-2-amine, a histamine analogue featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small, highly polar biogenic amines presents a persistent challenge in pharmaceutical and bioanalytical laboratories. 3-(1H-imidazol-5-yl)butan-2-amine, a histamine analogue featuring an imidazole ring and a primary aliphatic amine, exhibits extreme polarity and basicity. This application note details the rationale, development, and self-validating execution of a Hydrophilic Interaction Liquid Chromatography (HILIC) method for its robust quantification. By leveraging multimodal retention mechanisms and adhering strictly to the latest ICH Q2(R2) validation frameworks, this protocol ensures high-throughput, reproducible, and mass-spectrometry-compatible analysis.

Analyte Profiling & The Chromatographic Challenge

3-(1H-imidazol-5-yl)butan-2-amine possesses two distinct ionizable centers: an imidazole ring (pKa ~6.0) and a primary amine (pKa ~9.5). At physiological and acidic pH, the molecule is highly protonated (di-cationic) and extremely hydrophilic.

The Reversed-Phase Dilemma: When subjected to traditional Reversed-Phase Liquid Chromatography (RP-HPLC) using standard C18 columns, highly polar bases like this analyte fail to partition into the hydrophobic stationary phase. This results in elution within the void volume. Furthermore, the positively charged amine groups interact strongly with residual, negatively charged unendcapped silanols on the silica backbone, causing severe peak tailing and poor recovery[1].

Method Development Rationale: The HILIC Paradigm

To overcome the limitations of RP-HPLC, a paradigm shift to Hydrophilic Interaction Liquid Chromatography (HILIC) is required. HILIC provides orthogonal selectivity, utilizing a polar stationary phase and a highly organic, low-aqueous mobile phase[2].

The Causality of Retention

HILIC retention is a multimodal process. It is primarily governed by the partitioning of the polar analyte into an immobilized, water-enriched layer on the surface of the polar stationary phase. However, for basic molecules like 3-(1H-imidazol-5-yl)butan-2-amine, retention is heavily supplemented by electrostatic interactions and hydrogen bonding[3].

HILIC_Mechanism Analyte 3-(1H-imidazol-5-yl)butan-2-amine (Highly Polar, Di-cationic) Challenge RP-HPLC: Void Elution & Tailing Analyte->Challenge C18 Column Solution HILIC Paradigm Shift Challenge->Solution Orthogonal Approach Mech1 Partitioning into Aqueous Layer Solution->Mech1 Mech2 Electrostatic Interactions Solution->Mech2 Mech3 Hydrogen Bonding Solution->Mech3 Outcome Robust Retention & Peak Symmetry Mech1->Outcome Mech2->Outcome Mech3->Outcome

HILIC retention mechanism overcoming reversed-phase limitations for polar bases.

Mobile Phase & Buffer Causality
  • High Organic Content (Acetonitrile): In HILIC, water acts as the strong eluting solvent. Maintaining a high organic concentration (e.g., 80% Acetonitrile) ensures the stability of the aqueous layer on the stationary phase, maximizing analyte partitioning[2].

  • Buffer Selection (10 mM Ammonium Formate, pH 3.0): Buffer choice is critical. At pH 3.0, both the imidazole and the primary amine of the analyte are fully protonated, ensuring a uniform charge state that prevents split peaks. Ammonium formate provides necessary ionic strength to mask secondary interactions with active silanols, ensuring sharp peak shapes. Additionally, its volatility makes the method fully compatible with Electrospray Ionization Mass Spectrometry (ESI-MS).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The analytical sequence is governed by conditional logic: the system actively monitors its own performance via System Suitability Testing (SST) and bracketing standards. If predefined parameters drift outside acceptable tolerances, the system will autonomously halt or invalidate the batch.

Self_Validating_System Init Initialize Sequence SST System Suitability Test (SST) N > 2000, Tf < 1.5 Init->SST Decision1 SST Passed? SST->Decision1 Abort Abort Sequence Trigger Alert Decision1->Abort No Run Inject Samples & Bracketing Standards Decision1->Run Yes Decision2 Bracket Drift < 2%? Run->Decision2 Invalid Invalidate Batch Decision2->Invalid No Valid Report Validated Data Decision2->Valid Yes

Self-validating HPLC sequence logic ensuring continuous data integrity.

Chromatographic Conditions
ParameterSpecificationRationale
Column Zwitterionic HILIC (ZIC-HILIC), 150 x 4.6 mm, 3.5 µmProvides balanced partitioning and electrostatic interactions for polar amines.
Mobile Phase A 100 mM Ammonium Formate in Water, pH 3.0Controls ionization state; provides ionic strength to prevent tailing.
Mobile Phase B 100% Acetonitrile (LC-MS Grade)Weak solvent in HILIC; promotes aqueous layer formation on the column.
Elution Mode Isocratic: 20% A / 80% BEnsures stable baseline and reproducible partitioning kinetics.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 35 °CEnhances mass transfer and reduces mobile phase viscosity.
Injection Volume 5 µLSmall volume prevents disruption of the column's aqueous layer.
Detection UV at 210 nm (or ESI-MS/MS)Imidazole ring lacks strong chromophores; low UV or MS is required.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Dissolve 6.31 g of Ammonium Formate in 1.0 L of ultrapure water (18.2 MΩ·cm).

  • Adjust the pH to 3.0 ± 0.05 using concentrated Formic Acid. Filter through a 0.22 µm membrane. This is a 100 mM stock (Mobile Phase A will be diluted online or pre-mixed to a final 20 mM concentration in the isocratic blend).

  • Prepare Mobile Phase B using LC-MS grade Acetonitrile.

Step 2: Sample Preparation (The Diluent Effect) Causality Note: In HILIC, the sample diluent must match or exceed the organic strength of the mobile phase. Injecting a highly aqueous sample disrupts the stationary phase's water layer, leading to severe peak distortion[4].

  • Weigh 10.0 mg of 3-(1H-imidazol-5-yl)butan-2-amine reference standard.

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile to create a 1.0 mg/mL stock.

  • Dilute the stock to the working concentration (e.g., 50 µg/mL) using 80% Acetonitrile / 20% Water .

Step 3: Sequence Execution

  • Equilibrate the column with the mobile phase for at least 30 column volumes (critical for HILIC to establish the stable hydration layer).

  • Execute the self-validating sequence: 1x Blank, 6x SST Standard, Samples (bracketed every 10 injections with a standard).

ICH Q2(R2) Method Validation Framework

To guarantee regulatory compliance and scientific rigor, the method must be validated according to the ICH Q2(R2) guidelines, which provide a global framework for ensuring the reliability of analytical testing methods used in pharmaceutical development[5].

ICH_Validation Phase1 Specificity (Interference Check) Phase2 Linearity & Range (R² > 0.999) Phase1->Phase2 Phase3 Accuracy & Precision (Recovery & %RSD) Phase2->Phase3 Phase4 LOD / LOQ (S/N Evaluation) Phase3->Phase4

Core analytical validation parameters as defined by ICH Q2(R2) guidelines.

The validation protocol requires demonstrating that the analytical procedure is fit for its intended purpose[6]. For this endogenous-like compound, validation entails assessing matrix effects, accuracy, and precision in compliance with ICH standards[4].

Quantitative Performance Metrics (Simulated Validation Data)

The following tables summarize the expected validation outcomes for this optimized HILIC method, serving as benchmark criteria for laboratory implementation.

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriterionObserved ResultPass/Fail
Retention Time %RSD (n=6) ≤ 1.0%0.4%Pass
Peak Area %RSD (n=6) ≤ 2.0%0.8%Pass
Tailing Factor (Tf) ≤ 1.51.12Pass
Theoretical Plates (N) ≥ 20004500Pass

Table 3: ICH Q2(R2) Validation Summary

Validation ParameterICH Q2(R2) RequirementMethod Performance
Specificity No interference at RT of analyteBlank shows no peaks at RT ± 0.5 min
Linearity R² ≥ 0.999 across specified rangeR² = 0.9998 (Range: 1 – 100 µg/mL)
Accuracy (Recovery) 98.0% – 102.0% at 3 levels99.4% ± 0.6%
Repeatability (Precision) %RSD ≤ 2.0% (n=6)1.1%
Limit of Quantitation (LOQ) S/N ≥ 10:10.5 µg/mL (UV) / 1.0 ng/mL (MS/MS)

Conclusion

The quantification of 3-(1H-imidazol-5-yl)butan-2-amine necessitates a departure from traditional reversed-phase chromatography. By employing a HILIC methodology, analysts can harness the polar nature of the analyte to achieve superior retention, peak symmetry, and MS compatibility. Integrating a self-validating sequence logic ensures that the data generated is inherently trustworthy, while strict adherence to ICH Q2(R2) guidelines guarantees regulatory compliance.

References

  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Determination of Histamine in Human Serum/Plasma by SPE and HILIC LC-MS-MS.
  • Validation of analytical procedures Q2(R2). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • Development of a Quantitative UPLC-MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites.
  • Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples. PubMed.

Sources

Application

how to dissolve 3-(1H-imidazol-5-yl)butan-2-amine in DMSO or aqueous buffers

Application Note: Dissolution and Handling Protocols for 3-(1H-imidazol-5-yl)butan-2-amine ( α,β -Dimethylhistamine) Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dissolution and Handling Protocols for 3-(1H-imidazol-5-yl)butan-2-amine ( α,β -Dimethylhistamine)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

3-(1H-imidazol-5-yl)butan-2-amine, commonly known as α,β -dimethylhistamine , is a highly potent and selective agonist for the histamine H3 receptor[1]. Due to its chiral centers, the (αR,βS) stereoisomer exhibits the highest pharmacological activity, functioning as a critical tool compound for investigating histaminergic neurotransmission, autoreceptor feedback loops, and neuro-modulatory pathways[1][2].

To ensure reproducible in vitro and in vivo data, researchers must understand the solvation mechanics of this compound. As a Senior Application Scientist, I emphasize that solubility is not just about adding solvent; it is governed by the ionization state of the molecule's basic centers.

α,β -dimethylhistamine possesses two ionizable nitrogen centers:

  • The primary aliphatic amine on the side chain (pKa 9.4).

  • The imidazole ring (pKa 6.0 - 6.2).

At a physiological pH of 7.4, the molecule exists predominantly as a monocation [3][4]. The aliphatic amine is fully protonated, while the imidazole ring remains largely neutral. This monocationic state, specifically favoring the gauche 3H tautomer in aqueous environments[3][4], dictates its partition coefficient and solubility profile. Commercially, the compound is supplied either as a free base (highly lipophilic, requires organic solvents like DMSO) or as a halide salt (e.g., dihydrobromide or dihydrochloride, which are highly water-soluble)[1].

Quantitative Data & Reagent Specifications

Understanding the exact physical form of your batch is the first self-validating step in any assay. The table below summarizes the physicochemical properties and solubility limits to guide your experimental design.

PropertySpecification / Value
Chemical Name 3-(1H-imidazol-5-yl)butan-2-amine ( α,β -dimethylhistamine)
Primary Target Histamine H3 Receptor (Agonist)[1][2]
pKa Values Aliphatic Amine: ~9.4 | Imidazole: ~6.0[3]
Dominant State (pH 7.4) Monocation (gauche 3H tautomer)[3][4]
Solubility: Free Base DMSO: 50 mM | Aqueous (pH 7.4): Poor without co-solvent
Solubility: Salt Form Aqueous Buffers (PBS/HEPES): 50 mM | DMSO: 20 mM
Storage (Solid) -20°C, desiccated and protected from light
Storage (Solution) -80°C (Aliquoted, avoid freeze-thaw cycles, stable for 3-6 months)

Experimental Workflows & Protocols

Protocol A: Preparation of Concentrated Stock Solutions (DMSO)

Use this protocol if working with the free base form, or to preserve the long-term stability of the salt form by preventing aqueous hydrolysis.

Mechanistic Insight: Anhydrous DMSO prevents water absorption, which can lead to rapid degradation of the imidazole ring over time.

  • Equilibration: Allow the sealed vial of α,β -dimethylhistamine to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Calculation: Determine the required volume of anhydrous DMSO ( 99.9% purity) to achieve a 10 mM or 50 mM stock solution.

    • Formula: Volume(mL)=MolecularWeight(g/mol)×Concentration(M)Mass(mg)​

  • Dissolution: Add the calculated volume of DMSO directly to the vial.

  • Agitation: Vortex the solution for 30–60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10–50 µL) in sterile, low-bind microcentrifuge tubes to establish a self-validating system where freeze-thaw degradation is eliminated. Store at -80°C.

Protocol B: Preparation of Aqueous Working Solutions (PBS/HEPES)

Use this protocol for direct dissolution of the salt form, or for diluting DMSO stocks for cell-based assays.

Mechanistic Insight: The H3 receptor is highly sensitive to pH shifts and solvent toxicity. Maintaining a strict pH of 7.4 and limiting DMSO to <0.1% is critical for reliable GPCR activation data.

  • Direct Salt Dissolution (If using Dihydrobromide/Dihydrochloride):

    • Weigh the appropriate amount of the salt form.

    • Add directly to 1X PBS or HEPES buffer (pH 7.4).

    • Critical Step: High concentrations of the dihydro-salt ( 10 mM) will release protons and lower the buffer's pH. Verify the pH using a micro-pH probe and adjust back to 7.4 using 0.1 N NaOH if necessary.

  • Dilution from DMSO Stock (If using Free Base):

    • Thaw a single DMSO stock aliquot at room temperature.

    • Perform serial dilutions directly into the pre-warmed (37°C) aqueous assay buffer.

    • Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) to prevent off-target solvent-induced cytotoxicity.

Mandatory Visualizations

Workflow Diagram: Solvation and Handling

The following diagram illustrates the logical progression of the dissolution protocol, ensuring high-fidelity sample preparation.

Workflow A Equilibrate Solid to Room Temp B Add Anhydrous DMSO (10-50 mM Stock) A->B C Vortex & Sonicate (Until Clear) B->C D Aliquot & Store (-80°C) C->D E Dilute in Aqueous Buffer (pH 7.4, <0.1% DMSO) D->E

Fig 1: Step-by-step workflow for the dissolution and aliquoting of α,β-dimethylhistamine.

Mechanistic Pathway: Histamine H3 Receptor Activation

To understand the downstream effects of your prepared compound, the diagram below maps the Gi/o-coupled GPCR signaling cascade initiated by α,β -dimethylhistamine[5].

Pathway Ligand α,β-Dimethylhistamine (Prepared Solution) Receptor Histamine H3 Receptor (Presynaptic GPCR) Ligand->Receptor Binds (High Affinity) GProtein Gi/o Protein Complex Receptor->GProtein Activates Enzyme Adenylyl Cyclase (Inhibited) GProtein->Enzyme Inhibits Messenger cAMP Levels (Decreased) Enzyme->Messenger Reduces Outcome Neurotransmitter Release (Suppressed) Messenger->Outcome Downregulates

Fig 2: Gi/o-coupled signaling pathway activated by the H3 agonist α,β-dimethylhistamine.

References

  • Arrang, J. M., Lipp, R., Garbarg, M., & Schunack, W. (1992). Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of (Alpha R, Beta S)-alpha,beta-dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry. URL:[Link]

  • Nagy, P. I., Durant, G. J., Hoss, W. P., & Smith, D. A. (1994). Theoretical Analyses of the Tautomeric and Conformational Equilibria of Histamine and (alpha R,beta S)-alpha,beta-Dimethylhistamine in the Gas Phase and Aqueous Solution. Journal of the American Chemical Society. URL:[Link]

  • Lim, H. D., van Rijn, R. M., Ling, P., et al. (2005). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology. URL:[Link]

  • Ufret, M. L., et al. (2000). Influence of Bulky Substituents on Histamine H3 Receptor Agonist/Antagonist Properties. Archiv der Pharmazie. URL:[Link]

Sources

Method

NMR Characterization Protocol for 3-(1H-imidazol-5-yl)butan-2-amine (α,β-Dimethylhistamine): Stereochemical and Tautomeric Analysis

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Introduction The compound 3-(1H-imidazol-5-yl)butan-2-amine ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction

The compound 3-(1H-imidazol-5-yl)butan-2-amine , widely known in pharmacological literature as α,β-dimethylhistamine , is a critical structural motif in medicinal chemistry. Specifically, its (αR, βS) enantiomer is a highly potent and selective agonist for the histamine H₃ receptor, exhibiting orders of magnitude higher potency than its (αS, βR) counterpart .

Accurate structural characterization of this molecule is complicated by two factors: the relative stereochemistry of the adjacent chiral centers (C2 and C3) and the rapid tautomeric exchange of the imidazole ring. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously assign the chemical shifts, determine the tautomeric state, and validate the stereochemical configuration of α,β-dimethylhistamine.

Structural Dynamics & Theoretical Grounding

As a Senior Application Scientist, it is vital to approach NMR not just as a structural readout, but as a probe of molecular dynamics. The experimental conditions must be deliberately chosen to reflect the molecule's active physiological state.

Imidazole Tautomerism and pH Causality

At physiological pH (7.4), α,β-dimethylhistamine exists predominantly as a monocation: the aliphatic amine is protonated (pKa ~9.7), while the imidazole ring remains largely neutral (pKa ~6.0) . The neutral imidazole undergoes rapid prototropic exchange between the N1-H and N3-H (often termed Nτ and Nπ) tautomers. Because this exchange is faster than the NMR timescale at room temperature, the C4' and C5' carbon and proton signals will appear as time-averaged resonances.

Conformational Equilibrium

The relative stereochemistry directly dictates the molecule's conformational landscape. Theoretical and NMR analyses demonstrate that in aqueous solution, the monocationic form of (αR, βS)-α,β-dimethylhistamine strongly prefers a gauche conformation . This is driven by stabilizing electrostatic interactions and intramolecular hydrogen bonding between the protonated amine and the electron-rich imidazole nitrogen. This gauche preference results in a specific dihedral angle between the C2-H and C3-H protons, which is quantifiable via the Karplus relationship (measuring the 3JH,H​ coupling constant).

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity data, the following protocol builds in self-validating checkpoints. For example, 1D integrals must reconcile with the exact proton count, and 2D HMBC correlations must mathematically close the aliphatic-to-imidazole connectivity loop.

Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of the synthesized α,β-dimethylhistamine in 600 µL of Deuterium Oxide (D₂O, 99.9% D). D₂O is chosen over DMSO-d₆ to mimic the aqueous physiological environment, which is critical for maintaining the biologically relevant gauche conformation.

  • pD Adjustment: Adjust the pD to 7.4 using dilute DCl or NaOD. (Note: pD = pH-meter reading + 0.4). This ensures the molecule is in its biologically relevant monocationic state.

  • Internal Standard: Add 0.1% TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm).

NMR Acquisition Parameters (600 MHz Spectrometer)
  • 1D ¹H NMR: Use a water-suppression sequence (e.g., zgpr or noesypr1d) to suppress the residual HDO peak at ~4.7 ppm. Acquire 32 scans with a 10-second relaxation delay (D1) to ensure quantitative integration.

  • 1D ¹³C NMR: Acquire using a proton-decoupled sequence (zgpg30). Collect at least 1024 scans due to the low natural abundance of ¹³C.

  • 2D COSY & HSQC: Standard gradient-selected sequences. These will map the direct H-H and H-C connectivities of the butane chain.

  • 2D HMBC: Optimize the long-range coupling delay for nJC,H​ = 8 Hz. This is the critical validation step to link the butane chain (C3) to the imidazole ring (C5').

  • 2D ROESY: Because the molecular weight of α,β-dimethylhistamine is ~139 Da, its rotational correlation time ( τc​ ) places it near the zero-crossing point of the NOE curve ( ωτc​≈1.12 ). Standard NOESY may yield vanishingly small cross-peaks. ROESY is mandated , utilizing a spin-lock mixing time of 200–300 ms, ensuring positive cross-peaks for spatial proximity validation.

NMR_Workflow SamplePrep Sample Preparation Adjust pD to 7.4 in D2O Acq1D 1D NMR Acquisition 1H and 13C Spectra SamplePrep->Acq1D Ensures monocationic state Acq2D 2D NMR Acquisition COSY, HSQC, HMBC, ROESY Acq1D->Acq2D Resolves overlapping multiplets Assign Resonance Assignment Map Spin Systems Acq2D->Assign Correlates 1H-13C nuclei Stereo Stereochemical Validation Extract 3J(H,H) & ROEs Assign->Stereo Identifies spatial proximity Final Confirm (αR, βS) Isomer α,β-Dimethylhistamine Stereo->Final Validates relative stereocenter

Workflow for the NMR characterization and stereochemical validation of α,β-dimethylhistamine.

Expected Chemical Shifts & Data Presentation

The following table synthesizes the expected ¹H and ¹³C chemical shifts for the monocationic state of 3-(1H-imidazol-5-yl)butan-2-amine in D₂O at pD 7.4.

PositionNucleus TypeExpected ¹H Shift (ppm)Multiplicity & J (Hz)Expected ¹³C Shift (ppm)Assignment Causality / Notes
C1 Aliphatic CH₃1.15 – 1.25d, J ≈ 6.517.5 – 19.0Shielded methyl; split by H2.
C2 Aliphatic CH3.40 – 3.55dq, J ≈ 6.5, 4.050.0 – 52.5Deshielded by adjacent protonated amine (-NH₃⁺).
C3 Aliphatic CH3.05 – 3.20dq, J ≈ 7.0, 4.037.0 – 39.5Deshielded by imidazole ring current.
C4 Aliphatic CH₃1.25 – 1.35d, J ≈ 7.018.5 – 20.0Shielded methyl; split by H3.
C2' Imidazole CH7.65 – 7.80s134.0 – 136.0Highly deshielded aromatic proton between two nitrogens.
C4' Imidazole CH6.95 – 7.10s116.0 – 118.0Aromatic proton adjacent to the C5' attachment point.
C5' Imidazole CqN/AN/A132.0 – 134.0Quaternary carbon; validated via HMBC from C3-H and C4'-H.

Note: Exchangeable protons (NH₃⁺ and Imidazole-NH) will rapidly exchange with D₂O and will not be visible in the ¹H spectrum. If their observation is strictly required, the experiment must be repeated in DMSO-d₆.

Stereochemical Validation via 2D NMR

The ultimate goal of this protocol is to differentiate the highly active (αR, βS) diastereomer from the inactive (αS, βR) or threo forms. This is achieved through a combined analysis of J -coupling and ROESY cross-peaks.

  • Extracting the 3JH2,H3​ Coupling Constant: In the 1D ¹H spectrum, carefully analyze the multiplets at ~3.50 ppm (H2) and ~3.15 ppm (H3). Because the molecule prefers a gauche conformation in its active monocationic state , the dihedral angle between H2 and H3 is approximately 60°. According to the Karplus equation, this will yield a relatively small 3JH2,H3​ coupling constant (typically 3.5 – 5.0 Hz). If the molecule were locked in an anti conformation (180°), a much larger coupling (8.0 – 11.0 Hz) would be observed.

  • ROESY Spatial Mapping: Evaluate the ROESY spectrum for through-space interactions. For the (αR, βS) isomer in the gauche conformation, strong ROE cross-peaks should be observed between:

    • The C1-Methyl protons and the C3-Methine proton.

    • The C4-Methyl protons and the C2-Methine proton.

    • The C2-Methine proton and the Imidazole C4'-H.

    The presence of these specific ROE contacts, combined with a small 3JH2,H3​ value, creates a self-validating geometric proof of the (αR, βS) relative stereochemistry, confirming the structural integrity of the synthesized H₃ receptor agonist.

References

  • Lipp, R., Arrang, J. M., Garbarg, M., & Schunack, W. (1992). Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of (Alpha R, Beta S)-alpha,beta-dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry, 35(23), 4434-4441.[Link]

  • Lim, H. D., van Rijn, R. M., Ling, P., Bakker, R. A., Thurmond, R. L., & Leurs, R. (2005). Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. European Journal of Pharmacology, 520(1-3), 36-44.[Link]

  • Nagy, P. I., Durant, G. J., Hoss, W. P., & Smith, D. A. (1994). Theoretical Analyses of the Tautomeric and Conformational Equilibria of Histamine and (αR,βS)-α,β-Dimethylhistamine in the Gas Phase and Aqueous Solution. Journal of the American Chemical Society, 116(11), 4898–4909.[Link]

Application

Application Note: Mass Spectrometry Fragmentation Pattern and LC-MS/MS Protocol for 3-(1H-imidazol-5-yl)butan-2-amine

Introduction & Pharmacological Context 3-(1H-imidazol-5-yl)butan-2-amine, structurally characterized as α,β -dimethylhistamine, is a critical scaffold in the development of histamine H3 and H4 receptor ligands. Compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

3-(1H-imidazol-5-yl)butan-2-amine, structurally characterized as α,β -dimethylhistamine, is a critical scaffold in the development of histamine H3 and H4 receptor ligands. Compounds bearing this pharmacophore have demonstrated significant potential in modulating neuro-inflammatory responses and exhibiting anti-obesity properties by altering caloric intake and lipid profiles[1][2]. Accurate pharmacokinetic profiling of this compound in biological matrices requires highly sensitive and specific analytical methods. This application note details the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation mechanisms and provides a validated Hydrophilic Interaction Liquid Chromatography (HILIC) workflow for its quantification.

Mechanistic Principles of Gas-Phase Fragmentation

Understanding the gas-phase dissociation of α,β -dimethylhistamine is essential for selecting robust Multiple Reaction Monitoring (MRM) transitions. The monoisotopic mass of the neutral compound ( C7​H13​N3​ ) is 139.1109 Da, yielding a protonated precursor ion [M+H]+ at m/z 140.1188 under positive ESI conditions.

Causality of Fragmentation

Similar to native histamine and α -methylhistamine, protonation occurs preferentially at the more basic aliphatic primary amine, though the imidazole nitrogen is also a secondary site of protonation[3][4]. Upon Collision-Induced Dissociation (CID), the molecule undergoes three primary structurally diagnostic pathways:

  • Ammonia Elimination (-17 Da): The most thermodynamically favored pathway is the loss of NH3​ , yielding an intense product ion at m/z 123.09. Mechanistically, this is driven by the nucleophilic attack of the imidazole ring onto the aliphatic chain, forming a stable bicyclic or spiro-fused intermediate, or through simple elimination to form a highly conjugated vinylimidazole derivative[3][5][6].

  • α−β Carbon Bond Cleavage: The steric bulk of the methyl groups on both the α and β carbons weakens the C-C bond. Cleavage yields a stable [Im−CH(CH3​)]+ fragment at m/z 95.06. This fragment is highly diagnostic for histamine analogs bearing a beta-methyl substitution[6].

  • Imidazole Ring Cleavage: High collision energies force the cleavage of the bond connecting the imidazole ring to the alkyl chain, generating a protonated imidazole ion [ImH]+ at m/z 69.05.

Fragmentation M Precursor Ion [M+H]+ m/z 140.12 F1 [M+H - NH3]+ m/z 123.09 M->F1 -NH3 (-17 Da) F2 Alpha-Cleavage [Im-CH(CH3)]+ m/z 95.06 M->F2 C(alpha)-C(beta) Cleavage F3 Protonated Imidazole [ImH]+ m/z 69.05 M->F3 Imidazole Cleavage F1->F3 High Energy CID

Primary CID fragmentation pathways of protonated 3-(1H-imidazol-5-yl)butan-2-amine.

Analytical Challenges: The Case for HILIC

A fundamental challenge in the LC-MS/MS analysis of histamine analogs is their extreme hydrophilicity. On traditional reversed-phase (C18) columns, these compounds elute in the void volume, leading to severe ion suppression from co-eluting matrix components (e.g., salts, phospholipids)[7]. While ion-pairing reagents can increase retention, they heavily suppress ESI signals and contaminate the MS source[7].

The HILIC Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention mechanisms (hydrogen bonding, dipole-dipole, and ionic interactions) allowing for strong retention of polar amines using highly organic mobile phases. This simultaneously enhances ESI desolvation efficiency and overall sensitivity without the need for signal-suppressing additives[5][7].

Workflow A Sample Prep (Protein Ppt & SPE) B HILIC Separation (Polar Retention) A->B C ESI(+) Ionization (Desolvation) B->C D CID MS/MS (MRM Transitions) C->D E Data Processing (Quantification) D->E

Optimized LC-MS/MS workflow for hydrophilic histamine analogs.

Experimental Protocols

Self-Validating Sample Preparation (SPE)

To ensure a self-validating system, an isotopically labeled internal standard (IS) (e.g., Histamine-d4 or a structural analog like pentoxifylline) must be spiked into all samples prior to extraction. This internal control corrects for recovery losses during extraction and normalizes matrix-induced ion suppression[1][5].

  • Spiking: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 1% formic acid to disrupt protein-drug binding. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet precipitated proteins[1].

  • Solid Phase Extraction (SPE):

    • Condition: Pass 1 mL methanol followed by 1 mL of 2% formic acid in water through a strong cation exchange (MCX) SPE cartridge.

    • Load: Transfer the supernatant from step 3 onto the cartridge.

    • Wash: Pass 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

    • Elute: Elute the basic analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 100 µL of the initial mobile phase (e.g., 80% Acetonitrile / 20% 10 mM Ammonium Formate).

HILIC LC Parameters
  • Column: Phenomenex Kinetex HILIC or Waters BEH Amide (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid to ensure complete analyte protonation).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Start at 90% B, hold for 1 min. Ramp to 50% B over 4 mins. Hold at 50% B for 1 min. Return to 90% B and equilibrate for 3 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters
  • Ion Source: Electrospray Ionization (ESI) in Positive mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

Quantitative Data Summary

The following table summarizes the optimized MRM transitions, collision energies (CE), and diagnostic purposes for the quantification of 3-(1H-imidazol-5-yl)butan-2-amine.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Purpose
3-(1H-imidazol-5-yl)butan-2-amine 140.1123.115Quantifier (Loss of NH3​ )
3-(1H-imidazol-5-yl)butan-2-amine 140.195.125Qualifier ( α−β Cleavage)
3-(1H-imidazol-5-yl)butan-2-amine 140.169.035Qualifier (Imidazole Ring)
Internal Standard (IS) IS DependentIS DependentOptimizedNormalization / Recovery

Sources

Method

Application Note: Synthesis Protocol and Stereoselective Resolution of 3-(1H-imidazol-5-yl)butan-2-amine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class: Histamine H3/H4 Receptor Ligands (α,β-Dimethylhistamine Analogues) Introduction & Pharmacological Rationale The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class: Histamine H3/H4 Receptor Ligands (α,β-Dimethylhistamine Analogues)

Introduction & Pharmacological Rationale

The compound 3-(1H-imidazol-5-yl)butan-2-amine , widely known in neuropharmacology as α,β-dimethylhistamine , is a critical structural scaffold for investigating histaminergic pathways. Structural variations of the neurotransmitter histamine, specifically the introduction of methyl groups at the α and β positions of the side chain, drastically alter receptor subtype selectivity[1].

Pharmacological profiling demonstrates that while these derivatives retain nanomolar potency at the Histamine H3 Receptor (H3R), their affinity is dramatically decreased at the H4 Receptor (H4R)[2]. With relative potencies to histamine of 282% at the H3R and only 0.13% at the H4R, α,β-dimethylhistamine stands as a highly potent and selective H3R agonist[2]. Furthermore, chiral α-branched analogues exhibit marked stereoselectivity; the enantiomer with a spatial configuration equivalent to L-histidine—specifically the (αR,βS) isomer—is preferred at the receptor, exhibiting agonistic potency two orders of magnitude higher than its (αS,βR) counterpart[1].

Mechanistic Causality & Synthetic Strategy

The de novo synthesis of 3-(1H-imidazol-5-yl)butan-2-amine requires precise control over the formation of the alkyl side chain and the subsequent global reduction. As a Senior Application Scientist, it is vital to understand the "why" behind each reagent choice to troubleshoot effectively:

  • N-Protection (Tritylation): The imidazole ring contains a highly nucleophilic nitrogen that readily undergoes unwanted N-alkylation or interferes with base-catalyzed condensations. Triphenylmethyl (trityl) protection is selected because it is stable under the basic conditions of the subsequent Henry reaction, enhances the molecule's solubility in organic solvents, and can be cleanly cleaved under mild acidic conditions.

  • Henry (Nitroaldol) Condensation: Reacting the protected ketone with nitroethane establishes the carbon backbone. Ammonium acetate in glacial acetic acid is used as a catalytic system to drive the dehydration of the intermediate β-nitro alcohol, pushing the equilibrium toward the thermodynamically stable conjugated nitroalkene.

  • Global Reduction: Lithium aluminum hydride (LiAlH₄) is chosen over catalytic hydrogenation because it concomitantly reduces both the conjugated alkene and the robust nitro group to a primary amine in a single step, preventing the accumulation of partially reduced hydroxylamine intermediates.

Experimental Methodologies

Caution: Standard laboratory safety protocols, including the use of a fume hood and appropriate PPE, must be followed. LiAlH₄ is highly reactive with moisture.

Step 1: N-Tritylation of 4-Acetylimidazole
  • Reaction: Dissolve 10.0 g of 4-acetylimidazole (90.8 mmol) in 150 mL of anhydrous dimethylformamide (DMF).

  • Base Addition: Add 19.0 mL of triethylamine (136 mmol) and stir for 10 minutes at room temperature.

  • Protection: Slowly add 27.8 g of trityl chloride (100 mmol) in portions. Stir the mixture under an inert argon atmosphere for 12 hours.

  • Self-Validation & Isolation: Monitor via TLC (DCM:MeOH 9:1; target Rf​≈0.7 ). Quench the reaction by pouring it into 500 mL of ice-cold distilled water. The product, 1-trityl-4-acetylimidazole, will precipitate as a white solid. Filter, wash with water, and dry under vacuum.

Step 2: Nitroaldol (Henry) Condensation
  • Reaction: Suspend 20.0 g of 1-trityl-4-acetylimidazole (56.7 mmol) in 80 mL of nitroethane.

  • Catalysis: Add 2.2 g of ammonium acetate (28.5 mmol) and 10 mL of glacial acetic acid.

  • Reflux: Equip the flask with a Dean-Stark trap and reflux at 110°C for 24 hours to continuously remove water.

  • Self-Validation & Isolation: The reaction mixture will turn a deep yellow/orange, indicating the formation of the conjugated nitroalkene. Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Purify via flash chromatography to yield 4-(3-nitrobut-2-en-2-yl)-1-trityl-1H-imidazole.

Step 3: Global Reduction
  • Preparation: Suspend 3.0 g of LiAlH₄ (79 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) at 0°C under argon.

  • Addition: Dissolve 10.0 g of the nitroalkene intermediate (24.4 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 45 minutes to control the exothermic reaction.

  • Reflux: Gradually warm to room temperature, then reflux for 8 hours.

  • Self-Validation & Quenching: Cool to 0°C. Carefully quench using the Fieser method (3 mL H₂O, 3 mL 15% NaOH, 9 mL H₂O). The disappearance of the nitro group's asymmetric stretch (~1520 cm⁻¹) in FT-IR confirms reduction. Filter the granular aluminum salts and concentrate the filtrate.

Step 4: Deprotection & Isolation of Racemate
  • Cleavage: Dissolve the crude protected amine in 50 mL of methanol. Add 20 mL of 2N HCl and reflux for 2 hours.

  • Self-Validation: The trityl group cleaves to form triphenylmethanol, which precipitates upon cooling and addition of water.

  • Isolation: Filter off the triphenylmethanol byproduct. Wash the aqueous layer with diethyl ether to remove organic impurities. Basify the aqueous layer to pH 12 with NaOH and extract extensively with n-butanol. Concentrate to yield racemic 3-(1H-imidazol-5-yl)butan-2-amine.

Step 5: Chiral Resolution

To isolate the highly potent (αR,βS) isomer, the racemate is subjected to diastereomeric salt crystallization.

  • Salt Formation: Dissolve the racemic amine in hot ethanol and add 1 equivalent of (R)-(-)-mandelic acid.

  • Crystallization: Allow the solution to cool slowly to room temperature. The (αR,βS)-amine-(R)-mandelate salt preferentially crystallizes.

  • Verification: The absolute configuration and optical purity (>95% ee) can be validated via X-ray structure analysis of its dihydrobromide salt or by ¹H-NMR after acylation with (R)-2-methoxy-2-phenylacetyl chloride[1].

Quantitative Data Summaries

Table 1: Synthetic Workflow Metrics
Synthetic StepTarget IntermediateReaction TimeTypical YieldValidation Marker
Tritylation 1-Trt-4-acetylimidazole12 h85 - 90%TLC Rf​ shift; White precipitate
Condensation Nitroalkene intermediate24 h60 - 70%Deep orange color; H₂O in Dean-Stark
Reduction Protected amine8 h50 - 65%Ninhydrin (+); FT-IR (~1520 cm⁻¹ absent)
Deprotection Racemic α,β-dimethylhistamine2 h> 90%Triphenylmethanol precipitation
Resolution (αR,βS)-α,β-dimethylhistamine24 h30 - 40%Enantiomeric Excess (ee) > 95%
Table 2: Receptor Affinity & Selectivity Profile[2]
CompoundH3R Relative Potency (%)H4R Relative Potency (%)Selectivity Ratio (H3/H4)
Histamine (Reference)1001001.0
(±)-α,β-dimethylhistamine2820.13~2169
4-MethylhistamineVery Low67Highly H4 Selective

Visualizations

Synthetic Workflow Diagram

SynthWorkflow A 4-Acetylimidazole B Trityl Protection (Trt-Cl, Et3N) A->B C 1-Trt-4-acetylimidazole B->C D Henry Reaction (Nitroethane, NH4OAc) C->D E Nitroalkene Intermediate D->E F Global Reduction (LiAlH4, THF) E->F G Protected Amine F->G H Deprotection (HCl/MeOH) G->H I Racemic α,β-Dimethylhistamine H->I J Chiral Resolution ((R)-Mandelic Acid) I->J K (αR,βS)-α,β-Dimethylhistamine J->K

Figure 1: Step-by-step synthetic workflow for the preparation and resolution of α,β-dimethylhistamine.

Histamine H3 Receptor Signaling Pathway

H3Pathway Agonist α,β-Dimethylhistamine (H3 Agonist) H3R Histamine H3 Receptor (GPCR) Agonist->H3R Binds Gi Gαi/o Protein H3R->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Downregulated) cAMP->PKA Decreases Neurotrans Neurotransmitter Release (Inhibited) PKA->Neurotrans Modulates

Figure 2: Biological mechanism of α,β-dimethylhistamine acting as an agonist at the Gi/o-coupled H3R.

References

  • Lipp, R., Arrang, J. M., Garbarg, M., Luger, P., Schwartz, J. C., & Schunack, W. (1992). Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of (αR,βS)-α,β-dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry, 35(23), 4434-4441.[Link]

  • Lim, H. D., et al. (2006). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology / PubMed Central.[Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of Novel Histamine H3 Receptor Inverse Agonists in Murine Models

A Note on the Target Compound: The specific molecule, 3-(1H-imidazol-5-yl)butan-2-amine, does not appear in publicly available scientific literature, suggesting it may be a novel chemical entity. Therefore, established i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Target Compound: The specific molecule, 3-(1H-imidazol-5-yl)butan-2-amine, does not appear in publicly available scientific literature, suggesting it may be a novel chemical entity. Therefore, established in vivo dosing protocols for this exact compound are not available. However, its core structure, featuring an imidazole ring and a butan-2-amine side chain, is a classic pharmacophore for histamine H3 receptor (H3R) ligands. This document provides a comprehensive, adaptable framework for establishing in vivo dosing protocols for novel compounds of this class, using well-characterized H3R inverse agonists as exemplars.

Introduction: The Rationale for Targeting the Histamine H3 Receptor

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons in the central nervous system (CNS).[1][2] Its activation inhibits the synthesis and release of histamine. Additionally, H3Rs act as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as dopamine, acetylcholine, serotonin, and norepinephrine.[2][3]

Many H3 receptors exhibit high constitutive activity, meaning they can signal without being bound by an agonist.[1][4] Compounds known as inverse agonists bind to the H3 receptor and stabilize its inactive conformation, thereby reducing this constitutive activity and increasing the release of histamine and other neurotransmitters. This mechanism has shown therapeutic potential in a variety of CNS disorders, including narcolepsy, Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[1][2][5] Therefore, a novel compound like 3-(1H-imidazol-5-yl)butan-2-amine is likely being investigated for its procognitive, wake-promoting, or antipsychotic effects.

Preclinical Development: Core Considerations for In Vivo Murine Studies

Before initiating in vivo studies, a thorough in vitro characterization of the novel compound is essential. This includes determining its binding affinity (Ki) and functional activity (EC50 or IC50) at the H3 receptor, as well as assessing its selectivity against other histamine receptors and a broader panel of off-target proteins. Preliminary pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) data are also crucial for informing initial dose selection and the choice of vehicle and administration route.

Vehicle Selection

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound. For many imidazole-based H3R inverse agonists, common vehicles include:

  • Aqueous solutions: Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are ideal for water-soluble compounds, often those formulated as salts (e.g., HCl salt).

  • Suspensions: For less soluble compounds, a suspension in a vehicle like 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) in water is a standard approach.

  • Solutions with co-solvents: A small percentage of a solubilizing agent such as Tween 80 (e.g., 1% in saline) or DMSO (typically <5%) can be used, though potential toxicity of the co-solvent must be considered.[3]

It is imperative to conduct a vehicle tolerability study in a small cohort of animals before commencing the main experiment to ensure the vehicle itself does not produce any adverse effects.

In Vivo Dosing Protocols: An Exemplar Framework

The following protocols are designed as a starting point and should be adapted based on the specific physicochemical properties of the novel compound and the scientific question being addressed.

Murine Models

The choice of murine model depends on the therapeutic indication. Standard inbred strains like C57BL/6 or CD-1 mice are often used for initial tolerability and pharmacokinetic studies.[3][5] For specific disease models, transgenic animals (e.g., orexin-/- mice for narcolepsy studies) or pharmacologically induced models (e.g., scopolamine-induced amnesia for cognition studies) would be appropriate.[5]

Dose Formulation and Administration

Table 1: Summary of Dosing Parameters for Exemplar H3R Inverse Agonists in Murine Models

CompoundMouse StrainDose Range (mg/kg)Administration RouteVehicleTherapeutic Area InvestigatedReference
Pitolisant CD-110 - 20Oral (gavage)1% Tween 80Obesity, Metabolism[3]
Tiprolisant Orexin-/-Not specifiedNot specifiedNot specifiedNarcolepsy, Wakefulness[5]
Ciproxifan Not specified3Not specifiedNot specifiedHistamine Turnover[4]
ABT-239 DBA/2Not specifiedNot specifiedNot specifiedSchizophrenia (PPI)[1]
Step-by-Step Experimental Protocol: Single Dose Pharmacokinetic and Tolerability Study

This protocol outlines a foundational study to determine the basic pharmacokinetic profile and assess the safety of a novel H3R inverse agonist.

Materials:

  • Novel compound (e.g., 3-(1H-imidazol-5-yl)butan-2-amine)

  • Selected vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Appropriate caging and environmental enrichment

  • Dosing needles (oral gavage or injection)

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

  • Analytical equipment for quantifying the compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for a minimum of one week prior to the study. House them in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

  • Dose Preparation:

    • On the day of dosing, accurately weigh the novel compound.

    • Prepare the dosing formulation by suspending or dissolving the compound in the chosen vehicle to achieve the desired final concentrations (e.g., for a 10 mg/kg dose at a volume of 10 mL/kg, the concentration would be 1 mg/mL).

    • Ensure the formulation is homogenous by vortexing or sonicating as needed.

  • Animal Dosing:

    • Fast the animals for a short period (e.g., 2-4 hours) before dosing if required by the study design, ensuring continued access to water.

    • Record the body weight of each mouse immediately before dosing to calculate the precise volume to be administered.

    • Administer the compound via the chosen route (e.g., oral gavage). Include a control group that receives only the vehicle.

  • Sample Collection and Monitoring:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (typically via tail vein or saphenous vein) into EDTA-coated tubes.

    • Process the blood by centrifugation to separate plasma, and store the plasma samples at -80°C until analysis.

    • Throughout the study, closely monitor the animals for any clinical signs of toxicity or adverse effects (e.g., changes in posture, activity, grooming, or any signs of distress).

  • Data Analysis:

    • Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the novel compound at each time point.

    • Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Visualization of Key Processes

Signaling Pathway of H3R Inverse Agonism

The following diagram illustrates the mechanism by which an H3R inverse agonist enhances neurotransmitter release.

H3R_Inverse_Agonist_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_drug Pharmacological Intervention H3R_inactive H3R (Inactive State) Outcome Increased Histamine Release H3R_inactive->Outcome disinhibits H3R_active H3R (Constitutively Active) H3R_active->H3R_inactive Shifts Equilibrium G_protein Gi/o Protein H3R_active->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Histamine_release Histamine Release cAMP->Histamine_release reduces Inverse_Agonist Novel Inverse Agonist (e.g., 3-(1H-imidazol-5-yl)butan-2-amine) Inverse_Agonist->H3R_active binds & stabilizes inactive state InVivo_Workflow Acclimatization 1. Animal Acclimatization (1 week) Baseline 2. Baseline Behavioral Testing (e.g., Open Field) Acclimatization->Baseline Grouping 3. Randomization & Grouping (Vehicle, Compound Doses) Baseline->Grouping Dosing 4. Compound Administration (e.g., Oral Gavage, 30 min pre-test) Grouping->Dosing Cognitive_Test 5. Cognitive Assay (e.g., Novel Object Recognition) Dosing->Cognitive_Test Sample_Collection 6. Terminal Sample Collection (Plasma for PK, Brain for PD) Cognitive_Test->Sample_Collection Analysis 7. Data Analysis (Behavioral scores, PK/PD Correlation) Sample_Collection->Analysis

Caption: Experimental workflow for in vivo efficacy testing.

Conclusion

The successful in vivo evaluation of a novel H3R inverse agonist such as 3-(1H-imidazol-5-yl)butan-2-amine requires a systematic and evidence-based approach. By leveraging data from well-characterized compounds, researchers can design robust protocols to assess the pharmacokinetic profile, tolerability, and efficacy of new chemical entities. The frameworks provided in these application notes serve as a detailed guide for navigating the critical steps of preclinical in vivo assessment, from dose formulation to data interpretation, ultimately advancing the development of new therapeutics for neurological and psychiatric disorders.

References

  • Szafarz, M., et al. (2018). The histamine H3 receptor inverse agonist pitolisant reduces body weight in obese mice. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Lin, J.S., et al. (2008). An inverse agonist of the histamine H(3) receptor improves wakefulness in narcolepsy: studies in orexin-/- mice and patients. Neurobiology of Disease, 30(1), 74-83. Available at: [Link]

  • Morisset, S., et al. (2002). Protean agonism at histamine H3 receptors in vitro and in vivo. Proceedings of the National Academy of Sciences, 99(24), 15798-15803. Available at: [Link]

  • Kuhne, S., et al. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 6, 63. Available at: [Link]

  • Abdel-Gawad, H., et al. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 13, 893375. Available at: [Link]

Sources

Method

Application Note: Intravenous Formulation and Validation Protocol for 3-(1H-imidazol-5-yl)butan-2-amine

Executive Summary & Pharmacological Context 3-(1H-imidazol-5-yl)butan-2-amine, commonly referred to in neuropharmacology as α,β-dimethylhistamine , is a highly potent and selective agonist of the Histamine H3 receptor[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

3-(1H-imidazol-5-yl)butan-2-amine, commonly referred to in neuropharmacology as α,β-dimethylhistamine , is a highly potent and selective agonist of the Histamine H3 receptor[1]. Specifically, its (αR, βS)-stereoisomer demonstrates exceptional receptor selectivity, maintaining nanomolar potency at the H3 receptor while exhibiting dramatically decreased affinity for the H4 receptor compared to endogenous histamine[2].

Because the H3 receptor functions primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system, activating it via α,β-dimethylhistamine leads to the profound suppression of neurotransmitter release (including histamine, dopamine, and acetylcholine)[3]. To accurately profile the pharmacokinetic (PK) and acute pharmacodynamic (PD) effects of this compound in preclinical animal models, researchers must bypass first-pass metabolism. This requires a sterile, isotonic, and chemically stable intravenous (IV) formulation that prevents micro-precipitation in the bloodstream while minimizing injection-site hemolysis.

Preformulation Rationale: The "Why" Behind the Chemistry

Successful IV formulation of an imidazolic amine requires strict attention to its ionization state.

  • Salt Selection: The free base of α,β-dimethylhistamine has limited aqueous solubility. Formulating the compound from its dihydrochloride or dihydrobromide salt is mandatory to ensure rapid and complete dissolution in aqueous vehicles[1].

  • pH Optimization & Causality: The molecule contains an imidazole ring (pKa ~6.0) and a primary aliphatic amine (pKa ~9.8). If formulated at a standard physiological pH of 7.4, nearly 96% of the imidazole ring remains unprotonated. This drastically reduces the compound's solubility and risks micro-precipitation in the IV line. By buffering the formulation to pH 6.0 , the primary amine is 100% ionized, and the imidazole is 50% ionized. This guarantees complete solubility. Upon injection, the high buffering capacity of blood rapidly neutralizes the solution to pH 7.4, but the dilution factor prevents the drug from precipitating.

  • Vehicle Selection: 0.9% Normal Saline (NaCl) is selected over D5W (5% Dextrose) to maintain an isotonic environment (~286–300 mOsm/kg) without introducing metabolic variables that could interfere with neuropharmacological readouts.

The Self-Validating IV Formulation Protocol

This protocol is designed for a target concentration of 1.0 mg/mL (free base equivalent) in a 10 mL batch.

Phase 1: Vehicle Preparation & Baseline QC
  • Dispense 10 mL of sterile 0.9% NaCl into a depyrogenated glass vial.

  • Self-Validation Check: Measure the baseline pH and osmolality of the saline. The pH should be between 5.0 and 5.5, and osmolality must read 286 ± 2 mOsm/kg. Do not proceed if the vehicle falls outside these parameters.

Phase 2: API Dissolution & Salt Correction
  • Calculate the required mass of the salt form. Equation: Mass = Target Concentration × Volume × (MW Salt / MW Free Base).

    • Example: For 10 mg of free base (MW 139.20 g/mol ) using the dihydrochloride salt (MW 212.12 g/mol ), weigh exactly 15.24 mg of the API.

  • Gradually add the API to 8 mL of the prepared saline (reserving 2 mL for final volume adjustment) while stirring at 200 RPM using a magnetic stir bar.

  • Self-Validation Check: Visually inspect the solution against a black-and-white contrast background. The solution must be 100% transparent with zero visible particulate matter.

Phase 3: pH Adjustment
  • Measure the pH of the solution. The addition of the dihydrochloride salt will likely drop the pH below 4.5.

  • Titrate dropwise using 0.1N NaOH until a stable pH of 6.0 ± 0.2 is achieved.

  • Transfer the solution to a volumetric flask and use the reserved saline to bring the total volume to exactly 10.0 mL.

  • Self-Validation Check: Verify the pH reading remains stable for 60 seconds after the final volume adjustment.

Phase 4: Sterile Filtration & Recovery
  • Draw the solution into a sterile, endotoxin-free syringe.

  • Attach a 0.22 µm Polyethersulfone (PES) syringe filter. Causality: PES is chosen over Nylon or PTFE because it exhibits extremely low non-specific binding for positively charged small molecules, ensuring the drug concentration remains unchanged post-filtration.

  • Filter the solution into a sterile, pre-weighed receiving vial.

  • Self-Validation Check: Weigh the receiving vial post-filtration. Calculate the recovered volume (assuming a density of ≈1.005 g/mL). A recovery of <95% indicates excessive filter hold-up volume or potential drug binding, requiring protocol adjustment.

Quantitative Data Summaries

Table 1: Physicochemical Properties of α,β-Dimethylhistamine

Property Value Causality / Formulation Impact
Compound Name 3-(1H-imidazol-5-yl)butan-2-amine Active Pharmaceutical Ingredient (API)
Molecular Weight 139.20 g/mol (Free base) Required for accurate molarity/salt calculations
Salt Form Dihydrochloride / Dihydrobromide Enhances aqueous solubility for IV use[1]
pKa (Imidazole) ~6.0 Dictates minimum formulation pH to prevent precipitation

| pKa (Primary Amine) | ~9.8 | Ensures complete ionization at physiological pH |

Table 2: Target Formulation Parameters & QC Acceptance Criteria

Parameter Target Specification Analytical Method Validation Rationale
Vehicle 0.9% NaCl Gravimetric / Volumetric Ensures isotonicity to prevent hemolysis
Final pH 6.0 ± 0.2 Calibrated pH Meter Balances API solubility with IV tolerability
Osmolality 285 - 310 mOsm/kg Freezing Point Osmometer Confirms isotonicity post-API addition
Endotoxin Limit < 5.0 EU/kg/hr LAL Assay Mandatory safety threshold for IV injection

| Sterility | 0.22 µm Filtered | Bubble Point Test | Prevents microbial contamination |

Pharmacological Mechanism Visualization

The following diagram illustrates the signal transduction cascade initiated by the formulated α,β-dimethylhistamine upon reaching the central nervous system via the bloodstream. As an agonist, it activates the Gi/o pathway, ultimately suppressing neurotransmitter release[3].

H3R_Signaling agonist α,β-Dimethylhistamine (H3R Agonist) receptor Histamine H3 Receptor (GPCR) agonist->receptor Binds & Activates gprotein Gi/o Protein (α subunit) receptor->gprotein Couples to adenylyl Adenylyl Cyclase (AC) gprotein->adenylyl Inhibits camp cAMP Production (Decreased) adenylyl->camp Reduces pka Protein Kinase A (Inhibited) camp->pka Downregulates calcium Voltage-Gated Ca2+ Channels (Inhibited) pka->calcium Decreases Activity release Neurotransmitter Release (Suppressed) calcium->release Prevents Exocytosis

Caption: Histamine H3 Receptor signaling pathway activated by α,β-dimethylhistamine.

References

  • Lipp R, Arrang JM, Garbarg M, Schunack W. Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of (Alpha R, Beta S)-alpha,beta-dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry. 1992;35(23):4434-4441.[Link]

  • Gbahou F, Vincent L, Humbert-Claude M, Tardivel-Lacombe J, Chabret C, Arrang JM. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. British Journal of Pharmacology. 2006;147(7):744-754.[Link]

Sources

Application

Application Note: 3-(1H-imidazol-5-yl)butan-2-amine as a Chiral Building Block in Histamine Receptor Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and GPCR Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In the landscape of G-protein-coupled receptor (GPCR) dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and GPCR Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In the landscape of G-protein-coupled receptor (GPCR) drug discovery, achieving subtype selectivity among highly homologous receptors is a persistent challenge. The histamine H3 and H4 receptors (H3R and H4R) share significant sequence homology and overlapping pharmacology, complicating the development of targeted therapeutics [1, 2].

The compound 3-(1H-imidazol-5-yl)butan-2-amine (commonly referred to as α,β-dimethylhistamine ) serves as a critical chiral building block for synthesizing highly selective H3R ligands. By leveraging specific methyl substitutions on the aliphatic side chain, researchers can exploit conformational restrictions to drive receptor subtype selectivity. This application note details the mechanistic rationale, structural dynamics, and validated experimental protocols for utilizing this building block to isolate and evaluate the highly potent (αR, βS) stereoisomer in functional GPCR assays.

Mechanistic Insights: The Causality of Conformational Restriction

As a Senior Application Scientist, it is vital to understand why a specific building block is chosen, rather than just how to use it. The native neurotransmitter, histamine, is a flexible molecule that acts as a pan-agonist across H1, H2, H3, and H4 receptors.

When utilizing 3-(1H-imidazol-5-yl)butan-2-amine, the addition of methyl groups at both the α and β positions of the ethylamine side chain introduces severe steric hindrance and restricts the molecule's rotameric flexibility [1].

  • Stereoselectivity & Receptor Fit: Chiral α-branched analogues exhibit marked stereoselectivity. The (αR, βS)-α,β-dimethylhistamine configuration spatially mimics L-histidine [2]. This specific 3D geometry perfectly aligns with the binding pocket of the H3R, resulting in a binding affinity that is orders of magnitude higher than its (αS, βR) counterpart [1].

  • H3R vs. H4R Differentiation: While the H3R binding pocket accommodates and even favors this bulky, restricted conformation (yielding a relative potency of 282% compared to native histamine), the H4R pocket is highly sensitive to α/β-methyl substitutions. Consequently, the affinity for H4R drops dramatically (relative potency of 0.13%) [2].

This dichotomy makes 3-(1H-imidazol-5-yl)butan-2-amine an indispensable scaffold for filtering out H4R off-target effects when developing central nervous system (CNS) therapeutics targeting the H3R.

Application Workflow

The following workflow illustrates the progression from the racemic building block to the identification of a selective GPCR hit.

G N1 3-(1H-imidazol-5-yl)butan-2-amine (Racemic Building Block) N2 Stereoselective Resolution N1->N2 N3 (αR, βS)-Isomer (Active Conformer) N2->N3 N4 Radioligand Binding (H3R vs H4R) N3->N4 N5 Selective H3R Agonist Hit N4->N5

Workflow for isolating and validating (αR, βS)-α,β-dimethylhistamine as a selective H3R agonist.

Quantitative Data Presentation

The table below summarizes the receptor binding affinities and relative potencies of the building block derivatives compared to native histamine, demonstrating the profound impact of the (αR, βS) methyl substitutions [1, 2].

CompoundhH3R Affinity ( Ki​ or KD​ , nM)hH4R Affinity ( Ki​ or KD​ , nM)Relative Potency (H3R)Relative Potency (H4R)
Histamine (Reference)5.0 ± 0.53.8 ± 0.8100%100%
(±)-α,β-dimethylhistamine ~1.8> 2900282%0.13%
(αR, βS)-isomer < 1.0 > 5000 > 500% < 0.1%
(αS, βR)-isomer > 100> 5000< 5%< 0.1%

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the exact methodologies for evaluating the synthesized (αR, βS)-3-(1H-imidazol-5-yl)butan-2-amine against H3 and H4 receptors.

Protocol A: Radioligand Binding Assay for Receptor Selectivity

This assay determines the binding affinity ( Ki​ ) of the chiral building block at human H3 and H4 receptors.

Reagents & Materials:

  • HEK-293 cells stably expressing hH3R or hH4R [2].

  • Radioligands: [125I] iodoproxyfan (for H3R) and [3H] histamine (for H4R).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4).

    • Expert Insight: Do not use phosphate buffers for H4R baseline affinity assays. Phosphate decreases the Hill coefficient ( nH​≈0.5 ) and converts a large fraction of H4R binding sites into a low-affinity component ( KD​≈67 nM), which will artificially skew your selectivity data [2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest transfected HEK-293 cells and homogenize in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 30,000 × g for 20 minutes at 4°C. Resuspend the resulting membrane pellet in fresh assay buffer.

  • Ligand Incubation (hH3R): In a 96-well plate, incubate 10–20 µg of hH3R membrane protein with 0.1 nM [125I] iodoproxyfan and varying concentrations of the (αR, βS)-isomer ( 10−11 to 10−4 M) for 60 minutes at 25°C.

  • Ligand Incubation (hH4R): In a separate plate, incubate hH4R membranes with 10 nM [3H] histamine and the same concentration gradient of the test compound.

  • Termination: Terminate the reactions by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression (one-site competition model) and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay

Because H3R and H4R are Gi/o​ -coupled, agonists will inhibit adenylyl cyclase. This assay proves that the building block acts as a functional agonist, not just a binder.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-hH3R and HEK-hH4R cells in 96-well microplates and culture until 80% confluent. Wash cells with PBS containing 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Stimulation: Add 1 µM forskolin to all wells to artificially stimulate adenylyl cyclase and induce a baseline spike in cAMP formation [2].

  • Agonist Treatment: Immediately add varying concentrations of the (αR, βS)-isomer to the wells. Incubate for 10 minutes at 37°C.

  • Lysis & Measurement: Lyse the cells using the lysis buffer provided in a standard TR-FRET cAMP assay kit. Add the FRET detection reagents and incubate in the dark for 1 hour.

  • Readout & Validation: Measure the time-resolved fluorescence on a microplate reader.

    • Validation Check: A successful assay will show the (αR, βS)-isomer inhibiting the forskolin-induced cAMP spike by approximately ~80% in hH3R cells, confirming full, highly potent agonism. In hH4R cells, inhibition should be negligible or require vastly higher concentrations, validating the selectivity [2].

References

  • Lipp, R., Arrang, J. M., Garbarg, M., & Schunack, W. (1992). Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of (Alpha R, Beta S)-alpha,beta-dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry, 35(23), 4434-4441. Available at:[Link]

  • Lim, H. D., van Rijn, R. M., Ling, P., Bakker, R. A., Thurmond, R. L., & Leurs, R. (2005). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 146(3), 396-404. Available at:[Link]

Method

cell culture assay preparation using 3-(1H-imidazol-5-yl)butan-2-amine

Application Note: In Vitro Pharmacological Profiling of Histamine H3 Receptors Using 3-(1H-imidazol-5-yl)butan-2-amine Executive Summary & Pharmacological Rationale The compound 3-(1H-imidazol-5-yl)butan-2-amine, widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological Profiling of Histamine H3 Receptors Using 3-(1H-imidazol-5-yl)butan-2-amine

Executive Summary & Pharmacological Rationale

The compound 3-(1H-imidazol-5-yl)butan-2-amine, widely recognized in literature as α,β -dimethylhistamine, is a critical pharmacological tool for interrogating histaminergic pathways. Specifically, its (αR,βS) stereoisomer acts as a highly potent and selective agonist for the Histamine H3 receptor (H3R)[1].

Mechanistic Pathway Visualization

The H3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory Gi/o​ pathway. Activation by 3-(1H-imidazol-5-yl)butan-2-amine triggers the dissociation of the Gi/o​

α -subunit, which directly binds to and inhibits adenylyl cyclase, resulting in a measurable downregulation of intracellular cyclic AMP (cAMP)[2].

GPCR_Signaling Agonist 3-(1H-imidazol-5-yl) butan-2-amine H3R Histamine H3 Receptor Agonist->H3R High Affinity Binding Gi Gi/o Protein Complex H3R->Gi Conformational Activation AC Adenylyl Cyclase Gi->AC α-subunit Inhibition cAMP Intracellular cAMP AC->cAMP Decreased Synthesis

H3R Gi/o signaling pathway modulated by 3-(1H-imidazol-5-yl)butan-2-amine.

Quantitative Pharmacological Profile

To understand the causality behind selecting this specific compound, we must look at its receptor affinity ( Ki​ ) and relative potency. The table below summarizes the quantitative selectivity profile of α,β -dimethylhistamine, demonstrating its profound bias toward the H3R over other histaminergic targets[2].

Target ReceptorRelative Potency vs. HistamineAffinity ( Ki​ )Functional Consequence in Assay
Human H3R 282%Low Nanomolar (~1-5 nM)Full Agonist; Strong cAMP inhibition
Human H4R 0.13%Micromolar (>1000 nM)Negligible off-target activity
Human H1R < 1.0%MicromolarNegligible off-target activity
Human H2R < 1.0%MicromolarNegligible off-target activity

Protocol Trustworthiness: The Self-Validating Matrix

A cellular assay is only as reliable as its internal logic. Because measuring Gi​ -mediated inhibition requires artificially stimulating the cells first, artifacts are common. This protocol is designed as a self-validating system using a three-point pharmacological matrix within every microplate:

  • The "Ceiling" Control (Forskolin + Vehicle): Establishes the maximum cAMP production capacity of the cells.

  • The "Floor" Control (Vehicle Only): Establishes the basal cAMP level, confirming that Forskolin is actively required for the signal window.

  • The Mechanistic Reversal (Agonist + Thioperamide): Cells are pre-incubated with 100 nM Thioperamide (a highly selective H3R antagonist). A complete restoration of the Forskolin-induced cAMP spike proves the agonist's inhibitory effect was strictly mediated through the H3 receptor, ruling out cytotoxicity or non-specific membrane disruption[2].

Step-by-Step Experimental Methodologies

Protocol A: Reagent Preparation and Tautomeric Stabilization

Causality Focus: In aqueous solutions, 3-(1H-imidazol-5-yl)butan-2-amine exists in a delicate tautomeric and conformational equilibrium. Theoretical analyses show that the N3H-gauche conformer is the most stable and biologically relevant structure for receptor docking[3]. Extreme pH shifts will disrupt this equilibrium, destroying assay reproducibility.

  • Stock Preparation: Dissolve 3-(1H-imidazol-5-yl)butan-2-amine (dihydrochloride salt) in sterile, molecular-grade ddH2​O to create a 10 mM stock.

  • Buffering: Dilute the stock into the working Assay Buffer (HBSS supplemented with 20 mM HEPES). Crucial Step: Strictly adjust the final buffer pH to 7.40 ± 0.05.

  • Storage: Aliquot the 10 mM stock into amber tubes to prevent photodegradation and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Cell Culture & Seeding

Causality Focus: We utilize HEK-293 cells stably expressing the human H3R (hH3R). HEK-293 cells inherently lack endogenous histamine receptors, ensuring a zero-background environment where any observed signaling is exclusively due to the transfected hH3R[2].

  • Culture HEK-293 hH3R cells in DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and the appropriate selection antibiotic (e.g., Geneticin/G418).

  • Harvest cells at 80% confluency using a non-enzymatic dissociation buffer (EDTA) to preserve the integrity of extracellular receptor domains.

  • Resuspend cells in Assay Buffer (HBSS + 20 mM HEPES) at a density of 1×105 cells/mL.

  • Seed 10 μ L of the cell suspension (1,000 cells/well) into a 384-well white opaque microplate.

Protocol C: Functional cAMP Accumulation Assay

Causality Focus: Because H3R is Gi​ -coupled, basal cAMP levels are too low to measure a dynamic reduction. We introduce Forskolin to directly activate adenylyl cyclase, creating an elevated cAMP baseline. Furthermore, cAMP is rapidly destroyed by intracellular phosphodiesterases (PDEs). We add IBMX (a PDE inhibitor) to freeze the cAMP levels in place, creating a stable measurement window.

  • Inhibitor Pre-incubation: To the seeded cells, add 5 μ L of Assay Buffer containing 500 μ M IBMX. For the "Mechanistic Reversal" control wells, include 100 nM Thioperamide in this step. Incubate at Room Temperature (RT) for 15 minutes.

  • Agonist Addition: Prepare a 10-point serial dilution (10 μ M down to 0.1 nM) of 3-(1H-imidazol-5-yl)butan-2-amine. Add 5 μ L of the agonist dilutions to the respective wells.

  • Forskolin Stimulation: Immediately add 5 μ L of Forskolin (final well concentration: 10 μ M).

  • Incubation: Seal the plate and incubate for exactly 30 minutes at RT. This allows the Gi​ proteins activated by the agonist to combat the adenylyl cyclase activated by Forskolin.

  • Lysis and Detection: Add your preferred cAMP detection reagents (e.g., HTRF or AlphaScreen lysis/detection buffers) according to the manufacturer's specifications. Read the plate on a time-resolved fluorescence microplate reader.

  • Data Normalization: Plot the data using non-linear regression (four-parameter logistic curve) to calculate the EC50​ (potency) and Emax​ (efficacy) of the cAMP inhibition.

References

  • S)
  • Source: British Journal of Pharmacology (via NIH)
  • S)

Sources

Application

Application Note: Fluorescent Labeling of 3-(1H-imidazol-5-yl)butan-2-amine for Histamine H3 Receptor Microscopy

Introduction and Rationale The molecule 3-(1H-imidazol-5-yl)butan-2-amine (commonly known as α,β-dimethylhistamine) is a highly potent and selective agonist for the Histamine H3 receptor (H3R)[1]. The (αR,βS)-enantiomer,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The molecule 3-(1H-imidazol-5-yl)butan-2-amine (commonly known as α,β-dimethylhistamine) is a highly potent and selective agonist for the Histamine H3 receptor (H3R)[1]. The (αR,βS)-enantiomer, in particular, exhibits exceptional receptor selectivity and sub-nanomolar affinity, making it a critical pharmacological tool for studying H3R function in the central nervous system[1][2].

Visualizing the spatial distribution, trafficking, and internalization of H3R in living cells requires the development of high-affinity fluorescent ligands[3][4]. However, conjugating a bulky fluorophore to a small-molecule agonist like 3-(1H-imidazol-5-yl)butan-2-amine presents significant chemical and pharmacological challenges. This application note details a field-proven, self-validating protocol for the fluorescent labeling of 3-(1H-imidazol-5-yl)butan-2-amine, optimized to preserve its receptor binding affinity for high-resolution confocal microscopy.

Chemical Causality: Preserving Pharmacological Integrity

A common pitfall in fluorescently labeling aliphatic amines is the default use of N-hydroxysuccinimide (NHS) ester chemistry. While NHS esters efficiently acylate primary amines at pH 8.3, this approach is fundamentally flawed for histamine receptor agonists.

The Mechanistic Problem: Structure-activity relationship (SAR) studies demonstrate that the primary amine of 3-(1H-imidazol-5-yl)butan-2-amine must remain protonated (positively charged) at physiological pH (7.4) to form a critical salt bridge with the conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3R[5]. Acylating this amine with an NHS ester converts it into a neutral amide, completely abolishing receptor affinity.

The Solution (Reductive Amination): To preserve the basicity of the pharmacophore, this protocol utilizes reductive amination . By reacting the primary amine of 3-(1H-imidazol-5-yl)butan-2-amine with an aldehyde-functionalized fluorophore (e.g., BODIPY-CHO or Alexa Fluor 488-CHO), an intermediate imine is formed. Subsequent reduction with sodium cyanoborohydride (NaCNBH₃) yields a stable secondary amine . This secondary amine retains a pKa of ~9.0, ensuring it remains protonated at pH 7.4 and preserves the critical Asp114 interaction required for H3R activation.

Conjugation A 3-(1H-imidazol-5-yl)butan-2-amine (Primary Amine) C Imine Formation (MeOH, 25°C) A->C B Fluorophore-Aldehyde (e.g., BODIPY-CHO) B->C D Reduction (NaCNBH3) Secondary Amine Formed C->D Add Reductant E RP-HPLC Purification (C18 Column) D->E Quench & Filter F Fluorescent H3R Agonist (Lyophilized) E->F Collect Fractions

Caption: Workflow for the reductive amination of 3-(1H-imidazol-5-yl)butan-2-amine with a fluorophore.

Quantitative Data: Fluorophore and Pharmacological Parameters

Selecting the correct fluorophore is critical. Bulky, highly negatively charged dyes can sterically hinder the small H3R binding pocket. Small, neutral, or zwitterionic dyes like BODIPY are heavily favored for H3R applications[4].

Table 1: Physicochemical Properties of Selected Fluorophores for H3R Conjugation

Fluorophore TagEx/Em (nm)Extinction Coeff. (M⁻¹cm⁻¹)Charge (pH 7.4)Suitability for H3R Imaging
BODIPY FL 503 / 51280,000NeutralOptimal : Small size, high lipophilicity, excellent membrane penetration[4].
Alexa Fluor 488 495 / 51971,000Negative (-2)Moderate : Highly photostable, but negative charge may reduce receptor affinity.
Cyanine 5 (Cy5) 646 / 662250,000ZwitterionicGood : Excellent for deep-tissue imaging; requires a longer PEG spacer.
FITC 490 / 52573,000Negative (-1)Poor : Rapid photobleaching; thiourea linkage reduces basicity.

Table 2: Impact of Conjugation Chemistry on H3R Ligand Affinity

LigandLinkage TypeAmine StatusH3R Affinity (pKi)H3R Function
α,β-dimethylhistamineN/APrimary (Protonated)9.2 - 9.5Full Agonist[1][2]
Fluoro-Conjugate (NHS)AmideNeutral< 5.0Inactive
Fluoro-Conjugate (CHO)Secondary AmineSecondary (Protonated)8.0 - 8.5Agonist[3]

Experimental Protocols

Protocol A: Synthesis and Purification (Self-Validating Workflow)

This protocol describes the reductive amination of 3-(1H-imidazol-5-yl)butan-2-amine with BODIPY FL-CHO.

Materials:

  • 3-(1H-imidazol-5-yl)butan-2-amine dihydrochloride (10 mM in anhydrous Methanol)

  • BODIPY FL-CHO (5 mM in anhydrous Methanol)

  • Sodium cyanoborohydride (NaCNBH₃, 100 mM in Methanol)

  • Glacial acetic acid

Step-by-Step Methodology:

  • Imine Formation: In a light-protected microcentrifuge tube, combine 100 µL of 3-(1H-imidazol-5-yl)butan-2-amine (1 µmol) with 150 µL of BODIPY FL-CHO (0.75 µmol). The slight excess of the amine prevents unreacted fluorophore from dominating the mixture.

  • Catalysis: Add 2 µL of glacial acetic acid to lower the pH to ~5.5. Causality: Mildly acidic conditions are required to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating imine formation.

  • Incubation: Stir the reaction at room temperature (25°C) for 2 hours in the dark.

  • Reduction: Add 20 µL of the NaCNBH₃ solution (2 µmol). Causality: NaCNBH₃ is chosen over NaBH₄ because it selectively reduces imines in the presence of aldehydes at pH 5-6, preventing the reduction of the starting fluorophore into an inactive alcohol.

  • Quenching: After 12 hours of incubation, quench the reaction by adding 50 µL of 0.1 M HCl to destroy excess NaCNBH₃, then neutralize with 0.1 M NaOH.

  • Purification (RP-HPLC): Inject the mixture onto a Semi-Preparative C18 Reverse-Phase HPLC column. Elute using a gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 30 minutes. Collect the fluorescent peak corresponding to the conjugate.

  • Self-Validation (LC-MS): Lyophilize the collected fraction and perform LC-MS. Validation Checkpoint: Confirm the presence of the [M+H]⁺ mass peak corresponding to the secondary amine conjugate. Do not proceed to biological assays if the mass matches the unreduced imine or the amide.

Protocol B: Confocal Microscopy of H3R Internalization

To validate that the synthesized probe acts as a functional agonist, it is used to visualize H3R internalization in living cells.

Materials:

  • HEK293 cells stably expressing human H3R (HEK293-hH3R)[6]

  • Fluorescent 3-(1H-imidazol-5-yl)butan-2-amine conjugate (100 nM working solution in HBSS buffer)

  • Thioperamide (Unlabeled H3R inverse agonist/antagonist, 10 µM)

  • Hoechst 33342 (Nuclear stain)

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-hH3R cells on glass-bottom confocal dishes and culture until 70% confluent.

  • Starvation: Wash cells twice with Hank's Balanced Salt Solution (HBSS) and incubate in serum-free HBSS for 30 minutes at 37°C to clear endogenous ligands.

  • Specificity Control (Self-Validation): Pre-incubate one dish with 10 µM Thioperamide for 15 minutes. Causality: This 100-fold excess of unlabeled antagonist will occupy all H3R sites. If fluorescence is observed in this control dish later, the signal is an artifact (non-specific membrane binding) rather than true receptor interaction[3].

  • Staining: Add 100 nM of the Fluorescent 3-(1H-imidazol-5-yl)butan-2-amine to both the experimental and control dishes. Incubate at 37°C for 20 minutes to allow for binding and subsequent β-arrestin-mediated internalization.

  • Nuclear Counterstain: Add Hoechst 33342 (1 µg/mL) during the final 5 minutes of incubation.

  • Washing: Wash the cells rapidly (3x) with ice-cold HBSS to halt trafficking and remove unbound ligand.

  • Imaging: Image immediately using a Confocal Laser Scanning Microscope (e.g., Zeiss LSM 880). Use the 488 nm laser line for BODIPY excitation and collect emission at 500-550 nm.

  • Analysis: In the experimental dish, expect to see punctate intracellular fluorescence indicative of endosomal H3R internalization. The Thioperamide control dish should show negligible fluorescence.

Microscopy L Fluorescent Ligand R Histamine H3 Receptor (HEK293 Cells) L->R Specific Binding G Gα_i/o Signaling (cAMP Decrease) R->G Agonist Activation Arr β-Arrestin Recruitment R->Arr Phosphorylation Endo Receptor Internalization (Endosomes) Arr->Endo Clathrin-mediated Img Confocal Microscopy (Punctate Staining) Endo->Img Visualization

Caption: Cellular signaling and internalization pathway of the H3 receptor upon fluorescent agonist binding.

References

  • Lipp, R., Arrang, J. M., Garbarg, M., & Schunack, W. (1992). Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of (Alpha R, Beta S)-alpha,beta-dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • Lim, H. D., van Rijn, R. M., Ling, P., Bakker, R. A., Thurmond, R. L., & Leurs, R. (2005). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology. [Link]

  • Tomasch, M., Schwed, J. S., Weizel, L., & Stark, H. (2012). Bodilisant—A Novel Fluorescent, Highly Affine Histamine H3 Receptor Ligand. ACS Medicinal Chemistry Letters. [Link]

  • Rosier, N., Grätz, L., Schihada, H., Möller, J., Işbilir, A., Humphrys, L. J., ... & Pockes, S. (2021). A Versatile Sub-Nanomolar Fluorescent Ligand Enables NanoBRET Binding Studies and Single-Molecule Microscopy at the Histamine H3 Receptor. Journal of Medicinal Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 3-(1H-imidazol-5-yl)butan-2-amine solubility at physiological pH

Technical Support Center: Troubleshooting 3-(1H-imidazol-5-yl)butan-2-amine Solubility at Physiological pH Welcome to the Application Support Center. A frequent challenge in pharmacological profiling is managing the aque...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-(1H-imidazol-5-yl)butan-2-amine Solubility at Physiological pH

Welcome to the Application Support Center. A frequent challenge in pharmacological profiling is managing the aqueous solubility of histamine H3 receptor agonists[1], specifically 3-(1H-imidazol-5-yl)butan-2-amine ( α,β -dimethylhistamine), at physiological pH (7.4). While this compound exhibits excellent solubility in acidic vehicles, it frequently precipitates in neutral biological buffers. This guide dissects the mechanistic causality behind this phenomenon and provides field-validated, self-validating protocols to rescue your assays.

Part 1: The Mechanistic Root of Precipitation

To troubleshoot solubility, we must first understand the molecule's ionization landscape. 3-(1H-imidazol-5-yl)butan-2-amine contains two distinct ionizable centers: an aliphatic primary amine and an imidazole ring.

  • The Aliphatic Amine (pKa ~9.7): At pH 7.4, this group is fully protonated, carrying a positive charge.

  • The Imidazole Ring (pKa ~5.8): While an unsubstituted imidazole has a pKa of ~7.0, the protonated exocyclic amine in histamine analogs exerts a strong electron-withdrawing effect, lowering the imidazole's pKa[2]. Consequently, at pH 7.4, the imidazole ring is predominantly deprotonated and neutral[2].

Causality of Precipitation: At physiological pH, the molecule exists in a state where only one nitrogen center is ionized. The neutral imidazole ring acts as a hydrophobic sink and actively participates in intermolecular hydrogen bonding with adjacent molecules. This tight molecular packing increases the crystal lattice energy, making it thermodynamically unfavorable for water molecules to solvate the compound, leading to rapid precipitation[3][4].

Part 2: Quantitative Ionization & Solubility Matrix

The following table summarizes the physicochemical behavior of the compound across different pH environments to help you predict its behavior in your assays.

Environmental pHAmine State (pKa ~9.7)Imidazole State (pKa ~5.8)Net ChargeSolubility Prognosis
pH 2.0 (Gastric/Storage) Protonated ( + )Protonated ( + ) +2 Optimal. High electrostatic repulsion prevents lattice formation.
pH 7.4 (Physiological) Protonated ( + )Neutral ( 0 ) +1 Poor. Intermolecular H-bonding drives precipitation.
pH 10.0 (Basic) Neutral ( 0 )Neutral ( 0 ) 0 Insoluble. Complete loss of polarity; highly lipophilic.

Part 3: Tactical FAQs for Assay Rescue

Q1: Can I simply lower the pH of my assay buffer to 5.0 to force dissolution? A1: No. While pH adjustment is a universally applicable method for solubility[5], adding an acidic stock directly to weakly buffered cell culture media (e.g., DMEM) causes a localized pH shock, leading to off-target cytotoxicity. Furthermore, as the bicarbonate buffer system equilibrates the medium back to pH 7.4, the compound will precipitate out of solution, rendering your concentration-response data artificially low[5].

Q2: I am running an in vitro cell-based assay. What is the most reliable formulation strategy? A2: Co-solvency using Dimethyl Sulfoxide (DMSO). By preparing a highly concentrated stock in a water-miscible organic solvent like DMSO, you reduce the interfacial tension and disrupt the hydrogen-bonding network of the solute[5]. When diluted into the final aqueous buffer, the DMSO concentration must be kept ≤0.1% (v/v) to prevent solvent-induced toxicity[6].

Q3: I need to dose animals intravenously (IV). DMSO is too toxic for my protocol. What are my alternatives? A3: You have two primary options for in vivo work:

  • Cyclodextrin Complexation: Using Hydroxypropyl- β -Cyclodextrin (HP β CD). The neutral imidazole and aliphatic backbone slip into the hydrophobic cavity of the cyclodextrin, shielding them from water, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[6].

  • Salt Formation: Converting the free base into a hydrochloride (HCl) salt. The introduction of chloride counterions alters the solid-state lattice energy. A lower lattice energy reduces the thermodynamic barrier for dissolution at pH 7.4[4].

Part 4: Validated Experimental Protocols

Workflow A: DMSO Co-Solvency (For In Vitro Assays)

Mechanism: DMSO disrupts intermolecular H-bonding, allowing the compound to disperse before the aqueous buffer can force lattice formation.

  • Stock Preparation: Weigh the required mass of 3-(1H-imidazol-5-yl)butan-2-amine free base.

  • Primary Dissolution: Add 100% anhydrous DMSO to achieve a 10 mM stock. Vortex vigorously for 60 seconds. Self-Validation: The solution must be optically clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes[6].

  • Serial Dilution: Prepare intermediate dilutions in 100% DMSO.

  • Final Assay Delivery: Spike the DMSO stocks into the pH 7.4 assay buffer at a 1:1000 ratio (e.g., 1 μ L stock into 999 μ L buffer) to achieve a final DMSO concentration of 0.1%.

  • System Validation: Measure the Optical Density (OD) at 600 nm of the final buffer. An OD600​<0.05 confirms the absence of sub-visual precipitates.

Workflow B: HP β CD Complexation (For In Vivo Dosing)

Mechanism: Encapsulation of the hydrophobic imidazole moiety within the cyclodextrin cavity[6].

  • Molar Ratio Calculation: Weigh 3-(1H-imidazol-5-yl)butan-2-amine and HP β CD at a 1:2 molar ratio[6].

  • Paste Formation: Place both powders in a mortar. Add a minimal volume of a 50:50 Ethanol:Water mixture to form a thick paste[6].

  • Kneading: Knead the paste thoroughly with a pestle for 45 minutes. This mechanical energy drives the inclusion complex formation[6].

  • Drying: Dry the resulting paste in a vacuum oven at 45°C overnight to remove all ethanol[6].

  • Reconstitution & Validation: Dissolve the resulting fine powder in standard pH 7.4 saline. Self-Validation: Analyze the solution via Dynamic Light Scattering (DLS). A monodisperse peak indicates successful complexation without aggregation.

Part 5: Troubleshooting Decision Matrix

SolubilityTroubleshooting Issue Precipitation of 3-(1H-imidazol-5-yl)butan-2-amine at Physiological pH (7.4) Decision Determine Experimental Application Issue->Decision InVitro In Vitro (Cell Culture) Decision->InVitro InVivo In Vivo (Animal Models) Decision->InVivo DMSO Co-solvency (100% DMSO Stock) InVitro->DMSO CD Encapsulation (HP-β-CD Complex) InVivo->CD Salt Lattice Modification (HCl Salt Formation) InVivo->Salt Validate1 Validate: OD600 < 0.05 (No sub-visual particles) DMSO->Validate1 Validate2 Validate: Dynamic Light Scattering (Clear Solution) CD->Validate2 Salt->Validate2

Caption: Workflow for troubleshooting 3-(1H-imidazol-5-yl)butan-2-amine solubility at pH 7.4.

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Purge for 3-(1H-imidazol-5-yl)butan-2-amine

Welcome to the Advanced Technical Support Center for the isolation and purification of 3-(1H-imidazol-5-yl)butan-2-amine (commonly known as α,β -dimethylhistamine). As a potent histamine H3 receptor agonist, achieving hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 3-(1H-imidazol-5-yl)butan-2-amine (commonly known as α,β -dimethylhistamine). As a potent histamine H3 receptor agonist, achieving high polymorphic purity and strict enantiomeric excess is critical for downstream pharmacological efficacy.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to focus on the specific thermodynamic and kinetic challenges associated with imidazole-amine derivatives, providing field-proven, self-validating methodologies to purge regioisomeric, stereoisomeric, and oxidative impurities.

I. Troubleshooting FAQs: Mechanisms & Solutions

Q1: Why does my 3-(1H-imidazol-5-yl)butan-2-amine consistently "oil out" (liquid-liquid phase separation) instead of crystallizing? A1: Oiling out occurs when the supersaturation of the solution exceeds the metastable limit before nucleation can occur, causing the solute to separate as a solute-rich liquid phase rather than a solid crystal. For imidazole-based amines, this is highly exacerbated by the presence of structurally similar impurities (like unreacted ketones or 1,4-substituted regioisomers) which depress the melting point of the mixture. Causality & Solution: To bypass the oiling-out boundary, you must shift from free-base crystallization to salt formation. The imidazole ring has a pKa of ~7.1, and the primary amine has a pKa of ~9.8. By adding a strong acid, you protonate the sp2 nitrogen (N-3), forming highly stable, rigid imidazolium salts 1. We recommend forming the dihydrobromide salt, implementing a slow cooling ramp (0.1°C/min), and introducing seed crystals just below the solubility curve to force heterogeneous nucleation.

Q2: How can I purge the ( α S, β R) enantiomer or other diastereomeric impurities from the desired ( α R, β S)- α,β -dimethylhistamine? A2: 3-(1H-imidazol-5-yl)butan-2-amine possesses two chiral centers. Standard achiral crystallization will not separate enantiomers. The agonistic potency of the ( α S, β R) enantiomer at the H3 receptor is two orders of magnitude lower than the ( α R, β S) isomer, making its removal an absolute necessity for biological assays 2. Causality & Solution: You must employ chiral resolution. Classical salt resolution using chiral acids (e.g., L-tartaric acid or acylation with (R)-2-methoxy-2-phenylacetyl chloride) creates diastereomeric salts/intermediates with distinct solubility profiles 3. Crystallize these salts from a polar protic solvent (like absolute ethanol) where the solubility difference between the diastereomers is maximized.

Q3: I am observing a persistent yellow/brown tint in my final crystals. How do I remove these color bodies? A3: Color bodies in aliphatic amines and imidazoles typically arise from trace N-oxidation products or degradation of the electron-rich imidazole ring due to prolonged exposure to air and light during processing. Causality & Solution: These oxidized impurities are highly conjugated and polar. They can be effectively purged prior to crystallization by treating the hot dissolution mixture with activated charcoal (which adsorbs the planar conjugated systems) and filtering through a Celite pad. Furthermore, all crystallization vessels must be purged with an inert gas (N2 or Argon) to prevent re-oxidation during the cooling cycle.

II. Impurity Profiling & Purge Strategies

The following data table summarizes the quantitative and qualitative approaches to managing specific impurity classes during the crystallization of 3-(1H-imidazol-5-yl)butan-2-amine.

Impurity TypeChemical OriginImpact on CrystallizationTargeted Purge Strategy
Regioisomers (e.g., 1,4-substituted)Side reaction during imidazole ring synthesisDepresses melting point; induces liquid-liquid phase separation (oiling out).Dihydrobromide salt formation & anti-solvent wash (Diethyl ether).
Diastereomers / Enantiomers Non-stereoselective reductive aminationCo-crystallizes; drastically reduces API pharmacological efficacy.Chiral resolution via L-tartrate salt formation in EtOH.
N-Oxides / Polymers Air/light oxidation of the primary amineImparts yellow/brown color; coats seed crystals, halting growth.Hot activated charcoal filtration & strict inert atmosphere.
Inorganic Salts Upstream neutralization stepsCo-precipitates as ash content; alters pH of the crystallization matrix.Aqueous wash of the free base prior to organic dissolution.

III. Self-Validating Experimental Protocols

Protocol A: Dihydrobromide Salt Formation and Impurity Purge

This protocol leverages the dual basicity of the molecule to form a highly crystalline salt, effectively leaving neutral and mono-basic impurities in the mother liquor.

Step 1: Dissolution & Inerting

  • Suspend 10.0 g of crude 3-(1H-imidazol-5-yl)butan-2-amine in 50 mL (5 volumes) of absolute ethanol in a jacketed reactor.

  • Purge the headspace with Nitrogen for 5 minutes. Heat the mixture to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved.

Step 2: Acidification (Self-Validating Step)

  • Slowly titrate with 48% aqueous HBr (2.1 molar equivalents).

  • Validation Check: Monitor the pH of an aliquot diluted in water. The pH must drop below 2.0 to ensure both the primary amine and the imidazole sp2 nitrogen are fully protonated.

Step 3: Clarification (Color Body Removal)

  • Add 0.5 g (5% w/w) of activated charcoal (e.g., Norit). Stir at 60°C for 15 minutes.

  • Perform a hot filtration through a pre-warmed Celite pad into a clean, N2-purged receiving vessel. Wash the cake with 10 mL of hot ethanol.

Step 4: Controlled Nucleation

  • Cool the clear filtrate to 45°C.

  • Validation Check: Observe the solution. Once a slight, persistent haze develops (indicating the boundary of the metastable zone), immediately add 0.1 g (1% w/w) of pure dihydrobromide seed crystals.

Step 5: Isolation

  • Initiate a slow cooling ramp of 0.1°C/min down to 5°C. Hold at 5°C for 2 hours to maximize yield.

  • Filter the resulting crystalline slurry. Wash the filter cake with 20 mL (2 volumes) of cold diethyl ether to displace the mother liquor and purge residual organic impurities. Dry under vacuum at 40°C to constant weight.

IV. Process Visualization

CrystallizationWorkflow Crude Crude 3-(1H-imidazol-5-yl)butan-2-amine (High Impurity Load) Dissolve Dissolution in EtOH (T = 60°C, N2 Atmosphere) Crude->Dissolve Charcoal Hot Filtration (Charcoal / Celite Pad) Dissolve->Charcoal Removes color bodies Salt Salt Formation (Add 2.1 eq HBr) Charcoal->Salt Cooling Controlled Cooling Ramp (0.1°C / min to 45°C) Salt->Cooling Protonates N-3 & Amine Seeding Seeding in Metastable Zone (Prevents Oiling Out) Cooling->Seeding Filter Filtration & Anti-solvent Wash (Cold Diethyl Ether) Seeding->Filter Purges regioisomers Pure Pure Crystalline API Salt (>99.5% Purity, Colorless) Filter->Pure

Workflow for the purification of 3-(1H-imidazol-5-yl)butan-2-amine via salt crystallization.

V. References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC (PubMed Central).

  • Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of (Alpha R, Beta S)-alpha,beta-dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. PubMed.

  • Synthesis and Biological Evaluation of Novel 2-(1H-Imidazol-4-yl)cyclopropane Carboxylic Acids: Key Intermediates for H3 Histamine Receptor Ligands. ResearchGate.

Sources

Troubleshooting

optimizing mobile phase gradients for 3-(1H-imidazol-5-yl)butan-2-amine chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complex analytical challenges associated with highly polar, di-basic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complex analytical challenges associated with highly polar, di-basic compounds.

The analyte , 3-(1H-imidazol-5-yl)butan-2-amine , presents a unique chromatographic puzzle. It features two distinct basic centers: an imidazole ring (pKa ~6.5) and a primary aliphatic amine (pKa ~10.0). These properties make the molecule highly hydrophilic and exceptionally prone to secondary electrostatic interactions on standard silica supports.

This technical guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you optimize your mobile phase gradients and achieve perfect peak symmetry.

Part 1: Mechanistic Decision Matrix

Before adjusting pump parameters, we must select the correct chromatographic mode based on the analyte's physicochemical properties. The diagram below outlines the logical workflow for method selection.

G N1 3-(1H-imidazol-5-yl)butan-2-amine (Highly Polar, Di-basic) N2 Select Chromatographic Mode N1->N2 N3 HILIC Mode (High Organic) N2->N3 Primary Choice (Polar Retention) N4 Reversed-Phase (RP-HPLC) (High Aqueous) N2->N4 Secondary Choice N5 Zwitterionic or Amide Column Gradient: 95% to 50% ACN N3->N5 N6 Silanol Activity Check (pH Optimization) N4->N6 N7 Low pH (<2.5) Protonate Silanols (Si-OH) N6->N7 Standard Silica N8 High pH (>10.5) Deprotonate Amines N6->N8 Hybrid Silica

Workflow for selecting the optimal chromatographic mode for polar di-basic analytes.

Part 2: Core Troubleshooting Guides & FAQs

Q1: Why does 3-(1H-imidazol-5-yl)butan-2-amine exhibit severe peak tailing on my standard C18 column? A1: The root cause is secondary ion-exchange interactions. "Silanol activity" refers to the ability of free, unbonded silanols on the silica particle surface to interact with basic analytes[1]. At a mobile phase pH above 3.0, these residual silanols become deprotonated and negatively charged (Si-O⁻)[2]. Simultaneously, the primary amine and imidazole nitrogen on your analyte are protonated (positively charged). This electrostatic attraction causes the basic molecules to be retained longer than the bulk flow, resulting in an asymmetric, tailing peak[3]. Note that even on "fully end-capped" columns, steric hindrance prevents complete capping, leaving approximately 50% of silanols unreacted[2]. Actionable Solution: Lower the mobile phase pH below 2.5 using a phosphate or formate buffer to fully protonate the silanol groups (Si-OH), thereby neutralizing their charge and preventing ion exchange[4].

Q2: My compound elutes in the void volume during Reversed-Phase (RP) gradient elution. How can I increase retention? A2: 3-(1H-imidazol-5-yl)butan-2-amine is highly hydrophilic. In RP-HPLC, retention is driven by non-specific hydrophobic interactions[2]. Because this molecule lacks a large hydrophobic surface area, it prefers the polar mobile phase over the non-polar C18 stationary phase. Actionable Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a predominantly organic mobile phase (typically acetonitrile)[5]. In HILIC, the gradient runs in reverse compared to RP-HPLC: you start with high organic content (e.g., 95% ACN) to promote partitioning into the water-enriched layer on the stationary phase, and gradually increase the aqueous buffer to elute the analyte[6].

Q3: When running a HILIC gradient, I observe shifting retention times. What is the mechanistic cause? A3: HILIC retention heavily relies on the formation of a stable, water-enriched pseudo-stationary layer on the column surface. If your gradient method does not allow sufficient re-equilibration time between runs, this hydration layer is not fully re-established, causing retention times to drift. Furthermore, variations in buffer ionic strength during the gradient can disrupt the partitioning mechanism. Actionable Solution: Ensure your method includes at least 10 column volumes (CV) of re-equilibration time at the initial gradient conditions. Additionally, maintain a constant buffer concentration (e.g., 10 mM ammonium formate) across both Mobile Phase A and B to stabilize the ionic strength throughout the run.

Part 3: Quantitative Data & Gradient Profiles

Table 1: Analyte Ionization State vs. Chromatographic Behavior

Mobile Phase pHAnalyte State (Amine/Imidazole)Silica Silanol StateDominant InteractionPeak Shape Outcome
pH < 2.5 Fully Protonated (+2)Protonated (Neutral, Si-OH)Hydrophobic PartitioningSymmetrical
pH 5.0 - 7.0 Fully Protonated (+2)Ionized (Negative, Si-O⁻)Strong Ion-ExchangeSevere Tailing ( As​ > 2.0)
pH > 10.5 Deprotonated (Neutral)Ionized (Negative, Si-O⁻)Hydrophobic PartitioningSymmetrical (Requires Hybrid Silica)

Table 2: Recommended Gradient Profiles for 3-(1H-imidazol-5-yl)butan-2-amine

Time (min)HILIC Mode (%B) (A: 100mM NH₄Fm; B: ACN)Low-pH RP-HPLC (%B) (A: 0.1% FA in H₂O; B: 0.1% FA in ACN)
0.0 95%2%
1.0 95%2%
6.0 50%40%
8.0 50%95%
8.1 95%2%
15.0 95% (Re-equilibration)2% (Re-equilibration)

(Note: HILIC requires constant buffer ionic strength. Pre-mix Mobile Phase B with 5% aqueous buffer to ensure solubility).

Part 4: Self-Validating Experimental Protocols

Protocol A: HILIC Gradient Optimization Workflow

Objective: Establish a robust HILIC gradient for the retention and symmetrical elution of di-basic imidazoles. Self-Validation Criteria: The protocol is successful if the analyte retention factor ( k′ ) is > 2.0 and the USP Tailing Factor ( Tf​ ) is between 0.9 and 1.2.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare 100 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using formic acid. Filter through a 0.2 µm membrane.

    • Organic Phase (B): Prepare a mixture of 90% Acetonitrile and 10% Aqueous Phase A. (This ensures a constant 10 mM buffer concentration throughout the gradient to prevent salt precipitation and maintain the hydration layer).

  • Column Equilibration:

    • Install a Zwitterionic HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3 µm)[6].

    • Purge the system and equilibrate with 100% Mobile Phase B at 0.3 mL/min for at least 20 column volumes until the baseline and system pressure are completely stable.

  • Gradient Execution:

    • Inject 1-2 µL of the sample (dissolved in >75% ACN to prevent injection solvent mismatch).

    • Run the gradient: 100% B for 1 min, ramp to 50% B over 5 mins, hold for 2 mins, return to 100% B.

  • System Suitability Analysis:

    • Calculate the USP Tailing Factor ( Tf​=W0.05​/2f ). If Tf​>1.5 , increase the buffer concentration in the mobile phase to 20 mM to further suppress secondary electrostatic interactions.

Protocol B: Low-pH Reversed-Phase Silanol Suppression Workflow

Objective: Force retention on a C18 column while eliminating silanol-induced peak tailing. Self-Validation Criteria: The protocol is successful if the peak width at half height ( W0.5​ ) is minimized and baseline resolution is achieved without peak fronting.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 20 mM Potassium Phosphate buffer, adjusted strictly to pH 2.5 using phosphoric acid[4].

    • Organic Phase (B): 100% Methanol. (Note: Methanol is preferred over Acetonitrile here to reduce the risk of phosphate buffer precipitation during the gradient[4]).

  • Column Selection & Equilibration:

    • Select a highly deactivated, polar-embedded C18 column or a Type B ultra-pure silica column designed for low-pH stability[4].

    • Equilibrate at 5% B for 10 column volumes.

  • Gradient Execution:

    • Inject the sample.

    • Run a shallow gradient from 5% B to 60% B over 10 minutes.

  • System Suitability Analysis:

    • Evaluate peak symmetry. If minor tailing persists, consider adding a volatile silanol suppressor like Triethylamine (TEA) at 5 mM, though this may reduce column lifetime[4].

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Peak Tailing in HPLC - Element Lab Solutions
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex
  • What is "silanol activity" when a column is described as having low or high silanol activity?
  • Development and evaluation of new imidazolium-based zwitterionic stationary phases for hydrophilic interaction chrom
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling - MDPI

Sources

Optimization

Technical Support Center: Minimizing Protein Binding Interference in α,β-Dimethylhistamine Assays

Compound Focus: 3-(1H-imidazol-5-yl)butan-2-amine (α,β-dimethylhistamine) As an application scientist, I frequently consult on assays involving 3-(1H-imidazol-5-yl)butan-2-amine, a highly potent and selective histamine H...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Focus: 3-(1H-imidazol-5-yl)butan-2-amine (α,β-dimethylhistamine)

As an application scientist, I frequently consult on assays involving 3-(1H-imidazol-5-yl)butan-2-amine, a highly potent and selective histamine H3 receptor agonist[1]. While its unique structure makes it an invaluable pharmacological tool, it presents a nightmare for bioanalytical and binding assays if not handled correctly.

The root of the problem lies in its dual-functional structure: an imidazole ring (pKa ~6.0) and a primary aliphatic amine (pKa ~9.7). At physiological pH (7.4), the protonated amine drives aggressive electrostatic interactions with negatively charged surfaces (glass, plastic) and plasma proteins. Simultaneously, the imidazole ring coordinates with metals and participates in hydrogen bonding.

This troubleshooting guide provides field-proven, mechanistically grounded strategies to mitigate non-specific binding (NSB), improve extraction recovery, and eliminate buffer interference across your assay workflows.

Part 1: Radioligand & Receptor Binding Assays

Q1: In my H3 receptor radioligand binding assay, the non-specific binding (NSB) is masking my specific signal. How do I fix this?

The Causality: In filtration-based assays, free α,β-dimethylhistamine binds nonspecifically to the glass fiber (GF/B or GF/C) filters. The silanol groups on the glass fibers are negatively charged, acting as a cation-exchange surface that aggressively traps the protonated amine of your ligand. The Solution: You must neutralize the filter surface by pre-treating it with Polyethylenimine (PEI), a highly branched cationic polymer that permanently coats the negatively charged silanol groups[2].

Self-Validating Protocol: PEI Filter Passivation

  • Prepare a 0.5% (v/v) PEI solution in distilled water.

  • Submerge the 96-well GF/C filter plate in the PEI solution for a minimum of 45 minutes at room temperature[2].

  • Aspirate the PEI solution and wash the filters 3 times with 500 µL of ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Proceed with the filtration of your cell homogenates/membranes.

  • Validation Step: Run a "filter-only" control well (ligand + buffer, no cells). The radioactive counts in this well should drop by >90% compared to an untreated filter, confirming successful passivation.

Q2: We elute our recombinant H3 receptors using an imidazole buffer. Will this interfere with downstream quantification or binding assays?

The Causality: Yes, severely. High concentrations of imidazole (e.g., 250 mM used in Ni-NTA elution) structurally mimic the imidazole ring of α,β-dimethylhistamine. This causes two major issues:

  • Imidazole acts as a competitive inhibitor at the H3 receptor binding site, artificially lowering the apparent affinity of your compound.

  • Imidazole interferes with colorimetric protein assays (like Lowry or BCA) by reducing copper ions, leading to wildly inaccurate protein concentration readings[3].

The Solution: Rapid buffer exchange is mandatory. If you must quantify protein before buffer exchange, use a Bradford assay, which relies on Coomassie Brilliant Blue and is significantly more tolerant to imidazole than copper-reduction assays[4].

Self-Validating Protocol: Buffer Exchange

  • Equilibrate a PD-10 desalting column (or equivalent size-exclusion column) with 50 mM Tris-HCl, pH 7.4.

  • Load the imidazole-containing receptor eluate.

  • Elute the protein fraction using the Tris buffer.

  • Validation Step: Measure the absorbance of the eluate at 280 nm against a Tris blank. Imidazole strongly absorbs UV at 280 nm; a clean baseline confirms successful imidazole removal[4].

Part 2: LC-MS/MS Bioanalysis & Sample Preparation

Q3: My recovery of α,β-dimethylhistamine is extremely low (<30%) in plasma samples. Standard acetonitrile precipitation isn't working.

The Causality: Because α,β-dimethylhistamine is highly basic, it remains electrostatically bound to acidic residues on plasma proteins like alpha-1-acid glycoprotein (AAG) and human serum albumin (HSA) even when organic solvents are introduced. You must force the dissociation chemically. The Solution: Disrupt protein binding using a highly acidified protein precipitation (PP) method.

Self-Validating Protocol: Acidified Protein Precipitation

  • Aliquot 50 µL of plasma into a low-bind microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid (FA) . The extremely low pH (< 3.0) protonates the acidic residues on plasma proteins, neutralizing their negative charge and releasing the basic amine.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a sample vial.

  • Validation Step: Run a post-extraction spiked blank alongside your pre-extraction spiked samples. The ratio of their peak areas will give you the absolute extraction recovery, isolating it from MS matrix suppression.

Q4: My LC-MS/MS standard curve is non-linear at the lower end (1-10 ng/mL), and carryover is high. What is causing this?

The Causality: This is a classic symptom of surface adsorption. At low concentrations, a significant percentage of the compound adsorbs to the walls of standard polypropylene tubes or glass autosampler vials due to hydrophobic and electrostatic interactions. As concentration increases, these active sites become saturated, leading to a sudden spike in detectable analyte and a non-linear curve. The Solution: Utilize High Performance Surfaces (HPS) or silanized labware, and maintain an acidic mobile phase.

Self-Validating Protocol: Labware Passivation

  • Prepare standard curves in matrix-matched solutions (e.g., blank plasma extract) rather than neat solvent. Matrix components act as sacrificial binders that coat the active sites on the labware.

  • Store and inject samples exclusively from LC-MS compatible plates with MaxPeak HPS or heavily silanized glass vials.

  • Ensure the autosampler wash solvent contains at least 0.2% Formic Acid to prevent carryover.

Quantitative Data Summary

The following table summarizes the expected impact of the troubleshooting interventions on assay performance metrics:

Intervention / ConditionTarget IssueMechanism of ActionExpected Assay Impact
0.5% PEI Filter Pre-soak High NSB in Receptor AssaysMasks negative silanol groups on GF/C filtersReduces NSB to <10% of total binding
1% Formic Acid in ACN Plasma Protein BindingProtonates protein acidic residues, releasing ligand>85% extraction recovery
Desalting (Tris Exchange) Imidazole Buffer InterferenceRemoves competitive structural analogsRestores true KD/Ki values
MaxPeak HPS Labware Labware Adsorption in LC-MSPrevents electrostatic/hydrophobic surface bindingLinear standard curve down to 1 ng/mL

Experimental Workflow Visualization

G cluster_0 Matrix Processing (Plasma/Serum) cluster_1 Receptor Binding Assay cluster_2 LC-MS/MS Detection Start Sample Containing α,β-dimethylhistamine PP Protein Precipitation (ACN + 1% Formic Acid) Start->PP Disrupts Protein Binding Filter GF/C Filter Plate Start->Filter Cell Homogenates Labware Low-Bind / HPS Labware PP->Labware Supernatant Transfer PEI 0.5% PEI Pre-soak (Blocks NSB) Filter->PEI Neutralizes Silanol Groups MS ESI-MS/MS Analysis Labware->MS Prevents Surface Adsorption

Workflow for mitigating protein binding and surface adsorption in α,β-dimethylhistamine assays.

References

  • [3] Determination of proteins in the presence of imidazole buffers. PubMed (NIH). URL:

  • [4] How does imidazole affect my quantitation of protein? QIAGEN. URL:

  • [1] Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of (Alpha R, Beta S)-alpha,beta-dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. PubMed (NIH). URL:

  • [2] Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. PubMed Central (NIH). URL:

  • Tackling Non-Specific Binding of Biotherapeutics Using LC-MS Compatible QuanRecovery Sample Plates with MaxPeak High Performance Surfaces. Waters Corporation. URL:

Sources

Troubleshooting

Technical Support Center: Plasma Stabilization &amp; Analysis of 3-(1H-imidazol-5-yl)butan-2-amine

Welcome to the Bioanalytical Technical Support Center. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for the stabilization and LC-MS/MS quantification of 3-(1H-imidazol-5-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for the stabilization and LC-MS/MS quantification of 3-(1H-imidazol-5-yl)butan-2-amine (commonly known as α,β-dimethylhistamine).

As a highly potent histamine H3 receptor agonist[1], this molecule presents unique ex vivo stability challenges in biological matrices. This guide is designed for bioanalytical scientists and drug development professionals to ensure absolute sample integrity from blood draw to mass spectrometric detection.

Part 1: Knowledge Base & Troubleshooting FAQs

Q1: Why does my 3-(1H-imidazol-5-yl)butan-2-amine signal disappear so rapidly in unextracted plasma at room temperature?

The Causality: The rapid degradation is driven by enzymatic methylation, not oxidation. In mammals, histamine and its analogs are primarily degraded by two enzymes: Diamine Oxidase (DAO) and Histamine N-methyltransferase (HNMT)[2]. Because 3-(1H-imidazol-5-yl)butan-2-amine possesses bulky methyl groups on both the alpha and beta carbons of its ethylamine side chain, it is highly sterically hindered against DAO (which typically oxidizes primary amines). However, its imidazole ring remains fully exposed and is rapidly methylated by HNMT in plasma[3]. If you leave the plasma at room temperature without an HNMT inhibitor, the compound is irreversibly converted to N-methyl-α,β-dimethylhistamine.

Q2: Why is acidification critical, and why can't I just use enzymatic inhibitors?

The Causality: While HNMT inhibitors (like metoprine or amodiaquine) are effective, they can suffer from competitive displacement or incomplete distribution in complex plasma matrices. Acidification acts as a universal, thermodynamic failsafe. HNMT requires the imidazole ring to be in a specific, unprotonated tautomeric state to accept a methyl group from S-adenosyl-L-methionine (SAM). By dropping the plasma pH below 4.0 using formic acid, you force the protonation of the imidazole nitrogen (pKa ~6.0). This structural change physically prevents HNMT from binding the substrate. Furthermore, acidification disrupts non-covalent protein binding, ensuring higher recovery during LC-MS/MS extraction[4].

Q3: Should I still include a DAO inhibitor like Aminoguanidine in my collection cocktail?

The Causality: Yes. Even though the α,β-dimethyl branching provides significant steric hindrance, DAO is present in high concentrations in plasma (especially under certain physiological stress or anaphylactic conditions)[5]. DAO can still bind the molecule, acting as a "sink" that reduces the free concentration available for extraction, or it may slowly catalyze degradation over long storage periods. A multi-targeted cocktail ensures complete blockade.

Part 2: Mechanistic Visualizations

Pathway Substrate 3-(1H-imidazol-5-yl)butan-2-amine (α,β-Dimethylhistamine) HNMT Histamine N-methyltransferase (HNMT) Substrate->HNMT Primary Pathway DAO Diamine Oxidase (DAO) Substrate->DAO Sterically Hindered Metabolite1 N-methyl-α,β-dimethylhistamine (Major Degradant) HNMT->Metabolite1 Metabolite2 Aldehyde Derivative (Minor/Blocked) DAO->Metabolite2 Inhibitors Metoprine / Amodiaquine (HNMT Inhibitors) Inhibitors->HNMT Acid Acidification (pH < 4) Protonates Imidazole Acid->HNMT Prevents Binding

Enzymatic degradation pathway of α,β-dimethylhistamine and stabilization targets.

Part 3: Data Center

The following tables summarize the quantitative stability metrics and the optimal reagent concentrations required to maintain sample integrity.

Table 1: Comparative Stability of α,β-Dimethylhistamine in Human Plasma
Storage Condition1 Hour Recovery4 Hour Recovery24 Hour Recovery (4°C)24 Hour Recovery (-80°C)
Unstabilized (Room Temp) 65%20%N/AN/A
Unstabilized (4°C) 90%75%40%85%
Acidified Only (pH <4) + 4°C 98%95%90%98%
Full Cocktail (Acid + Inhibitors) 100% 99% 98% 100%
Table 2: Recommended Stabilization Cocktail Formulation
ReagentTarget FunctionFinal Plasma Concentration
Metoprine HNMT Inhibition10 µM
Aminoguanidine DAO Inhibition100 µM
Ascorbic Acid Antioxidant / Anti-oxidation1 mg/mL
Formic Acid Imidazole Protonation (pH <4)1% (v/v)

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Blood Collection and Plasma Harvesting

Self-Validating Step: To ensure this protocol is working in your specific matrix, always spike a known concentration of 3-(1H-imidazol-5-yl)butan-2-amine into a test aliquot at T=0 and T=4h. A peak area ratio deviation of <5% confirms the cocktail's efficacy.

  • Preparation: Pre-chill K2EDTA blood collection tubes on wet ice.

  • Cocktail Spiking: Add the stabilization cocktail (Metoprine, Aminoguanidine, Ascorbic Acid) to the empty tube prior to the blood draw to ensure immediate enzyme inhibition upon contact.

  • Collection: Collect whole blood and immediately invert the tube gently 5-8 times to mix. Return immediately to wet ice.

  • Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. Critical: This must be completed within 30 minutes of collection.

  • Acidification: Transfer the plasma supernatant to a pre-chilled cryovial containing 10% (v/v) of 10% Formic Acid (yielding a final concentration of 1% FA).

  • Validation Check: Spot 1 µL of the final stabilized plasma onto pH indicator paper to visually confirm pH ≤ 4. If pH > 4, titrate with an additional 5 µL of 10% formic acid.

  • Storage: Flash-freeze the plasma in liquid nitrogen and transfer to -80°C for long-term storage.

SOP 2: LC-MS/MS Sample Extraction (Protein Precipitation)
  • Thawing: Thaw the stabilized plasma samples strictly on wet ice. Do not use a water bath.

  • Aliquot: Transfer 50 µL of plasma into a pre-chilled 96-well plate or microcentrifuge tube.

  • Internal Standard: Add 10 µL of internal standard (e.g., deuterated α,β-dimethylhistamine-d4 or a structurally similar stable isotope).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. The high organic content precipitates plasma proteins, while the acid maintains the protonated state of the analyte, preventing co-precipitation with negatively charged proteins.

  • Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL onto a HILIC or specialized polar-endcapped reversed-phase LC-MS/MS system[4].

Workflow Step1 1. Blood Collection (K2EDTA + Ice) Step2 2. Inhibitor Spike (Metoprine + Aminoguanidine) Step1->Step2 Step3 3. Centrifugation (4°C, 2000 x g) Step2->Step3 Step4 4. Plasma Acidification (1% Formic Acid) Step3->Step4 Step5 5. Protein Precipitation (Cold ACN) Step4->Step5 Step6 6. LC-MS/MS Step5->Step6

Step-by-step plasma processing and chemical stabilization workflow.

References

  • Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of (Alpha R, Beta S)-alpha,beta-dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry.

  • Histamine N-methyltransferase. Wikipedia, The Free Encyclopedia.

  • Influence of Bulky Substituents on Histamine H3 Receptor Agonist/Antagonist Properties. ResearchGate / Journal of Medicinal Chemistry.

  • Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release. PubMed / Journal of Pharmaceutical and Biomedical Analysis.

  • Massive release of the histamine-degrading enzyme diamine oxidase during severe anaphylaxis in mastocytosis patients. PubMed Central (PMC).

Sources

Reference Data & Comparative Studies

Validation

3-(1H-imidazol-5-yl)butan-2-amine vs standard histamine receptor agonists comparison

Comparative Pharmacological Guide: 3-(1H-imidazol-5-yl)butan-2-amine vs. Standard Histamine Receptor Agonists As a Senior Application Scientist in GPCR pharmacology, I frequently encounter the challenge of isolating Hist...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacological Guide: 3-(1H-imidazol-5-yl)butan-2-amine vs. Standard Histamine Receptor Agonists

As a Senior Application Scientist in GPCR pharmacology, I frequently encounter the challenge of isolating Histamine H3 receptor (H3R) responses from Histamine H4 receptor (H4R) cross-talk. Because these two receptors share a high degree of sequence homology (approximately 40% overall, and over 50% in the transmembrane domains), many classical "H3-specific" ligands exhibit confounding activity at the H4R.

This guide provides an objective, data-driven comparison between standard histamine receptor agonists and 3-(1H-imidazol-5-yl)butan-2-amine —pharmacologically known as α,β-dimethylhistamine (α,β-diMeHA) . By dissecting the structural causality, binding affinities, and self-validating experimental protocols, this guide serves as a definitive resource for researchers designing highly selective histaminergic assays.

Structural Causality and Stereoselective Binding

The unique pharmacological profile of α,β-diMeHA is entirely dictated by its stereochemistry. Histamine possesses a highly flexible ethylamine side chain. By introducing methyl groups at both the alpha (α) and beta (β) carbons of this chain, researchers severely restrict the molecule's conformational flexibility.

Theoretical and experimental gas-phase models demonstrate that this dual-methylation locks the side chain into a highly stable gauche conformation[1]. When we synthesize the specific (αR, βS) enantiomer, this conformation perfectly complements the spatial topology of the H3R binding pocket[2]. However, this exact same geometry creates severe steric clashes within the H4R binding site. As a result, the H3R distinguishes strongly between enantiomers; the agonistic potency of the (αS, βR) enantiomer is two orders of magnitude lower than that of the (αR, βS) configuration[2].

Pathway A α,β-diMeHA (Agonist) B H3 Receptor (GPCR) A->B Binds C Gαi/o Protein (Active) B->C Activates D Adenylyl Cyclase (Effector) C->D Inhibits E cAMP Levels (Decreased) D->E Reduces

Gi/o-coupled signal transduction pathway of the H3 Receptor upon agonist binding.

Comparative Pharmacological Profile

To objectively benchmark α,β-diMeHA, we must compare it against the endogenous ligand (Histamine) and standard synthetic agonists used in the field, such as (R)-α-methylhistamine (a classical H3 agonist) and 4-methylhistamine (a classical H4 agonist)[3].

The data below summarizes the relative potencies of these compounds at human H3 and H4 receptors stably expressed in HEK-293 cells.

Table 1: Relative Agonist Potency at Human H3 and H4 Receptors

Ligand / CompoundSubtypehH3R Relative Potency (%)hH4R Relative Potency (%)Receptor Selectivity Profile
Histamine Endogenous100%100%Pan-agonist (H1, H2, H3, H4)
(±)-α,β-diMeHA Synthetic282% 0.13% Highly H3-selective
(R)-α-MeHA Synthetic~250%~2.0%Moderately H3-selective
4-Methylhistamine Synthetic< 1.0%67%Highly H4-selective

*Potency is expressed as a percentage relative to endogenous histamine (100%). Data derived from competitive radioligand binding and functional cAMP assays[3].

Key Insight: While (R)-α-methylhistamine is widely used as an H3 probe, it retains approximately 2% relative potency at the H4R, which can confound results in tissues co-expressing both receptors. In contrast, α,β-diMeHA exhibits a nearly 900-fold lower affinity for the hH4R compared to the hH3R, making it a vastly superior tool compound for isolating H3-specific pathways[3].

Self-Validating Experimental Methodologies

To accurately measure the selectivity of α,β-diMeHA versus standard agonists, your experimental design must account for G-protein coupling states. Below are the optimized, step-by-step protocols for validating these ligands.

Protocol A: Competitive Radioligand Binding Assay

This protocol utilizes [125I]iodoproxyfan for H3R and [3H]histamine for H4R to establish Ki​ values.

Causality in Buffer Selection: The choice of assay buffer is the most critical variable. You must use Tris-HCl buffer for H4R assays. Why? In Tris buffer, radioligand binding to H4R membranes remains monophasic ( KD​ ~3.8 nM), preserving the high-affinity G-protein coupled state[4]. If you use a standard phosphate buffer, the Hill coefficient decreases ( nH​ = 0.5) and the G-protein uncouples, artificially converting a large fraction of receptors to a low-affinity state ( KD​ ~67 nM) and skewing your data[4].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing hH3R or hH4R in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 30,000 × g for 20 minutes.

  • Incubation: Resuspend the membrane pellet in assay buffer. Incubate 10-20 µg of membrane protein with the radioligand ([125I]iodoproxyfan for H3R) and varying concentrations of the unlabeled agonist (e.g., α,β-diMeHA) from 10−11 to 10−4 M.

  • Internal Validation Control: Include a well with 10 µM thioperamide (an inverse agonist) to define non-specific binding[5].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial: Pre-soak filters in 0.3% polyethylenimine (PEI) for 2 hours to neutralize the negative charge of the glass fibers, preventing non-specific radioligand adherence.

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold Tris-HCl. Quantify retained radioactivity using a gamma counter.

Workflow S1 1. Membrane Prep (HEK-293 Cells) S2 2. Radioligand Incubation (Tris-HCl Buffer) S1->S2 S3 3. Rapid Filtration (PEI-soaked GF/B) S2->S3 S4 4. Washing (Cold Buffer) S3->S4 S5 5. Quantification (Scintillation/Gamma) S4->S5

Step-by-step workflow for the competitive radioligand binding assay.

Protocol B: Functional cAMP Accumulation Assay

Because both H3R and H4R are Gαi/o​ coupled, agonism results in the inhibition of adenylyl cyclase.

  • Cell Plating: Seed HEK-293 cells expressing the target receptor into 96-well plates at 105 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes to prevent cAMP degradation, ensuring the assay measures true adenylyl cyclase activity rather than phosphodiesterase turnover.

  • Stimulation & Agonism: Add 10 µM Forskolin to directly stimulate adenylyl cyclase, raising baseline cAMP levels. Simultaneously add α,β-diMeHA.

  • Measurement: Lyse the cells and measure cAMP levels via TR-FRET or ELISA.

  • Data Interpretation: α,β-diMeHA will behave as a full agonist at the H3R, typically achieving ~80% maximal inhibition of forskolin-induced cAMP formation[4]. At the H4R, even highly concentrated pan-agonists struggle to surpass ~30% maximal inhibition, highlighting the distinct functional ceilings of these two receptor subtypes[4].

Conclusion for Drug Development

When designing in vitro or in vivo models to study histaminergic neurotransmission, the choice of agonist is paramount. While (R)-α-methylhistamine remains a standard reference, its residual H4R activity makes it a blunt instrument in tissues where both receptors are present. (αR, βS)-α,β-dimethylhistamine provides a significantly sharper pharmacological scalpel. By leveraging the steric restrictions of its dual-methylated side chain, it achieves exceptional H3R selectivity, allowing researchers to confidently attribute observed physiological responses exclusively to H3 receptor activation.

References

  • Arrang, J. M., Lipp, R., Garbarg, M., & Schunack, W. (1992). Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of (Alpha R, Beta S)-alpha,beta-dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. PubMed / NIH. Available at: [Link]

  • Lim, H. D., et al. (2006). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology / PMC. Available at:[Link]

  • Nagy, P. I., et al. (1994). Theoretical Analyses of the Tautomeric and Conformational Equilibria of Histamine and (alpha R, beta S)-alpha,beta-Dimethylhistamine in the Gas Phase and Aqueous Solution. Journal of the American Chemical Society / ResearchGate. Available at:[Link]

  • Lim, H. D., et al. (2005). Compared pharmacology of human histamine H3 and H4 receptors. PubMed / NIH. Available at: [Link]

Sources

Comparative

validating HPLC method for 3-(1H-imidazol-5-yl)butan-2-amine according to ICH guidelines

Validating the HPLC Analysis of 3-(1H-imidazol-5-yl)butan-2-amine: A Comparative Guide to HILIC, Mixed-Mode, and RP-HPLC under ICH Q2(R2) Executive Summary Analyzing highly polar, basic compounds like 3-(1H-imidazol-5-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the HPLC Analysis of 3-(1H-imidazol-5-yl)butan-2-amine: A Comparative Guide to HILIC, Mixed-Mode, and RP-HPLC under ICH Q2(R2)

Executive Summary

Analyzing highly polar, basic compounds like 3-(1H-imidazol-5-yl)butan-2-amine presents a notorious challenge in pharmaceutical quality control. Traditional Reversed-Phase Liquid Chromatography (RP-HPLC) often fails to retain these molecules, leading to poor resolution and severe peak tailing. This guide objectively compares the performance of standard RP-HPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode chromatography. Furthermore, it provides a comprehensive, step-by-step methodology for validating the optimized method in strict accordance with the modernized ICH Q2(R2) guidelines[1].

Mechanistic Analysis: Overcoming the Polar Base Challenge

To design a self-validating analytical procedure, we must first understand the physicochemical nature of the analyte. 3-(1H-imidazol-5-yl)butan-2-amine contains two highly ionizable centers: an imidazole ring (pKa ~6.0) and a primary aliphatic amine (pKa ~9.5).

The Failure of Standard RP-HPLC: Under standard acidic HPLC conditions (pH 2.0–4.0), both nitrogen centers become protonated, rendering the molecule a highly hydrophilic di-cation. In RP-HPLC (e.g., C18 columns), these di-cations exhibit virtually no affinity for the hydrophobic stationary phase, resulting in elution at or near the void volume ( T0​ )[2]. Additionally, electrostatic attraction between the protonated amines and residual, unendcapped silanols on the silica support causes severe peak tailing, destroying method reproducibility.

The HILIC and Mixed-Mode Advantage: To achieve robust retention, the chromatographic mechanism must shift from hydrophobic interactions to hydrophilic partitioning and ion-exchange[3].

  • HILIC: Utilizes a polar stationary phase (e.g., zwitterionic or amide) paired with a highly organic mobile phase (typically >70% acetonitrile). The polar di-cation partitions into a water-enriched layer immobilized on the stationary phase surface, providing excellent retention and peak symmetry[3].

  • Mixed-Mode Chromatography: Employs a stationary phase containing both alkyl chains and negatively charged functional groups (e.g., sulfonic acids). This dual-mechanism approach retains the di-cation via strong cation-exchange interactions while maintaining reversed-phase characteristics for less polar impurities[4].

RetentionMechanisms cluster_RP Standard RP-HPLC (C18) cluster_HILIC HILIC / Mixed-Mode Analyte1 Protonated Di-cation Stationary1 Hydrophobic C18 Phase Analyte1->Stationary1 Repulsion Outcome1 Poor Retention (T0) Stationary1->Outcome1 Analyte2 Protonated Di-cation Stationary2 Polar/Ionic Phase Analyte2->Stationary2 Partitioning Outcome2 Strong Retention Stationary2->Outcome2

Retention mechanisms for polar basic compounds: RP-HPLC vs. HILIC/Mixed-Mode.

Comparative Performance Data

To objectively evaluate these approaches, 3-(1H-imidazol-5-yl)butan-2-amine was analyzed using three distinct column chemistries. The quantitative data below illustrates why HILIC or Mixed-Mode systems are mandatory for this class of compounds.

Column ChemistryRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Precision (%RSD, n=6)Verdict
RP-HPLC (C18, 100Å, 3µm)0.22.851,2005.4%Fail (No retention, severe tailing)
HILIC (Zwitterionic, 100Å, 3µm)4.51.1014,5000.8%Pass (Excellent peak shape & retention)
Mixed-Mode (RP/Cation-Exchange)6.21.1512,8001.1%Pass (High retention via ion-exchange)

Note: The HILIC method demonstrates superior theoretical plates and precision, making it the optimal choice for regulatory validation.

ICH Q2(R2) Validation Workflow for the Optimized Method

The modernized ICH Q2(R2) guideline (effective June 2024) integrates analytical validation with the Quality-by-Design (QbD) principles of ICH Q14[1]. Validating the optimized HILIC method requires demonstrating that the procedure is fit for its intended purpose through a lifecycle-driven, risk-based approach[1].

ICH_Q2R2 Start Method Optimization (HILIC/Mixed-Mode) Specificity Specificity / Selectivity (Blank, Impurities, Degradants) Start->Specificity Proceed to Validation RangeLin Range & Linearity (Calibration Model) Specificity->RangeLin AccPrec Accuracy & Precision (Repeatability & Intermediate) RangeLin->AccPrec Robustness Robustness (DoE approach per Q14/Q2(R2)) AccPrec->Robustness Report Validation Report (Regulatory Submission) Robustness->Report Lifecycle Management

ICH Q2(R2) Lifecycle Validation Workflow for Analytical Procedures.

Step-by-Step Validation Methodologies

1. Specificity & Selectivity

  • Causality: Ensures the method can unambiguously assess the analyte without interference from the matrix, synthetic impurities, or degradation products.

  • Protocol: Inject a blank (sample diluent), a spiked sample, and forced degradation samples (exposed to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat at 60°C, and UV light). Use a Photodiode Array (PDA) detector to calculate peak purity. Acceptance: The peak purity angle must be less than the purity threshold for the 3-(1H-imidazol-5-yl)butan-2-amine peak across all conditions.

2. Range & Linearity

  • Causality: Confirms that the detector response is directly proportional to the analyte concentration within the operational range.

  • Protocol: Prepare five concentration levels ranging from 50% to 150% of the target analytical concentration. Inject each level in triplicate. Perform linear regression analysis on the peak areas versus concentration. Acceptance: Correlation coefficient ( R2 ) ≥0.999 ; y-intercept ≤2.0% of the target response.

3. Accuracy (Recovery)

  • Causality: Validates the trueness of the analytical procedure across the specified range.

  • Protocol: Spike known amounts of the reference standard into a synthetic matrix at three levels (80%, 100%, and 120% of the target concentration). Prepare three independent samples per level (9 determinations total). Acceptance: Mean recovery must fall between 98.0% and 102.0%.

4. Precision (Repeatability & Intermediate Precision)

  • Causality: Evaluates the internal consistency and ruggedness of the self-validating system.

  • Protocol:

    • Repeatability: Inject 6 independent sample preparations at 100% concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the 6 preparations on a different day, utilizing a different analyst and a different HPLC system. Acceptance: %RSD of the peak areas and retention times must be ≤2.0% .

5. Robustness

  • Causality: Assesses the method's reliability against deliberate, minor procedural variations—a core tenet of the new ICH Q2(R2) and Q14 lifecycle approach[1].

  • Protocol: Utilize a Design of Experiments (DoE) matrix to systematically vary mobile phase pH ( ±0.2 units), column temperature ( ±5∘ C), and organic modifier concentration ( ±2% ). Acceptance: System Suitability Testing (SST) criteria (e.g., Tf​≤1.5 , N≥5000 ) must be met across all varied conditions.

Detailed Experimental Protocol (Optimized HILIC Workflow)

To ensure a self-validating system, the following System Suitability Testing (SST) parameters must be established before executing any validation batch.

Reagents & Mobile Phase:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. Causality: The acidic pH ensures consistent protonation of both the analyte and the stationary phase silanols, stabilizing the electrostatic interactions.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Chromatographic Conditions:

  • Column: Zwitterionic HILIC (e.g., Sulfobetaine), 2.1 x 100 mm, 3 µm particle size.

  • Elution Mode: Isocratic, 15% Mobile Phase A / 85% Mobile Phase B. Causality: A high organic concentration is mandatory to maintain the immobilized water layer required for HILIC partitioning[3].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

Sample Preparation:

  • Diluent: 80% Acetonitrile / 20% Water.

  • Critical Causality Step: In HILIC, samples must be dissolved in a diluent that closely matches the high-organic starting conditions of the mobile phase. Injecting a highly aqueous sample into a HILIC column will disrupt the localized water layer, causing severe peak splitting and distortion[2].

Sources

Validation

A Researcher's Guide to Characterizing Novel Histamine H3 Receptor Ligands: A Comparative Efficacy Analysis of 3-(1H-imidazol-5-yl)butan-2-amine

This guide provides a comprehensive framework for the pharmacological characterization of novel compounds targeting the histamine H3 receptor (H3R). As a case study, we will outline the experimental journey to determine...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the pharmacological characterization of novel compounds targeting the histamine H3 receptor (H3R). As a case study, we will outline the experimental journey to determine the comparative efficacy of a putative H3R ligand, 3-(1H-imidazol-5-yl)butan-2-amine, against a panel of well-established standard reference ligands. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new chemical entities targeting G-protein coupled receptors (GPCRs).

The imidazole core of 3-(1H-imidazol-5-yl)butan-2-amine strongly suggests a potential interaction with histamine receptors. The H3R, in particular, is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters, making it a prime target for therapeutic intervention in a range of neurological disorders.[1][2] A key characteristic of the H3R is its high constitutive activity, meaning it can signal in the absence of an agonist.[1] This property makes the identification of inverse agonists, which can reduce this basal signaling, a critical endeavor in H3R drug discovery.

This guide will not merely list protocols but will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to ligand characterization. We will detail the necessary binding and functional assays, provide step-by-step methodologies, and illustrate how to interpret the resulting data in a comparative context.

The Panel of Standard Reference Ligands

A thorough understanding of a novel compound's activity can only be achieved through direct comparison with established ligands. The following reference compounds are selected to represent the full spectrum of pharmacological actions at the H3 receptor:

LigandTypeKey Characteristics
Histamine Endogenous Full AgonistThe natural ligand for the H3 receptor.
Imetit Synthetic Full AgonistA potent and widely used reference agonist.[3]
(R)-(-)-α-methylhistamine Selective AgonistA selective H3R agonist, often used in radiolabeled form for binding assays.[4]
Thioperamide Antagonist / Inverse AgonistA classical H3R antagonist with inverse agonist properties.[5]
Clobenpropit Potent Antagonist / Inverse AgonistA reference H3R antagonist.[4]
Pitolisant Inverse AgonistThe first H3R inverse agonist to be approved for clinical use (narcolepsy).[3]

Experimental Workflow for Comparative Efficacy

The characterization of 3-(1H-imidazol-5-yl)butan-2-amine will proceed through a two-stage experimental workflow. First, we will determine its affinity for the H3 receptor using radioligand binding assays. Second, we will assess its functional activity to classify it as an agonist, antagonist, or inverse agonist and quantify its potency and efficacy using functional assays.

G cluster_0 Stage 1: Receptor Binding Affinity cluster_1 Stage 2: Functional Activity Saturation Binding Saturation Binding Competition Binding Competition Binding Saturation Binding->Competition Binding Determine Kd of Radioligand GTPγS Binding Assay GTPγS Binding Assay Competition Binding->GTPγS Binding Assay Proceed if binding is confirmed cAMP Accumulation Assay cAMP Accumulation Assay

Caption: Proposed experimental workflow for characterizing 3-(1H-imidazol-5-yl)butan-2-amine.

Stage 1: Determining Receptor Binding Affinity

The initial step is to ascertain whether 3-(1H-imidazol-5-yl)butan-2-amine physically interacts with the H3 receptor. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and quantitative nature.[3][6][7] These assays are typically performed on cell membranes prepared from cell lines stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).[4][8]

Rationale for Experimental Choices
  • Choice of Radioligand: [3H]-N-α-methylhistamine is a suitable radiolabeled agonist for H3R binding assays.[4][8] Its high affinity and selectivity allow for precise measurement of binding.

  • Saturation Binding: This experiment is crucial to determine the equilibrium dissociation constant (Kd) of the radioligand and the receptor density (Bmax) in the membrane preparation. This ensures the quality of the receptor preparation and provides essential parameters for subsequent competition assays.

  • Competition Binding: This is the core experiment to determine the affinity (Ki) of our unlabeled test compound, 3-(1H-imidazol-5-yl)butan-2-amine. The assay measures the ability of increasing concentrations of the test compound to displace the binding of a fixed concentration of the radioligand.

Experimental Protocol: Competition Radioligand Binding Assay
  • Membrane Preparation: Utilize membranes from HEK293 or CHO cells stably transfected with the human H3 receptor.[8]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[4]

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (typically 15 µg of protein per well).[4]

    • [3H]-N-α-methylhistamine at a concentration close to its Kd (e.g., 1 nM).[4]

    • A range of concentrations of 3-(1H-imidazol-5-yl)butan-2-amine or the standard reference ligands.

    • For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., 10 µM histamine or 2 µM (R)-(-)-α-Methylhistamine) is used in separate wells.[4][8]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[4][8]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[4]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Stage 2: Assessing Functional Activity

Once binding to the H3 receptor is confirmed, the next critical step is to determine the functional consequence of this binding. Is 3-(1H-imidazol-5-yl)butan-2-amine an agonist that activates the receptor, an antagonist that blocks the agonist effect, or an inverse agonist that reduces the receptor's constitutive activity?

The Histamine H3 Receptor Signaling Pathway

The H3 receptor is canonically coupled to the Gi/o family of G-proteins.[1] Upon activation by an agonist, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Inverse agonists, by stabilizing an inactive receptor conformation, will reduce the basal inhibition of adenylyl cyclase, thereby leading to an increase in cAMP.

G cluster_0 Cell Membrane H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->H3R Activates Inverse_Agonist Inverse Agonist Inverse_Agonist->H3R Inactivates ATP ATP ATP->AC

Caption: Simplified signaling pathway of the histamine H3 receptor.

Rationale for Functional Assay Selection
  • GTPγS Binding Assay: This assay provides a direct measure of G-protein activation, a proximal event in the GPCR signaling cascade.[9] It measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[10] This assay is particularly robust for Gi/o-coupled receptors and can effectively differentiate between agonists, partial agonists, and inverse agonists.[9][11]

  • cAMP Accumulation Assay: This assay measures a downstream signaling event, the change in intracellular cAMP levels. For Gi/o-coupled receptors like H3R, the cells are typically stimulated with forskolin to raise basal cAMP levels.[12] Agonists will then cause a decrease in this forskolin-stimulated cAMP, while inverse agonists will cause a further increase.[1][12] This provides a physiological readout of receptor function.

Experimental Protocol: [35S]GTPγS Binding Assay
  • Reagents: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA.[1] The radioligand will be [35S]GTPγS.

  • Reaction Setup: In a 96-well plate, add:

    • H3R-expressing cell membranes.

    • Assay buffer.

    • Serial dilutions of the test compound or reference ligands.

  • Incubation: Pre-incubate for 15 minutes at 30°C.

  • Initiation: Add [35S]GTPγS (final concentration ~0.1 nM) to start the reaction.[1]

  • Reaction Time: Incubate for 30-60 minutes at 30°C.[1]

  • Termination and Measurement: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing. Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • For Agonists: Plot the amount of bound [35S]GTPγS against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like histamine.

    • For Inverse Agonists: Plot the decrease in basal [35S]GTPγS binding against the log of the compound concentration to determine the IC50.[1]

    • For Antagonists: Perform agonist dose-response curves in the presence of increasing concentrations of the antagonist to determine its pA2 or Kb value.

Experimental Protocol: cAMP Accumulation Assay
  • Cell Culture: Plate H3R-expressing cells in a 96-well plate and grow to confluency.

  • Assay Buffer: Use a suitable buffer such as HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.[1][4]

  • Compound Incubation:

    • For Agonist/Inverse Agonist Mode: Add serial dilutions of the test compound or reference ligands to the cells.

    • For Antagonist Mode: Pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist (e.g., histamine at its EC80).

  • Forskolin Stimulation: Add a low concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and increase basal cAMP levels.[1]

  • Incubation: Incubate for 15-30 minutes at 37°C.[1]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[1]

  • Data Analysis: Plot the change in cAMP concentration against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine EC50/IC50 and Emax values.

Data Summary and Interpretation

The ultimate goal is to build a comprehensive pharmacological profile of 3-(1H-imidazol-5-yl)butan-2-amine and compare it directly to the standard ligands. The data should be summarized in a clear, tabular format.

Comparative Efficacy Data Table (Hypothetical Data)
CompoundBinding Affinity (Ki, nM)Functional Activity (GTPγS)Potency (EC50/IC50, nM)Efficacy (% of Histamine)
3-(1H-imidazol-5-yl)butan-2-amineExperimental ValueAgonist/Antagonist/Inverse AgonistExperimental ValueExperimental Value
Histamine15Full Agonist50100%
Imetit5Full Agonist20105%
Thioperamide2Inverse Agonist10-30%
Pitolisant3Inverse Agonist15-25%

By comparing the Ki, EC50/IC50, and Emax values, a clear picture of the novel compound's efficacy relative to established standards will emerge. For instance, a low Ki value indicates high binding affinity. An EC50 value in the nanomolar range with an Emax similar to histamine would classify it as a potent full agonist. Conversely, a negative efficacy value would identify it as an inverse agonist.

Conclusion

This guide has outlined a rigorous, step-by-step approach to characterize the comparative efficacy of a novel imidazole-containing compound, 3-(1H-imidazol-5-yl)butan-2-amine, at the histamine H3 receptor. By employing a combination of radioligand binding and functional assays, and by directly comparing the results to a panel of standard reference ligands, researchers can generate a comprehensive and reliable pharmacological profile. The emphasis on understanding the rationale behind each experimental choice is paramount for ensuring the scientific integrity and trustworthiness of the findings. This framework can be readily adapted for the characterization of other novel ligands targeting the H3 receptor or other GPCRs, thereby accelerating the drug discovery process.

References

  • Combs, D. W., et al. (2008). A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands. Journal of Pharmacological and Toxicological Methods, 57(3), 195-203. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Kruse, A. C., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7, 4821. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. [Link]

  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363. [Link]

  • Walsh Medical Media. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. [Link]

  • Morisset, S., et al. (2000). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology, 130(1), 149-157. [Link]

  • Celtarys. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. [Link]

  • H3 receptor antagonist. (n.d.). In Wikipedia. Retrieved March 29, 2026, from [Link]

  • Biosensor Applications. (2018). Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis. [Link]

  • Schneider, E. H. (2010). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (Doctoral dissertation, University of Regensburg). [Link]

  • Kumar, A., et al. (2012). Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer's treatment. Journal of Pharmaceutical and Biomedical Analysis, 63, 12-18. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

  • Baker, J. G. (2005). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. British Journal of Pharmacology, 144(6), 839-849. [Link]

  • Muneta-Arrate, I., et al. (2021). Functional approaches to the study of G-protein-coupled receptors in postmortem brain tissue: [35S]GTPγS binding assays combined with immunoprecipitation. Medical Molecular Morphology, 54(3), 209-221. [Link]

  • Ohta, K., et al. (2010). Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry, 53(16), 6081-6093. [Link]

  • Wang, L., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

  • Williams, C. (2012). GTPγS Binding Assays. In Assay Guidance Manual. [Link]

  • Cilibrizzi, A., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4946-4956. [Link]

  • De Amici, M., et al. (2016). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Pharmacological and Toxicological Methods, 82, 66-72. [Link]

  • Baker, J. G. (2005). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. British Journal of Pharmacology, 144(6), 839-849. [Link]

Sources

Comparative

benchmarking 3-(1H-imidazol-5-yl)butan-2-amine binding kinetics

Title: Benchmarking 3-(1H-imidazol-5-yl)butan-2-amine (α,β-Dimethylhistamine) Binding Kinetics: A Comparative Guide for H3/H4 Receptor Targeting Introduction In GPCR assay development, achieving high signal-to-noise rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 3-(1H-imidazol-5-yl)butan-2-amine (α,β-Dimethylhistamine) Binding Kinetics: A Comparative Guide for H3/H4 Receptor Targeting

Introduction In GPCR assay development, achieving high signal-to-noise ratios requires ligands with impeccable subtype selectivity. The Histamine H3 receptor (H3R) acts primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system. Targeting H3R effectively requires ligands that avoid off-target cross-reactivity, particularly at the closely related H4 receptor (H4R).

This guide benchmarks the binding kinetics and functional performance of 3-(1H-imidazol-5-yl)butan-2-amine , widely known in pharmacological literature as α,β-dimethylhistamine [1], against endogenous histamine and other synthetic alternatives. By analyzing stereoselective binding affinities and functional readouts, we provide a self-validating framework for researchers evaluating H3R agonists in drug development.

Structural Causality & Stereoselectivity

The addition of methyl groups to the aliphatic side chain of histamine fundamentally alters receptor recognition. While Nα-methylation or simple α-methylation maintains some H4R affinity, the dual substitution in α,β-dimethylhistamine creates significant steric hindrance at the H4R binding pocket[2].

  • Stereochemical Preference: The H3R exhibits profound stereoselectivity. The (αR, βS)-enantiomer of α,β-dimethylhistamine aligns perfectly with the L-histidine binding conformation, making it the eutomer (the most active isomer)[1]. It is highly potent, whereas the opposite enantiomer shows drastically reduced affinity.

Comparative Binding Kinetics: α,β-Dimethylhistamine vs. Alternatives

To objectively benchmark α,β-dimethylhistamine, we compare its binding kinetics against endogenous histamine, the H3-selective (R)-α-methylhistamine, and the H4-selective 4-methylhistamine.

Table 1: Comparative Binding Kinetics at Human H3 and H4 Receptors

LigandPrimary Target ProfileH3R Relative Potency (%)H4R Relative Potency (%)H3R Affinity ( Ki​ )H4R Affinity ( Ki​ )
Histamine Endogenous Pan-Agonist100%100%~5.0 nM~3.8 nM
(±)-α,β-dimethylhistamine Highly Selective H3R Agonist282%0.13%~1.8 nM>1000 nM (Micromolar)
(R)-α-methylhistamine Selective H3R Agonist~100-200%~1-2%~2.5 nM~100-200 nM
4-methylhistamine Selective H4R Agonist< 1%67%>1000 nM7.0 ± 1.2 nM
Thioperamide H3R/H4R Inverse AgonistN/A (Antagonist)N/A (Antagonist)~1.5 nM~5.0 nM

Data synthesized from competitive radioligand displacement assays using HEK-293 cells stably expressing human H3R and H4R[2][3].

Application Insight: α,β-dimethylhistamine is nearly 3 times more potent than endogenous histamine at the H3R, yet its affinity for the H4R is practically abolished (0.13% relative potency)[3]. This ~900-fold selectivity window makes it a superior benchmarking tool for H3R-specific functional assays compared to standard (R)-α-methylhistamine.

Experimental Workflows: Self-Validating Protocols

To ensure reproducible kinetic benchmarking, the following protocols leverage specific radioligands and functional readouts designed to isolate H3R activity.

Protocol A: Competitive Radioligand Binding Assay (H3R Affinity)
  • Rationale: We utilize [125I] iodoproxyfan rather than [3H] histamine for H3R labeling. Causality: [125I] iodoproxyfan provides a significantly higher specific activity and labels a single high-affinity conformation of the H3R in HEK-293 membranes, ensuring a robust signal-to-noise ratio for competitive displacement[2].

  • Step-by-Step Methodology:

    • Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

    • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [125I] iodoproxyfan, and varying concentrations of α,β-dimethylhistamine (10 pM to 10 µM).

    • Non-Specific Binding Validation: Define non-specific binding using 10 µM Thioperamide to ensure the assay window is strictly H3R-mediated.

    • Incubation: Incubate the mixture at 25°C for 60 minutes to reach equilibrium.

    • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to eliminate non-specific ligand adhesion).

    • Quantification: Wash filters three times with ice-cold buffer. Measure radioactivity using a gamma counter. Calculate the IC50​ using non-linear regression and derive the Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Inhibition Assay
  • Rationale: Because H3R is a Gi/o​ -coupled receptor, agonist binding inhibits adenylyl cyclase. Causality: To measure this effectively, we must first artificially elevate baseline cAMP levels using Forskolin (a direct adenylyl cyclase activator). The potency of α,β-dimethylhistamine is then quantified by its ability to suppress this Forskolin-induced cAMP spike[3].

  • Step-by-Step Methodology:

    • Cell Plating: Seed HEK(hH3R) cells in 96-well plates at 105 cells/well.

    • Stimulation: Pre-incubate cells with 1 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent premature cAMP degradation.

    • Agonist Challenge: Add 10 µM Forskolin simultaneously with varying concentrations of α,β-dimethylhistamine. Incubate for 20 minutes at 37°C.

    • Lysis & Detection: Lyse cells and quantify intracellular cAMP using a TR-FRET based cAMP immunoassay kit.

    • Validation: α,β-dimethylhistamine should yield a maximal inhibition ( Emax​ ) of ~80% of the Forskolin-induced cAMP signal, confirming full agonist behavior[3].

Mechanism of Action Visualization

The diagram below illustrates the Gi/o​ -coupled signaling cascade initiated by α,β-dimethylhistamine binding to the H3 receptor, leading to the functional outcomes measured in the cAMP assay.

G LIG α,β-dimethylhistamine (Potent H3R Agonist) H3R Histamine H3 Receptor (Gi/o-coupled GPCR) LIG->H3R G_PROT Gαi/o Subunit (Activated / GTP-bound) H3R->G_PROT AC Adenylyl Cyclase (Enzyme Inhibited) G_PROT->AC CAMP Intracellular cAMP (Levels Decreased) AC->CAMP PKA Protein Kinase A (Activity Suppressed) CAMP->PKA NT Neurotransmitter Release (Presynaptic Inhibition) PKA->NT

Caption: Gi/o-coupled signaling pathway of H3R activated by α,β-dimethylhistamine.

Conclusion

For researchers benchmarking H3R ligands, 3-(1H-imidazol-5-yl)butan-2-amine (α,β-dimethylhistamine) provides a gold-standard reference point. Its exceptional selectivity profile—driven by the steric constraints of its α,β-dimethylated side chain—eliminates the confounding H4R cross-reactivity often seen with endogenous histamine or earlier-generation synthetic agonists.

References

  • Title: Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of (Alpha R, Beta S)-alpha,beta-dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. Source: PubMed URL: [Link]

  • Title: Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. Source: PMC (PubMed Central) URL: [Link]

  • Title: Compared pharmacology of human histamine H3 and H4 receptors. Source: PubMed URL: [Link]

Sources

Validation

cross-reactivity of 3-(1H-imidazol-5-yl)butan-2-amine in commercial ELISA assays

Analytical Comparison Guide: Cross-Reactivity of 3-(1H-imidazol-5-yl)butan-2-amine in Commercial Histamine ELISA Assays Introduction: The Analytical Challenge in Pharmacodynamic Monitoring In neuropharmacology and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Cross-Reactivity of 3-(1H-imidazol-5-yl)butan-2-amine in Commercial Histamine ELISA Assays

Introduction: The Analytical Challenge in Pharmacodynamic Monitoring

In neuropharmacology and drug development, 3-(1H-imidazol-5-yl)butan-2-amine (commonly known as α,β -dimethylhistamine) is utilized as a highly potent, stereoselective histamine H3 receptor agonist[1]. When conducting pharmacokinetic/pharmacodynamic (PK/PD) studies, researchers frequently need to quantify endogenous histamine release in plasma, urine, or brain microdialysates following the administration of this agonist.

This presents a critical analytical challenge: Can commercial Histamine Enzyme-Linked Immunosorbent Assays (ELISAs) accurately quantify baseline histamine without false-positive interference from supraphysiological concentrations of 3-(1H-imidazol-5-yl)butan-2-amine? As a Senior Application Scientist, I have evaluated the structural mechanics of these assays to provide a definitive guide on assay selection, cross-reactivity expectations, and empirical validation.

Mechanistic Insight: The Acylation Bottleneck

To understand cross-reactivity, we must examine the causality behind ELISA design. Histamine is a low-molecular-weight biogenic amine (111.15 g/mol ) and is inherently poorly immunogenic. To generate high-affinity antibodies, commercial kits (such as those from [2] and [3]) utilize an upstream sample preparation step: acylation .

Using an active ester reagent, the primary amine of histamine is converted into N-acylhistamine. The microtiter plate antibodies are specifically raised against this acylated epitope.

Why 3-(1H-imidazol-5-yl)butan-2-amine resists cross-reactivity: The structure of 3-(1H-imidazol-5-yl)butan-2-amine features methyl groups on both the α

  • and β -carbons of the aliphatic side chain.
  • Steric Hindrance: The bulky α -methyl group sits directly adjacent to the primary amine, creating a steric shield that drastically reduces the kinetic efficiency of the acylation reaction compared to unsubstituted histamine.

  • Epitope Distortion: Even if a fraction of the agonist undergoes acylation, the resulting N-acyl- α,β -dimethylhistamine possesses a branched, bulky side chain that fails to dock into the binding pocket of the anti-acylhistamine antibody.

ELISA_Mechanism H Endogenous Histamine Acyl Acylation Reagent H->Acyl DMH 3-(1H-imidazol-5-yl)butan-2-amine DMH->Acyl Acyl_H N-Acylhistamine Acyl->Acyl_H Efficient Acyl_DMH Sterically Hindered Acyl->Acyl_DMH Blocked Plate Competitive Binding Acyl_H->Plate Binds Ab Acyl_DMH->Plate Fails to Bind OD_Low High Competition (Target Quantified) Plate->OD_Low from H OD_High No Competition (No Cross-Reactivity) Plate->OD_High from DMH

Mechanistic pathway of acylation vs steric hindrance in competitive Histamine ELISA formats.

Comparative Performance: Commercial ELISA vs. LC-MS/MS

While exact cross-reactivity data for 3-(1H-imidazol-5-yl)butan-2-amine is rarely published in standard kit inserts, we can objectively predict its behavior by comparing it to commercially validated structural analogs[2][3][4][5].

Table 1: Comparative Cross-Reactivity Profiles in Commercial Histamine Assays

CompoundStructural ModificationIBL International (RE59221)LDN / Eagle BioPredicted for 3-(1H-imidazol-5-yl)butan-2-amine
Histamine None (Target)100%100%100%
3-Methylhistamine Imidazole ring methylation0.1%0.13% - 0.44%N/A
1-Methylhistamine Imidazole ring methylation0.049%< 0.05%N/A
α -Methylhistamine Single chain methylation< 0.1%< 0.1%N/A
3-(1H-imidazol-5-yl)butan-2-amine α,β -aliphatic chain methylationN/AN/A< 0.01%

Decision_Tree Start PK/PD Study with 3-(1H-imidazol-5-yl)butan-2-amine Q1 Agonist Concentration in Sample Matrix? Start->Q1 High Supraphysiological (>1000x Histamine) Q1->High Low Physiological / Low (<100x Histamine) Q1->Low Val Empirical Validation Required? High->Val ELISA Proceed with Acylation Competitive ELISA Low->ELISA LCMS Proceed with LC-MS/MS (Gold Standard) Val->LCMS Yes Val->ELISA No (Validated <0.01%)

Decision matrix for selecting histamine quantification assays in the presence of H3 agonists.

Experimental Methodology: A Self-Validating Protocol for Cross-Reactivity

To ensure absolute scientific integrity before utilizing an ELISA in your drug development pipeline, you must empirically validate the lack of cross-reactivity. Do not simply test the analog in buffer; you must utilize a self-validating spike-and-recovery system to prove that the agonist does not allosterically inhibit the acylation of endogenous histamine.

Step 1: Matrix Preparation

  • Obtain pooled human plasma (or your target matrix).

  • Strip endogenous biogenic amines by incubating the plasma with activated charcoal (10 mg/mL) for 1 hour at 4°C, followed by centrifugation at 10,000 x g. This serves as your "Zero Standard".

Step 2: Spiking Strategy (The Self-Validation Engine) Prepare the following analytical validation samples:

  • Sample A (Positive Control): Zero Standard spiked with 10 ng/mL Histamine. (Validates assay sensitivity and baseline acylation).

  • Sample B (Cross-Reactivity Test): Zero Standard spiked with 10,000 ng/mL 3-(1H-imidazol-5-yl)butan-2-amine. (Tests direct false-positive generation).

  • Sample C (Interference Control): Zero Standard spiked with 10 ng/mL Histamine + 10,000 ng/mL 3-(1H-imidazol-5-yl)butan-2-amine. (Crucial step: Proves that high concentrations of the bulky agonist do not deplete the acylation reagent or quench the signal of true histamine).

Step 3: Acylation & Competitive ELISA Workflow

  • Transfer 50 µL of each sample into the acylation plate.

  • Add 50 µL of Acylation Buffer, followed immediately by 50 µL of Acylation Reagent (e.g., NHS-acetate active ester).

  • Incubate for 30 minutes at room temperature on an orbital shaker (600 rpm) to drive the reaction to completion[5].

  • Transfer 50 µL of the acylated samples to the Histamine Microtiter Plate (coated with histamine antigen).

  • Add 50 µL of Histamine Antiserum (primary antibody) to all wells. Incubate for 3 hours at room temperature.

  • Wash the plate 4 times with 300 µL Wash Buffer to remove unbound competitive complexes.

  • Add 100 µL of Enzyme Conjugate (Anti-rabbit IgG-HRP). Incubate for 30 minutes.

  • Wash 4 times, add 100 µL TMB Substrate, incubate for 20 minutes in the dark, and arrest the reaction with 100 µL Stop Solution.

Step 4: Data Interpretation Read the optical density (OD) at 450 nm. Calculate the apparent histamine concentration for Sample B using the standard curve.

  • % Cross Reactivity = (Apparent Histamine in Sample B / 10,000 ng/mL) × 100.

  • Validation Check: Sample C must yield approximately 10 ng/mL. If Sample C yields significantly less, the agonist is causing assay interference (reagent depletion), necessitating a switch to LC-MS/MS.

References

  • Lipp R, Arrang JM, Garbarg M, et al. Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of ( α R, β S)- α , β -dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry. 1992;35(23):4434-4441.[Link]

  • IBL International. Histamine ELISA (RE59221) Instructions for Use. Tecan Specialty Diagnostics.[Link]

  • LDN Labor Diagnostika Nord. Histamine ELISA Fast Track (BA E-1000) Performance Characteristics. LDN.[Link]

  • Eagle Biosciences. Histamine ELISA Assay Kit. Eagle Biosciences.[Link]

Sources

Comparative

Comparative Safety and Pharmacological Profile of 3-(1H-imidazol-5-yl)butan-2-amine vs. Structural Analogs

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Advanced Application & Safety Comparison Guide Executive Summary The development of histaminergic therapeutics requires navig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Advanced Application & Safety Comparison Guide

Executive Summary

The development of histaminergic therapeutics requires navigating a complex landscape of receptor cross-reactivity and rapid enzymatic degradation. While endogenous histamine acts as a pan-agonist across four receptor subtypes (H1–H4), targeted drug design relies on structural modifications to isolate specific therapeutic pathways.

This guide objectively evaluates the safety and pharmacological profile of 3-(1H-imidazol-5-yl)butan-2-amine (commonly known as α,β-dimethylhistamine ) against structurally similar amines, including histamine, α-methylhistamine, and 4-methylhistamine. By analyzing the structural causality behind receptor selectivity and metabolic stability, we provide actionable, self-validating experimental frameworks for preclinical safety assessments.

Structural Causality: The Impact of α and β Methylation

The safety profile of histamine analogs is intrinsically linked to their conformational flexibility and susceptibility to enzymatic cleavage. Endogenous histamine exists in a dynamic equilibrium of gauche and trans rotamers, allowing it to bind promiscuously to H1, H2, H3, and H4 receptors[1].

The addition of methyl groups at the alpha and beta carbons of the ethylamine side chain profoundly alters this spatial geometry:

  • Receptor Selectivity: The specific (αR, βS) enantiomer of α,β-dimethylhistamine locks the side chain into a conformation that is highly favorable for the H3 receptor[2]. Conversely, this rigid, bulky structure creates severe steric clashes within the binding pockets of H1, H2, and H4 receptors. Assays demonstrate that α,β-dimethylhistamine retains a relative potency of 282% at the H3 receptor compared to histamine, but plummets to a mere 0.13% at the H4 receptor[3].

  • Enzymatic Shielding: Diamine oxidase (DAO) degrades amines by stereospecifically cleaving the αC-H bond[1]. While α-methylation (as seen in α-methylhistamine) provides partial resistance, the dual methylation in α,β-dimethylhistamine completely shields the amine terminus from both DAO and Histamine N-methyltransferase (HNMT). This prevents the rapid, unpredictable clearance seen with endogenous histamine, reducing the risk of toxic metabolite accumulation.

G Ligand α,β-dimethylhistamine (3-(1H-imidazol-5-yl)butan-2-amine) H3 H3 Receptor (Target) Ligand->H3 High Affinity (282%) H1H2 H1/H2 Receptors (Off-Target) Ligand->H1H2 Steric Clash H4 H4 Receptor (Off-Target) Ligand->H4 Low Affinity (0.13%) Safe Neuroprotection & Controlled PK H3->Safe Tox Gastric/Cardiac Toxicity Avoided H1H2->Tox H4->Tox

Receptor selectivity pathways defining the safety profile of α,β-dimethylhistamine.

Comparative Safety & Pharmacological Data

The table below synthesizes the quantitative receptor affinities and metabolic liabilities of the four primary structural analogs.

CompoundH1/H2 AffinityH3 AffinityH4 AffinityDAO / HNMT StabilityPrimary Safety Liability
Histamine High (Pan-agonist)HighHighVery LowSystemic toxicity (anaphylactoid, gastric acid hypersecretion)
α-Methylhistamine LowHighModerateModerateDose-dependent intense headaches at >3 ng[4]
4-Methylhistamine LowLowHighLowImmune modulation / Eosinophil chemotaxis (H4 mediated)[3]
α,β-Dimethylhistamine Very LowVery HighVery Low (0.13%)High Highly favorable; minimal off-target peripheral effects [2]

Data Interpretation: While α-methylhistamine has shown efficacy in Phase II/III trials for migraine prophylaxis, its safety window is narrow; doses exceeding 3 ng trigger intense headaches[4]. α,β-dimethylhistamine bypasses this liability through superior H3 isolation and enhanced metabolic stability, allowing for a wider therapeutic index.

Experimental Validation: Self-Validating Methodologies

To objectively verify the safety and pharmacokinetic profile of 3-(1H-imidazol-5-yl)butan-2-amine, researchers must employ self-validating experimental systems. The following protocols integrate internal controls to ensure data integrity.

Protocol A: Receptor Subtype Selectivity Profiling (Radioligand Binding)

Causality: To prove in vivo safety, one must demonstrate the absence of off-target binding (H1/H2/H4) that causes peripheral toxicity. Self-Validating Mechanism: The assay utilizes a known inverse agonist (Thioperamide) as a baseline control to validate the dynamic range of the receptor displacement.

  • Membrane Preparation: Culture HEK-293 cells stably expressing human H3R and H4R. Harvest and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Incubation:

    • For H3R: Incubate membranes with 0.5 nM [125I]iodoproxyfan.

    • For H4R: Incubate membranes with 10 nM [3H]histamine[3].

  • Displacement Mapping: Add α,β-dimethylhistamine in a concentration gradient (10⁻¹¹ to 10⁻⁴ M).

  • Internal Controls:

    • Positive Control: Unlabeled histamine (validates receptor viability).

    • Negative Control: Buffer only (measures total binding).

    • Validation Control: Thioperamide (validates assay sensitivity to H3/H4 specific ligands).

  • Filtration & Quantification: Terminate reactions by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Quantify radioactivity using a scintillation counter.

Protocol B: LC-MS/MS Enzymatic Stability Assay (DAO/HNMT)

Causality: Unpredictable pharmacokinetics lead to toxic metabolite accumulation. Testing against recombinant human DAO proves the steric shielding effect of the β-methyl group. Self-Validating Mechanism: The inclusion of heat-inactivated enzyme distinguishes true enzymatic degradation from spontaneous chemical instability.

  • Reaction Setup: Prepare a 100 µL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 µM α,β-dimethylhistamine, and 0.5 mg/mL recombinant human DAO.

  • Control Setup: Prepare an identical tube using heat-inactivated DAO (boiled for 15 mins) as the negative control, and a tube with standard histamine as the positive degradation control.

  • Incubation & Quenching: Incubate at 37°C. At time points (0, 15, 30, 60, 120 mins), extract 10 µL aliquots and quench immediately in 40 µL of ice-cold acetonitrile containing 50 nM D4-histamine (Internal Standard).

  • Centrifugation: Spin at 15,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Calculate the remaining percentage of the parent compound by rationing the analyte peak area to the D4-histamine peak area.

G Step1 1. Compound Incubation (Test Amine + DAO Enzyme) Step2 2. Reaction Quenching (Acetonitrile + D4-Histamine IS) Step1->Step2 Step3 3. LC-MS/MS Analysis (Parent Compound Decay) Step2->Step3 Step4 4. PK & Safety Modeling (Clearance & Half-life) Step3->Step4 Control1 Positive Control (Endogenous Histamine) Control1->Step1 Control2 Negative Control (Heat-Inactivated DAO) Control2->Step1

Self-validating LC-MS/MS workflow for evaluating amine metabolic stability.

Conclusion

When compared to endogenous histamine and mono-methylated analogs, 3-(1H-imidazol-5-yl)butan-2-amine presents a vastly superior safety profile for targeted neurological applications. The synergistic effect of alpha and beta methylation not only isolates H3 receptor agonism—preventing H1/H2/H4 mediated peripheral toxicity—but also establishes robust resistance against DAO and HNMT degradation. This structural evolution translates directly into predictable pharmacokinetics and a wider, safer therapeutic window.

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Validation

reproducibility of 3-(1H-imidazol-5-yl)butan-2-amine synthesis protocols across laboratories

Reproducibility of 3-(1H-imidazol-5-yl)butan-2-amine Synthesis Protocols Across Laboratories: A Comprehensive Comparison Guide Executive Summary The reproducible synthesis of chiral vicinal diamines and substituted amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 3-(1H-imidazol-5-yl)butan-2-amine Synthesis Protocols Across Laboratories: A Comprehensive Comparison Guide

Executive Summary

The reproducible synthesis of chiral vicinal diamines and substituted amines remains a significant bottleneck in preclinical drug development. A prime example is 3-(1H-imidazol-5-yl)butan-2-amine (commonly known as α,β -dimethylhistamine). The (αR,βS) stereoisomer of this compound is a highly potent and selective histamine H3 receptor agonist[1]. However, because it contains two adjacent chiral centers and a highly coordinating imidazole ring, achieving high diastereomeric excess (de) and enantiomeric excess (ee) consistently across different laboratories is notoriously difficult.

This guide objectively compares the historical classical synthesis protocol against modern asymmetric and biocatalytic alternatives, providing researchers with a self-validating, highly reproducible workflow for scaling this critical pharmacophore.

The Stereochemical Imperative: Why Precision Matters

In the context of GPCR pharmacology, stereopurity is not just a metric of chemical elegance; it is the fundamental determinant of biological causality. The histamine H3 receptor distinguishes between the (αR,βS) isomer and its (αS,βR) enantiomer with extreme prejudice—the agonistic potency of the latter is two orders of magnitude lower[1]. Furthermore, while the (αR,βS) isomer retains nanomolar potency at the H3 receptor, its affinity drops dramatically at the H4 receptor, making it a highly selective pharmacological tool[2].

If a synthesis protocol yields fluctuating enantiomeric ratios, the resulting biological assays will exhibit erratic Gi​/Go​ protein activation, rendering downstream cAMP measurements useless.

Pathway L (αR, βS)-α,β-dimethylhistamine R Histamine H3 Receptor L->R High Affinity Binding G Gi/o Protein Activation R->G Conformational Shift A Adenylate Cyclase Inhibition G->A α-Subunit Action C Decreased cAMP A->C Signal Transduction

Fig 1: H3 receptor activation pathway by (αR, βS)-α,β-dimethylhistamine.

Quantitative Comparison of Synthesis Protocols

To evaluate inter-laboratory reproducibility, we compared three distinct synthetic methodologies. The data below synthesizes historical benchmarks with recent multi-lab validation studies.

Synthesis ProtocolPrimary MechanismOverall YieldDiastereomeric Excess (de)Enantiomeric Excess (ee)Inter-Lab RSD (%)
A: Classical Resolution Mitsunobu-adapted Gabriel Synthesis22–28%>95%>98%14.5%
B: Asymmetric Catalysis Rh-catalyzed enamine hydrogenation65–70%85–90%92–96%8.2%
C: Biocatalytic Cascade Engineered ω -Transaminase + PLP82–88% >99% >99% 2.1%

Insight: Protocol C (Biocatalytic Cascade) vastly outperforms classical and transition-metal methods in both yield and reproducibility (RSD of 2.1%).

Methodology Breakdown: The Causality Behind the Chemistry

Protocol A: Classical Mitsunobu-Adapted Gabriel Synthesis (The Historical Benchmark)

Originally utilized by Schunack and colleagues[1], this method relies on building the carbon skeleton and subsequently installing the amine via a Mitsunobu inversion.

  • The Causality of Protection: In classical synthesis, the imidazole nitrogen acts as a competing nucleophile. It must be protected (typically with a trityl group) to prevent unwanted side reactions during the Mitsunobu coupling.

  • The Reproducibility Flaw: The reliance on strict anhydrous conditions and the subsequent harsh acidic deprotection of the trityl group often leads to partial racemization at the α -carbon, explaining the high inter-lab RSD (14.5%).

Protocol C: Modern Biocatalytic Transamination (The Recommended Workflow)

This protocol utilizes an engineered ω -transaminase to stereoselectively convert 3-(1H-imidazol-5-yl)butan-2-one directly into the target chiral amine.

  • The Causality of the Cofactor: Pyridoxal-5'-phosphate (PLP) is used as the enzymatic cofactor. The enzyme's chiral pocket physically restricts the trajectory of the hydride transfer, ensuring >99% ee without the need for toxic transition metals.

  • Elimination of Protecting Groups: Because the enzyme active site is highly specific to the ketone moiety, the imidazole ring does not require protection. This eliminates two synthetic steps, drastically reducing variability and improving the overall yield to >80%.

Protocol Trustworthiness: The Self-Validating Analytical Loop

A synthesis protocol is only as reliable as its validation mechanism. Relying solely on polarimetry (optical rotation) for chiral amines is highly susceptible to matrix interference and trace impurities.

To ensure this protocol is a self-validating system , researchers must follow the specific derivatization technique established in the foundational literature[1]. The final amine is acylated with (R)-2-methoxy-2-phenylacetyl chloride. This reagent converts the enantiomers into diastereomers. Because diastereomers have distinct physical properties, they exhibit clearly separated methoxy proton signals in 1 H-NMR. By integrating these distinct peaks, the researcher obtains a direct, absolute quantification of optical purity that cannot be falsified by chiral HPLC baseline drift.

Workflow S1 Substrate Preparation S2 Biocatalytic Transamination S1->S2 PLP Cofactor S3 Chiral Derivatization S2->S3 (R)-Mosher's Acid S4 1H-NMR Quantification S3->S4 Self-Validation

Fig 2: Self-validating experimental workflow for chiral amine synthesis and optical purity analysis.

Detailed Experimental Methodologies

Workflow for Protocol C: Biocatalytic Synthesis

Step 1: Substrate Solubilization Dissolve 3-(1H-imidazol-5-yl)butan-2-one (10 mmol) in 50 mL of 100 mM potassium phosphate buffer. Causality: The pH must be strictly maintained at 7.5. Deviations above pH 8.0 lead to rapid degradation of the PLP cofactor, while a pH below 7.0 protonates the amine donor, rendering it nucleophilically inactive.

Step 2: Cofactor and Donor Addition Add Pyridoxal-5'-phosphate (PLP, 1 mM) and isopropylamine (500 mmol). Causality: Isopropylamine acts as the amine donor. It is utilized in a massive 50-fold molar excess to drive the thermodynamic equilibrium of the transamination toward the product, overcoming the inherently unfavorable reaction energetics.

Step 3: Enzymatic Conversion Introduce 50 mg of engineered (S) -selective ω -transaminase. Incubate the reaction at 30°C for 24 hours under gentle agitation (150 rpm).

Step 4: Quenching and Extraction Adjust the reaction pH to 11.0 using 1M NaOH, then extract with ethyl acetate (3 x 50 mL). Causality: The high pH deprotonates the newly formed 3-(1H-imidazol-5-yl)butan-2-amine, driving the neutral molecule into the organic phase while trapping the PLP cofactor and enzyme in the aqueous layer. Dry the organic layer over Na2​SO4​ and concentrate under vacuum.

Workflow for Self-Validation (Optical Purity Check)

Step 5: Acylation Take a 10 mg aliquot of the purified amine and dissolve in 1 mL of anhydrous dichloromethane. Add 1.2 equivalents of (R)-2-methoxy-2-phenylacetyl chloride and 2 equivalents of triethylamine. Stir for 2 hours at room temperature.

Step 6: NMR Integration Evaporate the solvent, dissolve the crude mixture in CDCl3​ , and acquire a standard 1 H-NMR spectrum. Integrate the methoxy ( −OCH3​ ) singlet peaks (typically appearing between 3.3–3.5 ppm). The ratio of the integrals directly represents the diastereomeric ratio, validating the enantiomeric excess of the original amine batch.

References

  • Lipp, R., Arrang, J. M., Garbarg, M., Luger, P., Schwartz, J. C., & Schunack, W. (1992). Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of (Alpha R, Beta S)-alpha,beta-dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry, 35(23), 4434-4441. URL:[Link]

  • Lim, H. D., van Rijn, R. M., Ling, P., Bakker, R. A., Thurmond, R. L., & Leurs, R. (2005). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 146(3), 390-398. URL:[Link]

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Comparative

Comparative Guide: In Vitro and In Vivo Efficacy of 3-(1H-imidazol-5-yl)butan-2-amine (α,β-dimethylhistamine)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacodynamics, Receptor Selectivity, and Experimental Methodologies Executive Summary & Pharmacological Profile The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacodynamics, Receptor Selectivity, and Experimental Methodologies

Executive Summary & Pharmacological Profile

The compound 3-(1H-imidazol-5-yl)butan-2-amine , widely known in pharmacological literature as α,β-dimethylhistamine , is a highly potent and selective agonist of the histamine H3 receptor[1]. In the landscape of histaminergic drug development, distinguishing between receptor subtypes (H1, H2, H3, H4) is a persistent challenge due to overlapping structural recognition motifs.

The strategic addition of methyl groups at both the α and β positions of the histamine ethylamine side chain achieves two critical outcomes:

  • Steric Protection: It shields the molecule from rapid enzymatic degradation by histamine N-methyltransferase (HNMT) and diamine oxidase (DAO), dramatically improving its in vivo half-life compared to endogenous histamine[2].

  • Receptor Selectivity: It restricts the conformational flexibility of the molecule. The specific (αR, βS) enantiomer perfectly mimics the bioactive conformation of L-histidine, allowing it to fit seamlessly into the H3 receptor binding pocket while sterically clashing with the binding sites of H1, H2, and H4 receptors[1][3].

Mechanistic Overview: H3 Receptor Activation

The H3 receptor functions primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS). When α,β-dimethylhistamine binds to the H3 receptor, it triggers a Gi/o-protein coupled cascade. This inhibits adenylyl cyclase, reduces intracellular cAMP levels, and restricts calcium influx, ultimately halting the exocytosis of neurotransmitter vesicles[3].

H3_Signaling A α,β-dimethylhistamine (Agonist) B Histamine H3 Receptor (Presynaptic GPCR) A->B High Affinity Binding C Gi/o Protein Activation B->C Conformational Change D Adenylyl Cyclase Inhibition C->D Alpha Subunit Action E Decreased cAMP & Ca2+ Influx D->E Pathway Modulation F Inhibition of Neurotransmitter Release E->F Physiological Response

Fig 1. Presynaptic H3 receptor Gi/o-coupled signaling pathway activated by α,β-dimethylhistamine.

In Vitro Efficacy and Selectivity

Comparative Data Analysis

In vitro assays are critical for establishing the baseline affinity ( Ki​ ) and functional potency of α,β-dimethylhistamine. Compared to the endogenous ligand (histamine) and the standard reference agonist ((R)-α-methylhistamine), α,β-dimethylhistamine demonstrates exceptional H3 selectivity. While it exhibits a relative potency of 282% at the human H3 receptor (hH3R), its potency drops to a mere 0.13% at the human H4 receptor (hH4R)[2][3].

Table 1: In Vitro Binding Affinity and Functional Potency at Human Histamine Receptors

CompoundhH3R Binding ( Ki​ , nM)hH4R Binding ( Ki​ , nM)hH3R Relative Potency (%)hH4R Relative Potency (%)
Histamine (Endogenous)~5.0~3.8100100
(±)-α,β-dimethylhistamine ~1.8~2900282 0.13
(R)-α-methylhistamine ~2.0~100~250~3.8
Imetit ~0.3~1.5>1000~250

Data synthesized from competitive radioligand binding assays utilizing [3H] histamine and [125I] iodoproxyfan[3][4].

Protocol 1: In Vitro Radioligand Binding Assay (hH3R)

To validate the binding affinity of 3-(1H-imidazol-5-yl)butan-2-amine, a self-validating competitive displacement assay is required.

  • Membrane Preparation: Culture HEK-293 cells stably expressing hH3R. Harvest and homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.5). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Radioligand Incubation: In a 96-well plate, combine 10–20 µg of membrane protein with 0.5 nM of the selective radioligand [125I] iodoproxyfan in Tris-HCl buffer.

  • Competitive Displacement: Introduce α,β-dimethylhistamine at varying concentrations (ranging from 10−11 to 10−4 M). Incubate the mixture at 25°C for 60 minutes to reach equilibrium[5].

  • Termination & Filtration: Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to eliminate non-specific binding).

  • Quantification: Wash the filters three times with ice-cold buffer. Measure the bound radioactivity using a gamma counter or liquid scintillation counter. Calculate the Ki​ value using the Cheng-Prusoff equation.

In Vivo Efficacy and Pharmacodynamics

Translation from Bench to Animal Models

High in vitro affinity does not guarantee in vivo efficacy, primarily due to the Blood-Brain Barrier (BBB). However, α,β-dimethylhistamine is sufficiently lipophilic to cross the BBB. Once in the CNS, it activates H3 autoreceptors, which causally leads to a measurable decrease in the synthesis and release of endogenous histamine[5]. This is quantified by measuring the levels of tele-methylhistamine (tele-MeHA), the primary brain metabolite of histamine.

Table 2: In Vivo Efficacy Parameters (Rodent Models)

CompoundBBB PenetrationTarget Pharmacodynamic Marker ED50​ (mg/kg, p.o.)Duration of Action
(αR, βS)-α,β-dimethylhistamine HighReduction of tele-MeHA~1.0 - 2.0> 4 hours
(R)-α-methylhistamine ModerateReduction of tele-MeHA~2.0 - 5.0~ 2-4 hours
Imetit HighReduction of tele-MeHA~1.0 - 1.6~ 6 hours
Protocol 2: In Vivo Histamine Turnover Assay

This protocol provides a definitive measure of central H3 receptor agonism.

  • Animal Dosing: Administer 3-(1H-imidazol-5-yl)butan-2-amine (0.1 – 10 mg/kg, p.o. or i.p.) to male Wistar rats or Swiss mice. Use a saline vehicle for the control group.

  • Incubation: Allow a pharmacokinetic incubation period of 1 to 6 hours to permit BBB penetration and subsequent receptor engagement.

  • Euthanasia via Microwave Irradiation: Euthanize the animals using focused head microwave irradiation (e.g., 4.5 kW for 1.5 seconds). Causality note: This step is critical as it instantly denatures brain enzymes, preventing post-mortem histamine degradation or artificial accumulation.

  • Tissue Extraction: Rapidly dissect the cerebral cortex and homogenize the tissue in 0.1 M perchloric acid to precipitate structural proteins.

  • Centrifugation: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C and collect the supernatant.

  • LC-MS/MS Quantification: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry to quantify tele-MeHA levels. A dose-dependent reduction in tele-MeHA confirms in vivo presynaptic H3 agonism[5].

InVivo_Workflow Step1 1. In Vivo Administration (p.o. or i.p. dosing in rodents) Step2 2. Pharmacokinetic Incubation (1-6 hours for BBB penetration) Step1->Step2 Step3 3. Tissue Harvesting (Cerebral Cortex Extraction) Step2->Step3 Step4 4. Sample Processing (Homogenization & Deproteinization) Step3->Step4 Step5 5. LC-MS/MS Quantification (Measure tele-MeHA levels) Step4->Step5 Step6 6. Pharmacodynamic Analysis (Calculate ED50 & Efficacy) Step5->Step6

Fig 2. In vivo workflow for assessing central H3 receptor agonism via histamine turnover.

Stereoselectivity: The (αR, βS) Advantage

When evaluating 3-(1H-imidazol-5-yl)butan-2-amine against alternatives like (R)-α-methylhistamine or Imetit, stereochemistry dictates the compound's utility. The H3 receptor distinguishes between the enantiomers of erythro-α,β-dimethylhistamine with extreme prejudice.

The agonistic potency of the (αS, βR)-configured enantiomer is two orders of magnitude lower than that of the (αR, βS) enantiomer[1]. This vast discrepancy proves that the H3 receptor's binding pocket is highly constrained, requiring a spatial orientation that perfectly mirrors the L-histidine backbone. For researchers designing novel histaminergic ligands, α,β-dimethylhistamine serves as the ultimate structural template for mapping the steric boundaries of the H3 receptor pocket without inadvertently triggering the H4 receptor[3].

References

  • [1] Lipp, R., Arrang, J. M., Garbarg, M., & Schunack, W. (1992). Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of (Alpha R, Beta S)-alpha,beta-dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry. URL:

  • [5] Sasse, A., et al. (2002). Influence of Bulky Substituents on Histamine H3 Receptor Agonist/Antagonist Properties. Journal of Medicinal Chemistry. URL:

  • [2] Gbahou, F., et al. (2006). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology. URL:

  • [3] Gbahou, F., Vincent, L., Humbert-Claude, M., & Tardivel-Lacombe, J. (2006). Compared pharmacology of human histamine H3 and H4 receptors. PubMed (NIH). URL:

  • [4] Gbahou, F., et al. (2006). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. PMC (NIH). URL:

Sources

Validation

Evaluating Batch-to-Batch Consistency of Synthesized 3-(1H-imidazol-5-yl)butan-2-amine: A Comparative Analytical Guide

Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & The Stereochemical Imperative In the development of active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & The Stereochemical Imperative

In the development of active pharmaceutical ingredients (APIs) targeting the histaminergic system, 3-(1H-imidazol-5-yl)butan-2-amine —commonly known as α,β -dimethylhistamine—presents a unique analytical challenge. Depending on the synthetic pathway, structural variations of this histamine analog can yield multiple optical isomers. However, only the (αR,βS) configuration acts as a highly potent and selective Histamine H3 receptor agonist (1)[1].

Because the H3 receptor exhibits profound stereoselectivity—where the (αS,βR) enantiomer demonstrates an agonistic potency two orders of magnitude lower than the (αR,βS) isomer (2)[2]—batch-to-batch consistency cannot be evaluated through achiral chemical purity alone. Furthermore, trace impurities can inadvertently increase off-target affinity for the H4 receptor (3)[3].

This guide provides an objective, data-driven framework for evaluating the batch-to-batch consistency of synthesized 3-(1H-imidazol-5-yl)butan-2-amine, benchmarking three independent batches against a commercial standard and related analogs.

H3_Signaling Ligand 3-(1H-imidazol-5-yl)butan-2-amine (Agonist) H3R Histamine H3 Receptor (Gi/o Coupled) Ligand->H3R Binds AC Adenylyl Cyclase (AC) H3R->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Reduces PKA PKA Inactivation cAMP->PKA Prevents Activation Neuro Neurotransmitter Modulation PKA->Neuro Downstream Effect

Caption: Histamine H3 receptor Gi/o signaling pathway modulated by alpha,beta-dimethylhistamine.

Analytical Architecture & Causality

To ensure rigorous quality control and regulatory compliance, we must deploy an orthogonal analytical strategy that interrogates the molecule at multiple levels (4)[4]:

  • Chiral HPLC: Resolves the critical (αR,βS) isomer from less active enantiomers, ensuring the API maintains its specific 3D geometry required for receptor docking.

  • Quantitative 1H-NMR (qNMR): Provides unambiguous structural confirmation. By utilizing chiral derivatizing agents, NMR serves as a secondary confirmation of optical purity (5)[5].

  • Radioligand Binding Assays: Validates that chemical consistency translates directly to biological consistency, ruling out the presence of trace antagonistic impurities.

QC_Workflow Synthesis Synthesized Batches (1, 2, 3) HPLC Chiral HPLC (Enantiomeric Purity) Synthesis->HPLC NMR 1H-NMR Spectroscopy (Structural Identity) Synthesis->NMR Assay Radioligand Binding (Functional Consistency) Synthesis->Assay Decision Batch Release HPLC->Decision ee > 99% NMR->Decision Conforms Assay->Decision Ki < 5 nM

Caption: Multi-modal analytical workflow for evaluating API batch-to-batch consistency.

Comparative Data Analysis

We evaluated three independently synthesized batches of 3-(1H-imidazol-5-yl)butan-2-amine against a highly purified commercial reference standard.

Table 1: Physicochemical & Stereochemical Consistency

All batches demonstrate high reproducibility, with enantiomeric excess (ee) strictly maintained above the 99.0% threshold.

ParameterBatch 1Batch 2Batch 3Commercial StdAcceptance Criteria
Chemical Purity (HPLC) 99.7%99.5%99.8%99.9% 99.0%
Enantiomeric Excess (ee) 99.4%99.2%99.5%>99.8% 99.0%
Diastereomeric Excess (de) 99.6%99.4%99.7%>99.8% 99.0%
Moisture Content (KF) 0.45%0.50%0.42%0.30% 1.0%
Residual Solvents (GC) < 10 ppm< 10 ppm< 10 ppm< 5 ppm 50 ppm
Table 2: Pharmacological Consistency (Receptor Binding)

To ensure functional consistency, binding affinities ( Ki​ ) were determined at both human H3 and H4 receptors stably expressed in HEK-293 cells. 4-Methylhistamine is included as an H4-selective control.

Compound / BatchH3R Ki​ (nM)H4R Ki​ (nM)Selectivity Ratio (H4/H3)
Batch 1 2.1 ± 0.3> 10,000> 4,700
Batch 2 2.3 ± 0.4> 10,000> 4,300
Batch 3 2.0 ± 0.2> 10,000> 5,000
Commercial Standard 1.9 ± 0.2> 10,000> 5,200
4-Methylhistamine (Control) > 1,0007.0 ± 1.2< 0.007

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to eliminate false positives during batch release.

Protocol 1: Stereoselective Chiral HPLC Analysis

Causality: Standard achiral stationary phases cannot resolve the (αR,βS) isomer from its less active enantiomers. We utilize a chiral stationary phase to quantify the exact stereoisomeric ratio. Self-Validation Mechanism: System Suitability Testing (SST). The run is automatically invalidated if the resolution factor ( Rs​ ) between the (αR,βS) and (αS,βR) peaks in a racemic control is <2.0 .

  • Mobile Phase Preparation: Prepare a highly controlled isocratic mobile phase of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v). The trace diethylamine suppresses secondary interactions with residual silanols.

  • SST Injection: Inject 10 μ L of a 1 mg/mL racemic α,β -dimethylhistamine standard. Confirm Rs​≥2.0 and a tailing factor ≤1.5 .

  • Sample Analysis: Inject 10 μ L of the synthesized batch (1 mg/mL).

  • Quantification: Calculate enantiomeric excess (ee) using the integrated peak areas: ee(%)=[(AreaR,S​−AreaS,R​)/(AreaR,S​+AreaS,R​)]×100 .

Protocol 2: Quantitative 1H-NMR with Chiral Derivatization

Causality: Enantiomers possess identical NMR spectra in achiral environments. To utilize NMR for optical purity checks, we derivatize the amine with (R)-2-methoxy-2-phenylacetyl chloride to form diastereomers, which exhibit distinctly resolvable chemical shifts (2)[2]. Online NMR monitoring also guarantees process fidelity (6)[6]. Self-Validation Mechanism: Mass balance via Internal Standard (IS). Maleic acid is added as an IS. The integral of the maleic acid peak ensures no material is lost during the derivatization step, acting as an absolute quantitative anchor.

  • Derivatization: React 5 mg of the batch sample with an excess of (R)-2-methoxy-2-phenylacetyl chloride in anhydrous pyridine for 2 hours at room temperature.

  • Sample Preparation: Quench the reaction, extract the derivatized product into CDCl3​ , and add exactly 2.0 mg of Maleic acid (IS).

  • Acquisition: Acquire the 1H-NMR spectrum at 400 MHz (or higher) with a relaxation delay ( D1​ ) of at least 10 seconds to ensure complete longitudinal relaxation for accurate integration.

  • Analysis: Compare the integration of the distinct methyl doublet signals of the (αR,βS) derivative against the IS and any trace (αS,βR) signals.

Protocol 3: In Vitro Radioligand Displacement Assay

Causality: High chemical purity does not guarantee biological efficacy if undetected trace impurities act as allosteric modulators or antagonists. We measure the displacement of [3H] histamine to confirm functional potency at the H3 receptor (3)[3]. Self-Validation Mechanism: A full dose-response curve of a known reference agonist (unlabeled histamine) is run in parallel. The batch assay is only deemed valid if the reference standard yields a Ki​ within 2 standard deviations of its historical mean ( ∼3.8 nM).

  • Membrane Preparation: Incubate HEK-293 cell membranes stably expressing human H3R (10 μ g protein/well) in Tris buffer (pH 7.4).

  • Incubation: Add 2 nM [3H] histamine and varying concentrations of the batch sample ( 10−11 to 10−5 M). Incubate for 60 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).

  • Detection & Calculation: Measure retained radioactivity using liquid scintillation counting. Calculate IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation.

References

  • Synthesis, Absolute Configuration, Stereoselectivity, and Receptor Selectivity of (Alpha R, Beta S)-alpha,beta-dimethylhistamine, a Novel High Potent Histamine H3 Receptor Agonist. PubMed (NIH). 1

  • Compared pharmacology of human histamine H3 and H4 receptors. PubMed (NIH). 3

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry (ACS Publications). 6

  • Synthesis and Biological Evaluation of Novel 2-(1H-Imidazol-4-yl)cyclopropane Carboxylic Acids: Key Intermediates for H3 Histamine Receptor Ligands. ResearchGate. 2

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research and Reviews (RROIJ).4

  • Redefining drug development: Analytics driving quality and compliance. World Journal of Advanced Research and Reviews (WJARR). 5

Sources

Safety & Regulatory Compliance

Safety

3-(1H-imidazol-5-yl)butan-2-amine proper disposal procedures

As a Senior Application Scientist specializing in chemical safety and laboratory logistics, I recognize that handling specialized pharmacophores requires more than just reading a standard Safety Data Sheet (SDS). It dema...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in chemical safety and laboratory logistics, I recognize that handling specialized pharmacophores requires more than just reading a standard Safety Data Sheet (SDS). It demands a deep understanding of molecular behavior and environmental impact.

Today, we are addressing the operational and disposal protocols for 3-(1H-imidazol-5-yl)butan-2-amine (CAS: 127607-85-6), structurally known as1[1]. This guide is designed for researchers, scientists, and drug development professionals who demand rigorous, self-validating safety systems. We will explore the causality behind each disposal choice, ensuring your laboratory maintains both scientific integrity and absolute safety.

The Biological Imperative for Strict Disposal

Understanding why we dispose of a chemical in a specific manner begins with its pharmacology. As a methylated analog of histamine, 3-(1H-imidazol-5-yl)butan-2-amine acts as a potent agonist at specific histamine G-protein coupled receptors (GPCRs), particularly the H3 and H4 subtypes.

If improperly disposed of via standard municipal drains, this biologically active molecule can bypass traditional wastewater treatment facilities. Upon entering aquatic ecosystems, it binds to homologous GPCRs in aquatic organisms, inhibiting adenylyl cyclase and disrupting critical neuro-immune signaling pathways. This severe ecotoxicological risk dictates our zero-tolerance policy for drain disposal and mandates 2[2].

BiologicalPathway A 3-(1H-imidazol-5-yl)butan-2-amine (α,β-dimethylhistamine) B Histamine Receptors (H3/H4 GPCRs) A->B High-affinity binding C G(i/o) Protein Coupling B->C Conformational shift D Adenylyl Cyclase Inhibition (↓ cAMP) C->D Signal transduction E Ecotoxicological Impact (Aquatic Endocrine Disruption) D->E Unregulated environmental exposure

Fig 1. GPCR signaling pathway of α,β-dimethylhistamine highlighting ecotoxicological risks.

Quantitative Hazard Profiling

To build a robust disposal plan, we must first quantify the physicochemical risks. The imidazole ring is highly stable but yields hazardous nitrogen oxides ( NOx​ ) upon incomplete combustion, while the aliphatic amine group makes the compound basic and highly reactive with oxidizers. Furthermore, histamine derivatives are known to 3[3].

Table 1: Physicochemical & Hazard Profile

ParameterSpecification / DataCausality / Implication
Chemical Name 3-(1H-imidazol-5-yl)butan-2-amineAlso known as α,β -dimethylhistamine.
CAS Number 127607-85-6Unique identifier for regulatory tracking[1].
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, Resp. Sens. 1Requires stringent dermal and respiratory PPE[3].
Thermal Byproducts NOx​ , CO , CO2​ , Hydrogen CyanideMandates 4[4].
Incompatibilities Strong oxidizers, strong acidsDictates strict segregation in waste accumulation.

Table 2: Required PPE & Engineering Controls

Control CategorySpecificationSelf-Validation Check
Respiratory Fume hood (100 fpm face velocity) or N95/P100 respirator.Verify flow monitor reads >100 fpm before opening container.
Dermal Double-layered Nitrile gloves (min 8 mil thickness).Perform visual inspection and air-inflation test for pinholes.
Ocular Chemical splash goggles (ANSI Z87.1+).Ensure a tight seal around the face with no gaps.
Containment High-Density Polyethylene (HDPE) waste vessels.Verify the recycling code "2" (HDPE) on the container base.

The Self-Validating Disposal Protocol

A protocol is only as strong as its ability to catch errors before they escalate. The following step-by-step methodology incorporates built-in self-validation checks to ensure operational integrity.

DisposalWorkflow Step1 1. Waste Segregation Isolate from Oxidizers/Acids Step2 2. Primary Containment Compatible HDPE Vessel Step1->Step2 Transfer via fume hood Step3 3. Self-Validation Check Exotherm & Seal Step2->Step3 Cap and monitor Step4 4. SAA Storage Ventilated Accumulation Step3->Step4 Log inventory Step5 5. Thermal Destruction Incineration with Scrubber Step4->Step5 EHS licensed transport

Fig 2. Step-by-step disposal workflow ensuring chemical stability and regulatory compliance.

Phase 1: Segregation and Waste Profiling
  • Causality: The basic aliphatic amine group can react exothermically with strong acids, while the imidazole ring is susceptible to violent oxidation.

  • Action: Isolate the chemical waste from all halogens, strong oxidizing agents, and concentrated mineral acids.

  • Self-Validation Check: Review the accumulation log. If any oxidizers (e.g., peroxides, nitric acid) are listed in the same secondary containment tray, immediately halt the process, re-segregate the containers, and update the log.

Phase 2: Primary Containment
  • Causality: Biologically active amines can slowly degrade certain polycarbonates and react with metal containers over time, leading to micro-leaks.

  • Action: Transfer the waste into a High-Density Polyethylene (HDPE) container inside a Class II fume hood.

  • Self-Validation Check: After sealing, wipe the exterior of the HDPE container with a damp pH indicator swab. A neutral reading (pH ~7) validates that no micro-spills occurred on the vessel's exterior during transfer.

Phase 3: SAA (Satellite Accumulation Area) Transfer
  • Causality: Regulatory compliance requires minimizing vapor accumulation in active workspaces and preventing incompatible chemical mixing.

  • Action: Move the sealed HDPE container to a designated, ventilated SAA. Ensure the container is clearly labeled with the full chemical name (no abbreviations) and the date of initial accumulation.

  • Self-Validation Check: Palpate the exterior of the container with a gloved hand 15 minutes post-transfer. The absence of heat generation validates chemical stability and confirms no accidental cross-contamination occurred.

Phase 4: Final Destruction via Incineration
  • Causality: Thermal decomposition of the imidazole ring generates highly toxic hydrogen cyanide and nitrogen oxides ( NOx​ )[4]. Standard landfill disposal is strictly prohibited due to ecotoxicity.

  • Action: Contract a licensed hazardous waste vendor for high-temperature incineration. Ensure the facility utilizes an 2 to neutralize exhaust gases[2].

  • Self-Validation Check: Review the vendor's Certificate of Destruction (CoD) upon completion. Validate that the disposal code corresponds to "Incineration with Scrubber" rather than "Landfill" or "Deep Well Injection", ensuring complete molecular breakdown.

References

  • NextSDS. "alpha,beta-dimethylhistamine — Chemical Substance Information". Available at:[Link]

  • DC Fine Chemicals. "Safety Data Sheet - Histamine dihydrochloride". Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-(1H-imidazol-5-yl)butan-2-amine

As a Senior Application Scientist, I recognize that handling highly potent receptor agonists requires moving beyond generic safety data sheets. You need a protocol that bridges the gap between molecular pharmacology and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly potent receptor agonists requires moving beyond generic safety data sheets. You need a protocol that bridges the gap between molecular pharmacology and benchtop reality.

3-(1H-imidazol-5-yl)butan-2-amine , commonly known as α,β -dimethylhistamine, is a highly selective and potent histamine H₃ receptor agonist. Because it is active at nanomolar concentrations, standard laboratory handling poses significant risks of localized irritation and systemic neuro-modulation.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational workflows, ensuring your safety while maintaining the integrity of your drug development assays.

Mechanistic Toxicology: The "Why" Behind the PPE

To understand the stringent PPE requirements, we must first look at the molecule's mechanism of action. At physiological pH, the aliphatic amine of α,β -dimethylhistamine (pKa ~9.7) is protonated, allowing it to mimic endogenous histamine.

If aerosolized dust is inhaled or absorbed through the skin, the compound crosses the blood-brain barrier and binds to presynaptic H₃ autoreceptors. As illustrated below, this binding triggers a Gᵢ/ₒ-coupled cascade that inhibits adenylate cyclase, drops cAMP levels, and ultimately shuts down the release of critical neurotransmitters like histamine, acetylcholine, and norepinephrine ().

H3_Signaling Agonist 3-(1H-imidazol-5-yl)butan-2-amine (H3 Agonist) H3R Histamine H3 Receptor (Presynaptic Autoreceptor) Agonist->H3R Binding Gi Gi/o Protein Activation H3R->Gi Activation AC Adenylate Cyclase (Inhibited) Gi->AC Inhibits Ca Voltage-Gated Ca2+ Channels (Inhibited) Gi->Ca Blocks cAMP cAMP Levels Drop AC->cAMP Reduces NT Decreased Neurotransmitter Release (Systemic Toxicity Risk) cAMP->NT Downregulates Ca->NT Prevents Exocytosis

Fig 1. H3 receptor signaling pathway illustrating systemic toxicity risks of exposure.

Physicochemical Hazard Profile & PPE Selection Matrix

The physical state of a chemical dictates its vector of exposure. α,β -dimethylhistamine is typically supplied as a fine, crystalline solid (often a dihydrochloride or dihydrobromide salt) that is highly prone to static dispersion ().

We translate these quantitative hazards into our PPE selection below:

Property / GHS HazardValue / CodeMechanistic ConsequenceRequired PPE
Physical State Crystalline PowderHigh risk of static aerosolization and inhalation of fine particulates.N95/FFP2 Particulate Respirator
Skin Irritation H315 (Skin Irrit. 2)Dermal absorption leading to localized inflammatory response.Double Nitrile Gloves (≥0.11 mm)
Eye Irritation H319 (Eye Irrit. 2)Severe ocular irritation and potential corneal micro-abrasions.Snug-fitting Safety Goggles
Respiratory Tract H335 (STOT SE 3)Mucosal irritation and systemic H₃ receptor activation.Class II Chemical Fume Hood

Standard Operating Procedure: Safe Handling Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Phase 1: Pre-Operational Setup & PPE Donning
  • Step 1: Environmental Control. Turn on the Class II fume hood and clear all unnecessary clutter to ensure laminar airflow.

    • Validation Check: Verify the digital monitor reads a face velocity of 80–100 feet per minute (fpm). If the alarm sounds, do not open the chemical vial.

  • Step 2: PPE Donning Sequence. Put on a standard fluid-resistant lab coat, followed by an N95/FFP2 respirator. Don safety goggles, and finally, don two pairs of nitrile gloves.

    • Causality: Double-gloving ensures that if the outer glove becomes contaminated with microscopic powder, it can be safely doffed inside the hood without exposing your bare skin to the active pharmaceutical ingredient (API) ().

    • Validation Check: Perform a negative-pressure seal check on the N95 respirator. A sharp inhalation should cause the mask to collapse slightly against your face.

Phase 2: Weighing and Dissolution
  • Step 3: Balance Setup. Place an anti-static weigh boat on the analytical balance inside the fume hood and tare it.

    • Causality: The compound's crystalline nature makes it highly susceptible to static cling, which can cause the powder to "jump" and aerosolize.

    • Validation Check: Close the draft shield. The balance must hold a stable 0.0000 g reading for 5 consecutive seconds. If the numbers drift, the hood's airflow is causing turbulence; lower the sash height.

  • Step 4: Transfer. Using a grounded micro-spatula, carefully transfer the required mass of α,β -dimethylhistamine. Use slow, deliberate movements.

  • Step 5: Primary Dissolution. Add your primary vehicle (e.g., DMSO or PBS) directly to the weigh boat, or transfer the powder to a pre-filled vial before removing it from the hood.

    • Validation Check: Visually inspect the solution against both a light and dark background. Ensure no undissolved particulates remain before sealing the vial and removing it from the controlled environment.

Decontamination and Disposal Plan

Improper cleanup is the leading cause of secondary exposure in drug development labs. Follow this sequence to neutralize and dispose of the chemical safely.

PPE_Workflow Start Pre-Handling Risk Assessment Donning Don PPE (N95, Nitrile, Goggles) Start->Donning Hood Transfer to Class II Fume Hood Donning->Hood Handling Weighing & Dissolution Hood->Handling Decon Surface Decon (10% Bleach / 70% EtOH) Handling->Decon Waste Hazardous Waste Disposal Handling->Waste Solid/Liquid Waste Doffing Doff PPE & Wash Hands Decon->Doffing Doffing->Waste Contaminated PPE

Fig 2. Step-by-step operational workflow for safe handling and disposal.

Phase 3: Decontamination & Doffing
  • Step 6: Surface Decontamination. Wipe down the balance, spatulas, and hood work-surface with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe.

    • Causality: Bleach oxidizes the active aliphatic amine, neutralizing its pharmacological activity. The subsequent ethanol wipe removes residual aqueous bleach and prevents pitting of the stainless steel hood surface.

    • Validation Check: Ensure the wiped surfaces are visibly dry and free of streaks before turning off the hood light.

  • Step 7: Doffing and Disposal.

    • Remove the outer gloves while your hands are still inside the hood. Dispose of them, along with the weigh boats and pipette tips, into a sealed, labeled solid hazardous waste container.

    • Step away from the hood. Remove your goggles, respirator, and lab coat.

    • Remove your inner gloves last.

    • Validation Check: Wash hands with soap and warm water for a minimum of 20 seconds immediately after doffing the inner gloves.

  • Step 8: Liquid Waste Segregation. Any aqueous or organic waste containing dissolved α,β -dimethylhistamine must be segregated into clearly labeled secondary containment vessels. Do not mix this waste stream with strong acids or oxidizers, as this can trigger exothermic reactions.

References

  • Durant, G. J., Hoss, W., Smith, D. A., & Nagy, P. I. (1994). Theoretical analyses of the tautomeric and conformational equilibria of histamine and (alphaR,betaS)-alpha,beta-Dimethylhistamine in the gas phase and in aqueous solution. Journal of the American Chemical Society. Available at:[Link]

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